Casimersen
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H40N7O9P |
|---|---|
分子量 |
577.6 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H40N7O9P/c1-26(2)39(33,37-17-18-15-24-16-20(38-18)29-4-3-19(23)25-21(29)31)28-7-5-27(6-8-28)22(32)36-14-13-35-12-11-34-10-9-30/h3-4,18,20,24,30H,5-17H2,1-2H3,(H2,23,25,31)/t18-,20+,39?/m0/s1 |
InChIキー |
KTQVJPYTGHFWJB-HCCSCLAOSA-N |
異性体SMILES |
CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OC[C@@H]2CNC[C@@H](O2)N3C=CC(=NC3=O)N |
正規SMILES |
CN(C)P(=O)(N1CCN(CC1)C(=O)OCCOCCOCCO)OCC2CNCC(O2)N3C=CC(=NC3=O)N |
製品の起源 |
United States |
Foundational & Exploratory
Casimersen mechanism of action in DMD
An In-depth Technical Guide on the Core Mechanism of Action of Casimersen in Duchenne Muscular Dystrophy
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[2][3] The absence of dystrophin leads to muscle cell damage, chronic inflammation, and the gradual replacement of muscle tissue with fibrotic and adipose tissue, resulting in loss of ambulation and life-threatening cardiac and respiratory complications.[4][5]
This compound, marketed as Amondys 45™, is an antisense oligonucleotide (ASO) therapy developed by Sarepta Therapeutics.[6][7] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of DMD in patients with a confirmed mutation of the DMD gene that is amenable to exon 45 skipping.[1][6][7] This therapy targets approximately 8% of the DMD patient population.[2] this compound is a phosphorodiamidate morpholino oligomer (PMO), a synthetic molecule designed to be resistant to degradation by nucleases.[8][9] This guide provides a detailed examination of its mechanism of action, supported by clinical trial data and experimental protocols.
Core Mechanism of Action: Targeted Exon Skipping
The fundamental principle behind this compound's efficacy is targeted exon skipping to restore the translational reading frame of the DMD gene. The DMD gene is the largest in the human genome, comprising 79 exons. These exons are spliced together after transcription to form the mature messenger RNA (mRNA) that is translated into the dystrophin protein.
In many DMD patients, deletions of one or more exons disrupt the translational reading frame. This "out-of-frame" mutation leads to the introduction of a premature stop codon during protein synthesis, resulting in the production of a truncated and non-functional dystrophin protein.[10]
This compound is an antisense oligonucleotide specifically designed to bind to exon 45 of the dystrophin pre-mRNA.[2][3][8][11] This binding action sterically blocks the splicing machinery from recognizing and including exon 45 in the mature mRNA.[9][11] By forcing the cellular machinery to "skip" this exon, the reading frame of the mRNA is restored.[4] The resulting, slightly shorter mRNA can then be translated into an internally truncated but functional dystrophin protein.[3][7] This shortened protein, akin to that found in individuals with the less severe Becker muscular dystrophy, can correctly localize to the muscle cell membrane (sarcolemma) and restore a degree of muscle function, thereby slowing disease progression.[3][8][12]
Clinical Evidence: The ESSENCE Trial
The approval of this compound was based on interim analysis from the ongoing, global, double-blind, placebo-controlled Phase 3 ESSENCE trial (NCT02500381).[6][13][14] This study was designed to assess the efficacy and safety of this compound in DMD patients with mutations amenable to exon 45 skipping.[13]
Quantitative Data Summary
The interim analysis at 48 weeks demonstrated a statistically significant increase in dystrophin production in patients treated with this compound compared to placebo.[15]
Table 1: Dystrophin Protein Levels (% of Normal) in Muscle Biopsy at Week 48
| Treatment Group | N | Baseline (Mean % of Normal ± SD) | Week 48 (Mean % of Normal ± SD) | Mean Change from Baseline | Between-Group Difference vs. Placebo (p-value) |
| This compound | 27 | 0.93% ± 1.67 | 1.74% ± 1.97 | 0.81% (p < 0.001) | 0.59% (p = 0.004) |
| Placebo | 16 | 0.54% | 0.76% | 0.22% (p = 0.09) | N/A |
Data sourced from clinical trial results reported in multiple publications.[6][12][14]
Table 2: Exon 45 Skipping and Correlation with Dystrophin Production
| Parameter | This compound Group | Placebo Group |
| Increase in Exon 45 Skipping | Statistically Significant (p < 0.001) | Not Significant (p = 0.808) |
| Patient Response Rate | 100% | N/A |
| Correlation (Exon Skipping vs. Dystrophin) | Positive Correlation (Spearman: 0.627, p < 0.001) | N/A |
Data sourced from the ESSENCE trial interim analysis.[6][14][16]
These results provide strong quantitative evidence that this compound effectively induces exon 45 skipping, which translates directly into increased production of the dystrophin protein.[14]
Experimental Protocols
The quantification of exon skipping and dystrophin production in the ESSENCE trial relied on validated molecular biology techniques performed on patient muscle biopsy samples.
Experimental Workflow
Protocol 1: Dystrophin Quantification by Western Blot
The Western blot protocol was essential for quantifying the change in dystrophin protein levels.[3][12]
-
Protein Extraction: Muscle biopsy samples are homogenized and lysed in a buffer containing SDS (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) to solubilize total protein.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) is loaded onto a 3-8% Tris-acetate gradient polyacrylamide gel to separate proteins by size.[17][18]
-
Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the C-terminus of dystrophin (e.g., Abcam ab15277).[18] A separate primary antibody for a loading control protein (e.g., α-actinin or pan-actin) is also used for normalization.[18]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[19]
-
Detection and Quantification: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is captured.[18] Band intensity is quantified using densitometry software (e.g., ImageJ). Dystrophin levels are normalized to the loading control and expressed as a percentage of a normal control sample run on the same gel.[19][20]
Protocol 2: Exon Skipping Quantification by RT-ddPCR
Reverse Transcription Droplet Digital PCR (RT-ddPCR) was used to precisely measure the percentage of mRNA transcripts demonstrating exon 45 skipping.[12][14]
-
RNA Extraction: Total RNA is isolated from muscle biopsy tissue using a standard extraction kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Droplet Digital PCR (ddPCR): The cDNA is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero template molecules. PCR amplification is performed in each droplet using primers and probes specific for both the exon 45-skipped transcript and the total dystrophin transcript.
-
Data Analysis: After amplification, the number of positive (fluorescent) and negative droplets for each target is counted. This allows for absolute quantification of the target and reference transcripts, enabling the calculation of the precise percentage of exon skipping.
Protocol 3: Dystrophin Localization by Immunofluorescence
Immunofluorescence staining was performed to confirm that the newly synthesized, truncated dystrophin protein correctly localized to the sarcolemma, which is crucial for its function.[3][12][14]
-
Sectioning: Frozen muscle biopsy samples are cut into thin sections (e.g., 7 µm) using a cryostat.[18]
-
Fixation and Permeabilization: Sections are fixed and permeabilized to allow antibody access.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against dystrophin.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody is applied.
-
Mounting and Imaging: Sections are mounted with an anti-fade reagent and imaged using a confocal or fluorescence microscope. Correct localization is confirmed by observing a clear, continuous fluorescent signal at the periphery of the muscle fibers.[18]
Safety and Pharmacokinetics
In clinical trials, this compound was generally well-tolerated.[12][21][22] The most common adverse reactions reported more frequently than in the placebo group included upper respiratory tract infections, cough, fever, headache, and joint pain.[1][6][16] Although not observed in human studies of this compound, kidney toxicity has been noted in animal studies of some antisense oligonucleotides.[6][8] Therefore, monitoring of renal function is recommended for patients receiving the treatment.[6]
Pharmacokinetic studies show that this compound has an elimination half-life of approximately 3.5 hours and is primarily excreted unchanged in the urine.[9] Plasma exposure increases proportionally with the dose, and no accumulation in plasma was observed with once-weekly dosing.[9][21]
Conclusion
The mechanism of action of this compound is a targeted molecular intervention that uses antisense oligonucleotide technology to correct the genetic reading frame of the DMD gene in patients with amenable mutations. By binding to the pre-mRNA and inducing the skipping of exon 45, it facilitates the production of an internally truncated but functional dystrophin protein. This mechanism is supported by robust, quantitative data from the Phase 3 ESSENCE clinical trial, which demonstrated a significant increase in dystrophin protein levels that correlated strongly with successful exon skipping. The detailed experimental protocols for Western blot, ddPCR, and immunofluorescence provide the validated methodologies used to confirm this therapeutic effect at the molecular level. This compound represents a significant advancement in precision medicine for a specific subset of the Duchenne muscular dystrophy population.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 3. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. ijsdr.org [ijsdr.org]
- 6. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy | MDPI [mdpi.com]
- 7. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. mdaconference.org [mdaconference.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. neurology.org [neurology.org]
- 21. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double-blind, placebo-controlled, dose-titration trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
Casimersen: A Technical Guide to a Phosphorodiamidate Morpholino Oligomer for Duchenne Muscular Dystrophy
An In-depth Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Casimersen, marketed as AMONDYS 45®, is an antisense phosphorodiamidate morpholino oligomer (PMO) developed by Sarepta Therapeutics.[1] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene amenable to exon 45 skipping.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its molecular mechanism, chemistry, clinical efficacy, safety profile, and the critical experimental protocols used in its evaluation. It is intended for researchers, scientists, and professionals in the drug development field engaged in the study of rare diseases and oligonucleotide therapeutics.
Introduction to this compound and its Chemical Nature
This compound is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) chemical class.[4] Unlike naturally occurring nucleic acids, PMOs feature a six-membered morpholino ring in place of the ribofuranosyl ring and are linked by uncharged phosphorodiamidate moieties instead of phosphodiester bonds.[4][5] This unique backbone structure confers several advantageous properties, including high specificity for its target RNA, significant resistance to nuclease degradation, and a favorable safety profile with low toxicity.[1][6] this compound is specifically designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA), modulating the splicing process to produce a functional, albeit truncated, dystrophin protein.[7][8]
Mechanism of Action: Targeted Exon Skipping
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein.[9] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1]
This compound employs a steric-blocking mechanism.[1] Administered intravenously, it reaches the nucleus of muscle cells and binds with high specificity to a target sequence within exon 45 of the dystrophin pre-mRNA.[7][10] This binding physically obstructs the splicing machinery from recognizing and including exon 45 in the mature messenger RNA (mRNA).[1][8] The exclusion, or "skipping," of exon 45 restores the translational reading frame. This allows for the synthesis of an internally truncated, but largely functional, dystrophin protein, similar to the dystrophin found in the milder form of the disease, Becker muscular dystrophy (BMD).[4]
Clinical Data and Efficacy
The approval of this compound was based on data from the ESSENCE study (NCT02500381), a global, Phase 3, double-blind, placebo-controlled trial.[7][11] The study evaluated the efficacy and safety of this compound in DMD patients with mutations amenable to exon 45 skipping.[12]
Efficacy Results
The primary biological endpoint was the increase in dystrophin production, as measured in muscle biopsies. An interim analysis after 48 weeks of treatment demonstrated a statistically significant increase in dystrophin protein levels in the this compound-treated group compared to baseline and the placebo group.[11][12]
| Parameter | This compound (n=27) | Placebo (n=16) | p-value (vs Baseline) | p-value (vs Placebo) |
| Baseline Dystrophin (% of normal) | 0.93% | 0.54% | N/A | N/A |
| Week 48 Dystrophin (% of normal) | 1.74% | 0.76% | <0.001 | 0.004 (mean change) |
| Mean Change from Baseline | +0.81% | +0.22% | <0.001 | 0.009 |
| Data sourced from the ESSENCE trial interim analysis as reported in multiple sources.[7][11][12] |
Furthermore, a 100% response rate was observed in tested patients for increased exon 45 skipping at the mRNA level, which showed a statistically significant positive correlation with the increase in dystrophin protein. Immunofluorescence staining confirmed the correct localization of the newly produced dystrophin protein to the sarcolemma.[7][12]
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in DMD patients following once-weekly intravenous infusions.
| PK Parameter | Value (at 30 mg/kg dose) |
| Time to Peak Concentration (Tmax) | ~1 hour (end of infusion)[10] |
| Elimination Half-life (t½) | 3.5 ± 0.4 hours[10] |
| Plasma Clearance (CL) | 180 mL/hr/kg[10] |
| Volume of Distribution (Vd) | 367 mL/kg[13] |
| Plasma Protein Binding | 8.4% to 31.6% (not concentration-dependent)[10] |
| Primary Route of Elimination | Renal (>90% excreted unchanged in urine)[14] |
| Data sourced from clinical trial results and prescribing information.[10][13][14] |
This compound exposure (Cmax and AUC) increases in a dose-proportional manner, with little to no plasma accumulation observed with once-weekly dosing.[15]
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[13] The most common adverse reactions are typically mild to moderate in severity.[16]
| Adverse Reaction (≥20% of patients and ≥5% > placebo) | This compound (n=57) | Placebo (n=31) |
| Upper respiratory tract infections | 65% | 55% |
| Cough | 33% | 26% |
| Pyrexia (Fever) | 33% | 23% |
| Headache | 32% | 19% |
| Arthralgia (Joint Pain) | 21% | 10% |
| Oropharyngeal pain (Mouth/Throat Pain) | 21% | 7% |
| Data from the ESSENCE trial.[16][17] |
Although not observed in human clinical trials with this compound, kidney toxicity has been noted in animal studies at high doses and with other antisense oligonucleotides.[16][17] Therefore, monitoring of renal function (serum cystatin C, urine dipstick, and urine protein-to-creatinine ratio) is recommended before and during treatment.[17]
Experimental Protocols
The evaluation of this compound relies on a suite of specialized analytical techniques to confirm its chemical properties, mechanism of action, and biological effect.
References
- 1. benchchem.com [benchchem.com]
- 2. mdaconference.org [mdaconference.org]
- 3. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosing Muscular Dystrophies: Comparison of Techniques and Their Cost Effectiveness: A Multi-institutional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. parentprojectmd.org [parentprojectmd.org]
- 12. mdaconference.org [mdaconference.org]
- 13. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijsdr.org [ijsdr.org]
- 16. myobase.org [myobase.org]
- 17. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Molecular Target of Casimersen: A Technical Guide to Exon 45 Skipping in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casimersen (marketed as AMONDYS 45™) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with genetic mutations amenable to exon 45 skipping.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its specific interaction with the dystrophin (DMD) pre-mRNA to induce exon 45 skipping. The document details the molecular target, presents quantitative data from clinical trials, outlines key experimental protocols for efficacy assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Duchenne Muscular Dystrophy and Exon Skipping
Duchenne muscular dystrophy is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, which encodes the dystrophin protein.[2] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to muscle fibers. Mutations that disrupt the open reading frame of the DMD gene lead to the absence of functional dystrophin, resulting in progressive muscle degeneration.
Exon skipping is a therapeutic strategy that utilizes antisense oligonucleotides (ASOs) to bind to specific sequences within a pre-mRNA transcript. This binding sterically hinders the splicing machinery, causing the targeted exon to be excluded from the final mature mRNA.[2] For certain DMD mutations, skipping a specific exon can restore the reading frame, leading to the production of a truncated but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.
This compound: The Molecular Target and Mechanism of Action
This compound is a synthetic antisense oligonucleotide with a phosphorodiamidate morpholino oligomer (PMO) backbone.[3] This modification confers resistance to nucleases and reduces off-target effects compared to other ASO chemistries.
Molecular Target: The specific molecular target of this compound is a sequence within exon 45 of the human dystrophin pre-mRNA.[4]
Sequence: The 22-base sequence of this compound is 5'-CAATGCCATCCTGGAGTTCCTG-3'.[5] This sequence is complementary to a target region within exon 45 of the DMD pre-mRNA.[6]
Mechanism of Action: this compound binds to its target sequence on the DMD pre-mRNA, physically blocking the access of splicing factors to the exon.[2] This prevents the inclusion of exon 45 in the mature mRNA, a process known as exon skipping. The resulting mRNA, lacking exon 45, restores the reading frame in patients with amenable mutations, allowing for the translation of a shorter but functional dystrophin protein.[3]
Caption: Molecular mechanism of this compound in mediating exon 45 skipping.
Quantitative Data from Clinical Trials
The efficacy of this compound in promoting exon 45 skipping and restoring dystrophin production has been evaluated in clinical trials, most notably the ESSENCE trial (NCT02500381).[7][8]
Table 1: Dystrophin Protein Levels in the ESSENCE Trial (Interim Analysis at 48 Weeks)
| Treatment Group | Baseline Dystrophin Level (% of normal) | Week 48 Dystrophin Level (% of normal) | Mean Change from Baseline (%) | p-value (vs. Baseline) | Between-Group Difference (vs. Placebo) (%) | p-value (vs. Placebo) |
| This compound (n=27) | 0.93 | 1.74 | 0.81 | <0.001 | 0.59 | 0.004 |
| Placebo (n=16) | 0.54 | 0.76 | 0.22 | 0.09 | - | - |
| Data from interim analysis of the ESSENCE trial.[3] |
Table 2: Exon 45 Skipping in the ESSENCE Trial (Interim Analysis at 48 Weeks)
| Treatment Group | Exon 45 Skipping vs. Baseline | p-value | Correlation with Dystrophin Production (Spearman Rank) | p-value |
| This compound (n=27) | Significant Increase | <0.001 | 0.627 | <0.001 |
| Placebo (n=16) | No Significant Increase | 0.808 | - | - |
| Data from interim analysis of the ESSENCE trial.[3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.
Quantification of Exon 45 Skipping by RT-PCR
Objective: To quantify the percentage of DMD transcripts lacking exon 45 following treatment with this compound.
Methodology:
-
RNA Extraction: Total RNA is isolated from muscle biopsy samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.
-
Quantitative PCR (qPCR): A TaqMan-based qPCR assay is employed to specifically quantify the amount of total DMD transcript and the exon 45-skipped transcript.
-
Total DMD Transcript Assay: A primer-probe set is designed to amplify a region of the DMD transcript that is not affected by exon 45 skipping (e.g., a region within a constitutively expressed exon).
-
Exon 45 Skipped Transcript Assay: A primer-probe set is designed to span the junction of exon 44 and exon 46, which is only present in the exon 45-skipped transcript.
-
Reference Gene: A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
-
Data Analysis: The relative quantification of the exon 45-skipped transcript is calculated using the ΔΔCt method, normalized to the total DMD transcript and the reference gene.
Caption: Workflow for quantifying exon 45 skipping by RT-PCR.
Quantification of Dystrophin Protein by Western Blot
Objective: To quantify the amount of dystrophin protein in muscle biopsy samples.
Methodology:
-
Protein Extraction: Muscle biopsy tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: A specified amount of total protein (e.g., 30-50 µg) is denatured and separated by size on a large-format sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). Due to the large size of dystrophin (~427 kDa), a low percentage acrylamide (B121943) gel (e.g., 3-8% gradient gel) is used.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the C-terminus of dystrophin (e.g., rabbit anti-dystrophin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
-
Detection: The dystrophin protein band is visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Quantification: The intensity of the dystrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., α-actinin or vinculin). The amount of dystrophin is expressed as a percentage of a healthy control sample.
In Vitro Splicing Assay
Objective: To demonstrate the ability of this compound to induce exon 45 skipping in a cell-free system.
Methodology:
-
Minigene Construct: A minigene plasmid is constructed containing exon 45 of the DMD gene flanked by its natural intronic sequences. The construct is placed under the control of a viral promoter (e.g., T7 or SP6) for in vitro transcription.
-
In Vitro Transcription: The minigene is linearized and used as a template for in vitro transcription to generate radiolabeled pre-mRNA. This is typically done in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
In Vitro Splicing Reaction: The radiolabeled pre-mRNA is incubated with a HeLa cell nuclear extract, which contains the necessary splicing factors. The reaction is performed in the presence and absence of this compound at varying concentrations.
-
RNA Analysis: After the splicing reaction, RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The migration pattern of the RNA will reveal the unspliced pre-mRNA, the normally spliced mRNA containing exon 45, and the exon 45-skipped mRNA.
-
Quantification: The intensity of the bands corresponding to the different RNA species is quantified to determine the percentage of exon skipping.
Caption: Workflow for the in vitro splicing assay.
Downstream Consequences of Exon 45 Skipping
The successful skipping of exon 45 and subsequent production of a truncated dystrophin protein leads to the partial restoration of the dystrophin-associated protein complex (DAPC) at the sarcolemma.
Caption: Downstream molecular consequences of this compound-induced exon 45 skipping.
This restoration of the DAPC is believed to improve the structural integrity of muscle fibers, thereby slowing the progressive muscle damage that is characteristic of DMD.
Conclusion
This compound represents a targeted therapeutic approach for a specific subset of the Duchenne muscular dystrophy patient population. Its mechanism of action, centered on the precise binding to exon 45 of the DMD pre-mRNA to induce exon skipping, is well-defined. The quantitative data from clinical trials demonstrate its ability to increase the production of a truncated, functional dystrophin protein. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of future exon-skipping therapies. As research progresses, a deeper understanding of the long-term clinical benefits and the nuances of individual patient responses will be crucial for optimizing the therapeutic potential of this class of drugs.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. How to find the sequence of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdaconference.org [mdaconference.org]
- 8. parentprojectmd.org [parentprojectmd.org]
The Effect of Casimersen on Dystrophin Protein Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] Casimersen (marketed as AMONDYS 45™) is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass, designed to treat DMD in patients with genetic mutations amenable to exon 45 skipping.[2][3][4] This therapeutic approach aims to restore the reading frame of the dystrophin pre-mRNA, allowing for the production of a truncated, yet functional, dystrophin protein.[1][5] This technical guide provides an in-depth overview of the core mechanism of this compound and its quantifiable effects on dystrophin protein production, based on key clinical trial data.
Mechanism of Action: Exon Skipping
This compound's mechanism of action is centered on the principle of exon skipping.[1][5] In patients with specific mutations in the DMD gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of dystrophin production. This compound is designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA).[4][6][7] This binding sterically blocks the splicing machinery from including exon 45 in the mature messenger RNA (mRNA). The exclusion, or "skipping," of exon 45 restores the reading frame, enabling the translation of an internally truncated but partially functional dystrophin protein.[3][8] This restored dystrophin is then localized to the sarcolemma, the muscle cell membrane, where it can perform its crucial structural role.[2]
Quantitative Effects on Dystrophin Production
The efficacy of this compound in restoring dystrophin production has been evaluated in clinical trials, most notably the Phase 3 ESSENCE trial (NCT02500381).[2][9] The primary methods for quantifying dystrophin protein levels in these trials were Western blot and immunofluorescence on muscle biopsy samples.
Dystrophin Protein Levels by Western Blot
Western blot analysis provides a quantitative measure of the total amount of dystrophin protein in a muscle tissue sample. In the ESSENCE trial, treatment with this compound resulted in a statistically significant increase in dystrophin protein levels compared to both baseline and placebo.
| Treatment Group | N | Baseline Dystrophin (% of normal) | Week 48 Dystrophin (% of normal) | Mean Change from Baseline | p-value (vs. Baseline) |
| This compound (30 mg/kg) | 27 | 0.93% | 1.74% | 0.81% | <0.001 |
| Placebo | 16 | 0.54% | 0.76% | 0.22% | 0.09 |
| Between-Group Difference | 0.59% | 0.004 |
Table 1: Dystrophin Protein Levels as Measured by Western Blot in the ESSENCE Trial.[2][9]
Dystrophin-Positive Fibers by Immunofluorescence
Immunofluorescence staining is used to visualize the localization of dystrophin at the sarcolemma and to quantify the percentage of muscle fibers expressing the protein. The ESSENCE trial demonstrated that this compound treatment led to correct localization of the restored dystrophin to the sarcolemma.
| Treatment Group | N | Mean % Dystrophin-Positive Fibers (Baseline) | Mean % Dystrophin-Positive Fibers (Week 48) |
| This compound (30 mg/kg) | 27 | 6.46% | 15.26% |
| Placebo | 16 | Not Reported | Not Reported |
Table 2: Percentage of Dystrophin-Positive Fibers Measured by Immunofluorescence in the ESSENCE Trial.
Exon Skipping Quantification
The direct molecular effect of this compound, the skipping of exon 45, was quantified using droplet digital PCR (ddPCR). This highly sensitive method allows for the absolute quantification of mRNA transcripts.
| Treatment Group | N | Change in Exon 45 Skipping from Baseline | p-value (vs. Baseline) |
| This compound (30 mg/kg) | 27 | Statistically significant increase | <0.001 |
| Placebo | 16 | No significant increase | 0.808 |
Table 3: Exon 45 Skipping as Measured by Droplet Digital PCR in the ESSENCE Trial.[9]
A positive correlation was observed between the level of exon 45 skipping and the amount of dystrophin protein produced, confirming the drug's mechanism of action.[9]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate quantification of dystrophin. The following sections outline the key experimental protocols used in the evaluation of this compound.
Muscle Biopsy
Muscle biopsy samples are the primary source of tissue for dystrophin analysis. In the ESSENCE trial, muscle biopsies were taken at baseline and at week 48.[3]
Western Blot for Dystrophin Quantification
Western blotting is a widely used technique to separate and identify proteins. For dystrophin, which is a large protein, this method requires specific protocols.
Methodology Overview:
-
Protein Extraction: Total protein is extracted from frozen muscle biopsy sections using a lysis buffer.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
Gel Electrophoresis: A specific amount of protein (e.g., 25 µg) is loaded onto a Tris-acetate polyacrylamide gel (e.g., 3-8%) for size-based separation.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to dystrophin (e.g., Abcam ab15277).
-
The membrane is washed and then incubated with a secondary antibody conjugated to a detection enzyme or fluorophore.
-
-
Signal Detection and Quantification: The signal from the dystrophin band is detected and quantified using imaging software (e.g., ImageJ or Odyssey). Data is normalized to a loading control protein (e.g., α-actinin) and expressed as a percentage of a normal control sample.
Immunohistochemistry for Dystrophin Localization
Immunohistochemistry (IHC) or immunofluorescence (IF) is used to visualize the presence and subcellular localization of dystrophin within muscle fibers.
Methodology Overview:
-
Sectioning: Thin sections (e.g., 7 µm) of frozen muscle tissue are cut using a cryostat and mounted on slides.
-
Fixation and Permeabilization: Sections are fixed and permeabilized to allow antibody access.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against dystrophin.
-
Secondary Antibody Incubation: After washing, slides are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei may be counterstained (e.g., with DAPI), and slides are mounted with an anti-fade medium.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. The percentage of dystrophin-positive fibers and the intensity of staining at the sarcolemma are quantified. Standardized methods like the Arechavala or Taylor methods are often employed for quantification.
Droplet Digital PCR (ddPCR) for Exon Skipping
ddPCR is a highly precise method for absolute quantification of nucleic acids. It is used to measure the level of exon skipping in mRNA transcripts.
Methodology Overview:
-
RNA Extraction: Total RNA is extracted from muscle biopsy samples.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
ddPCR Reaction Setup: The ddPCR reaction mix is prepared with the cDNA template, primers, and probes specific for the skipped and un-skipped dystrophin transcripts.
-
Droplet Generation: The reaction mix is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: PCR is performed on the droplets.
-
Droplet Reading: The fluorescence of each droplet is measured to determine the number of positive (containing the target sequence) and negative droplets.
-
Data Analysis: The absolute copy number of the target and reference transcripts is calculated using Poisson statistics, allowing for the determination of the percentage of exon skipping.
Conclusion
This compound effectively induces exon 45 skipping of the dystrophin pre-mRNA, leading to a statistically significant increase in the production of a truncated, yet functional, dystrophin protein in patients with amenable DMD mutations. The quantitative data from the ESSENCE trial, obtained through rigorous and standardized experimental protocols, provides strong evidence for the biochemical efficacy of this compound. This guide serves as a technical resource for understanding the core mechanism and the analytical methods used to evaluate the impact of this important therapeutic agent. Continued research and long-term clinical data will further elucidate the clinical benefits derived from this restoration of dystrophin.
References
- 1. d-nb.info [d-nb.info]
- 2. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
- 9. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
The Role of Casimersen in Restoring the Duchenne Muscular Dystrophy (DMD) Reading Frame: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Casimersen (AMONDYS 45™), an antisense phosphorodiamidate morpholino oligomer, represents a targeted therapeutic strategy for DMD patients with genetic mutations amenable to exon 45 skipping. By binding to the pre-mRNA of the DMD gene, this compound modulates splicing to exclude exon 45, thereby restoring the translational reading frame and enabling the production of a truncated, yet functional, dystrophin protein. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying molecular processes.
Introduction to Duchenne Muscular Dystrophy and the Rationale for Exon Skipping
Duchenne muscular dystrophy is caused by mutations in the DMD gene, which encodes the dystrophin protein. Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to the sarcolemma of muscle fibers.[1] Mutations that disrupt the open reading frame of the DMD gene, such as out-of-frame deletions, lead to the premature termination of protein translation and the absence of functional dystrophin.[2] This results in sarcolemmal instability, increased susceptibility to contraction-induced injury, and a cascade of pathological events including inflammation, fibrosis, and ultimately muscle fiber death.[3]
In contrast, Becker muscular dystrophy (BMD), a milder form of dystrophinopathy, is typically caused by in-frame deletions in the DMD gene, resulting in the production of a shortened but partially functional dystrophin protein.[2] The therapeutic strategy of exon skipping aims to convert a severe DMD phenotype into a milder BMD-like phenotype by using antisense oligonucleotides (ASOs) to modulate pre-mRNA splicing.[4][5] These ASOs bind to specific sequences within a target exon, sterically hindering the splicing machinery and causing the exon to be "skipped" or excluded from the mature mRNA.[6][7] For patients with specific out-of-frame deletions, skipping an adjacent exon can restore the reading frame, allowing for the translation of an internally truncated but functional dystrophin protein.[4] Approximately 8% of DMD patients have mutations that are amenable to exon 45 skipping.[7]
This compound: A Phosphorodiamidate Morpholino Oligomer Targeting Exon 45
This compound is a phosphorodiamidate morpholino oligomer (PMO), a synthetic antisense oligonucleotide designed to be resistant to nuclease degradation and have a neutral charge, which is thought to contribute to its safety profile.[2] It is specifically designed to bind to the pre-mRNA of the human DMD gene at exon 45, thereby inducing its exclusion during splicing.[6] This targeted exon skipping restores the reading frame for patients with amenable mutations, leading to the production of a truncated dystrophin protein.[3]
Mechanism of Action
The mechanism of this compound in restoring the dystrophin reading frame is a multi-step process that occurs within the nucleus of muscle cells.
dot
Caption: Mechanism of Action of this compound.
Clinical Efficacy of this compound: Quantitative Data from the ESSENCE Trial
The efficacy of this compound was evaluated in the ESSENCE trial (NCT02500381), a global, randomized, double-blind, placebo-controlled Phase 3 study.[8][9] An interim analysis of this study provided key data on the ability of this compound to induce exon skipping and increase dystrophin protein levels in patients with DMD amenable to exon 45 skipping.[10]
Dystrophin Protein Expression
Muscle biopsies were taken at baseline and at week 48 to assess the change in dystrophin protein levels. Quantification was performed using Western blot analysis.
| Parameter | Placebo (n=16) | This compound (n=27) |
| Baseline Mean Dystrophin (% of normal) | 0.925% | 0.93% |
| Week 48 Mean Dystrophin (% of normal) | Not reported | 1.74% |
| Mean Change from Baseline | Not reported | +0.81% |
| Mean Difference vs. Placebo (p-value) | - | 0.59% (p=0.004) |
Data sourced from references[3][10][11][12].
Exon 45 Skipping
The level of exon 45 skipping in the DMD mRNA was quantified using droplet digital PCR (ddPCR).
| Parameter | Placebo (n=16) | This compound (n=27) |
| Change in Exon 45 Skipping from Baseline (p-value) | Not significant (p=0.808) | Significant (p<0.001) |
Data sourced from references[3][10].
Experimental Protocols
The following sections detail the methodologies for the key experiments used to assess the efficacy of this compound.
Western Blot for Dystrophin Quantification
This protocol is a synthesis of standard methods for dystrophin quantification in muscle biopsies.[7][13][14][15]
1. Sample Preparation:
-
Muscle biopsy samples are snap-frozen in liquid nitrogen-cooled isopentane (B150273) and stored at -80°C.
-
For protein extraction, a small piece of frozen tissue is weighed and homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol) containing protease inhibitors.[13]
-
The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein extract is collected.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
-
25 µg of total protein per sample is loaded onto a large format 3-8% Tris-acetate gradient polyacrylamide gel, which is suitable for resolving high molecular weight proteins like dystrophin.[7][13]
-
A standard curve is prepared by serially diluting a normal control muscle lysate into a DMD patient lysate to ensure equal total protein loading across the standard curve points.[14]
-
The gel is run until adequate separation of proteins is achieved.
3. Protein Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet transfer system.
4. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 [TBS-T]).
-
The membrane is incubated overnight at 4°C with a primary antibody against dystrophin (e.g., Abcam ab15277 at a 1:400 dilution).[16]
-
The membrane is washed multiple times with TBS-T.
-
The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
For normalization, the membrane is co-incubated or subsequently probed with a primary antibody against a loading control protein such as α-actinin (1:3000 dilution for 1 hour).[16]
5. Detection and Quantification:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The signal is captured using a chemiluminescence imaging system.
-
The intensity of the dystrophin and loading control bands is quantified using image analysis software (e.g., ImageJ or Odyssey software).[16]
-
Dystrophin levels in patient samples are calculated relative to the normal control samples on the same blot after normalization to the loading control.
dot
Caption: Western Blot Workflow for Dystrophin.
Droplet Digital PCR (ddPCR) for Exon Skipping Quantification
This protocol is based on established methods for quantifying exon skipping in DMD.[2][11][12]
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from muscle biopsy samples using a standard RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random hexamer primers.
2. ddPCR Reaction Setup:
-
The ddPCR reaction mixture is prepared containing cDNA template, ddPCR Supermix for Probes (No dUTP), and TaqMan primer/probe sets.
-
Two separate TaqMan assays are used:
-
An assay to detect the transcript with the skipped exon (e.g., a probe spanning the exon 44-46 junction for exon 45 skipping).
-
An assay to detect a reference transcript that is not affected by the skipping event (e.g., a probe for a constitutive exon junction).
-
-
The reaction mixture is loaded into a droplet generator cartridge along with droplet generation oil.
3. Droplet Generation:
-
The cartridge is placed in a droplet generator, which partitions the reaction mixture into thousands of nanoliter-sized droplets. Each droplet contains a limited number of template molecules.
4. PCR Amplification:
-
The droplets are transferred to a 96-well PCR plate and sealed.
-
The plate is placed in a thermal cycler, and PCR amplification is performed to endpoint. A typical thermal cycling protocol would be:
-
Enzyme activation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Enzyme deactivation: 98°C for 10 minutes.
-
5. Droplet Reading and Data Analysis:
-
After PCR, the plate is loaded into a droplet reader.
-
The reader analyzes each droplet for fluorescence, classifying it as either positive (containing the target sequence) or negative.
-
The software uses Poisson statistics to calculate the absolute concentration of the target and reference transcripts in copies per microliter.
-
The percentage of exon skipping is calculated as: (concentration of skipped transcript / (concentration of skipped transcript + concentration of reference transcript)) * 100.
dot
Caption: ddPCR Workflow for Exon Skipping.
Immunohistochemistry for Dystrophin Localization
This protocol provides a general framework for dystrophin immunohistochemistry on muscle sections.[5][17][18][19][20]
1. Sectioning:
-
Frozen muscle biopsy samples are sectioned at 5-10 µm thickness using a cryostat and mounted on slides.
2. Fixation and Permeabilization:
-
Sections are typically fixed with cold acetone (B3395972) or paraformaldehyde.
-
Permeabilization with a detergent like Triton X-100 may be performed if necessary.
3. Blocking:
-
Sections are incubated with a blocking solution (e.g., 5% normal goat serum in phosphate-buffered saline [PBS]) to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Sections are incubated with a primary antibody against dystrophin (e.g., a monoclonal antibody such as DYS-2) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
5. Secondary Antibody Incubation:
-
After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1 hour at room temperature in the dark.
6. Counterstaining and Mounting:
-
Sections are washed and may be counterstained with a nuclear stain like DAPI.
-
A coverslip is mounted using an anti-fade mounting medium.
7. Imaging:
-
Slides are visualized using a fluorescence microscope, and images are captured to assess the presence and correct sarcolemmal localization of the dystrophin protein.
Conclusion
This compound represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 45 skipping. The clinical data from the ESSENCE trial provide clear evidence that this compound effectively induces exon 45 skipping, leading to a statistically significant increase in the production of a truncated dystrophin protein. The methodologies outlined in this guide for quantifying dystrophin protein and exon skipping are crucial for the continued development and evaluation of this and other exon-skipping therapies. While the increase in dystrophin levels is modest, it offers the potential to slow disease progression and improve the quality of life for this subset of DMD patients. Further long-term studies are ongoing to fully establish the clinical benefit of this compound.[19]
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 3. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurology.org [neurology.org]
- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 12. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. d-nb.info [d-nb.info]
- 16. files.providernews.anthem.com [files.providernews.anthem.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Immunohistochemical staining of dystrophin on formalin-fixed paraffin-embedded sections in Duchenne/Becker muscular dystrophy and manifesting carriers of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
Preclinical Profile of Casimersen for Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on Casimersen, an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) class, for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 45 skipping.
Mechanism of Action
This compound is designed to bind to exon 45 of the dystrophin pre-mRNA, modulating the splicing process to exclude this exon from the mature mRNA.[1][2] This targeted exon skipping restores the reading frame of the dystrophin gene, enabling the production of an internally truncated, yet functional, dystrophin protein.[1][2] This therapeutic approach aims to convert a severe Duchenne phenotype into a milder Becker-like phenotype.
Preclinical Efficacy
The pharmacological activity of this compound was primarily evaluated in vitro using human cells, as its sequence is human-specific. Efficacy studies for similar exon 45 skipping PMOs have been conducted in humanized mouse models, such as the del44hDMD/mdx mouse, which carries a human DMD transgene with a deletion in exon 44, making it amenable to exon 45 skipping.[3][4]
Quantitative Efficacy Data
The following table summarizes representative preclinical efficacy data for an exon 45 skipping PMO in a humanized mouse model.
| Animal Model | Treatment | Dose | Duration | Outcome Measure | Result | Reference |
| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 10 mg/kg | Single dose | Human exon 45 skipping (Gastrocnemius) | ~20% | [3] |
| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 30 mg/kg | Single dose | Human exon 45 skipping (Gastrocnemius) | ~40% | [3] |
| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 10 mg/kg | Single dose | Dystrophin Protein (% of normal) | ~10% | [3] |
| del44hDMD/mdx mice | EEV-PMO-45 (IV) | 30 mg/kg | Single dose | Dystrophin Protein (% of normal) | ~25% | [3] |
Experimental Protocols
Animal Models
Preclinical efficacy studies for human-specific antisense oligonucleotides like this compound utilize humanized mouse models. A relevant model is the del44hDMD/mdx mouse . This mouse has the mdx background (lacking mouse dystrophin) and carries a human DMD transgene with a deletion of exon 44, making it responsive to exon 45 skipping therapies.[3][4]
Drug Administration
For in vivo preclinical studies, this compound or similar PMOs are typically administered via intravenous (IV) injection.[3] The formulation would be a sterile, preservative-free aqueous solution. Dosing regimens in preclinical models have varied, including single doses to assess initial efficacy and multi-dose studies to evaluate long-term effects and safety.[3][5]
Efficacy Assessment
1. RT-PCR for Exon Skipping Quantification:
-
Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 45.
-
Protocol:
-
Total RNA is extracted from muscle tissue (e.g., gastrocnemius, diaphragm, heart) using standard methods (e.g., TRIzol reagent).
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
A nested or semi-nested PCR approach is often employed for dystrophin due to its large transcript size.
-
First PCR: Amplifies a larger region of the dystrophin cDNA spanning several exons, including exon 45.
-
Second (Nested) PCR: Uses the product of the first PCR as a template to amplify a smaller region specifically around exon 45. This increases specificity and yield.
-
-
PCR products are analyzed using methods such as agarose (B213101) gel electrophoresis, capillary electrophoresis (e.g., Agilent Bioanalyzer), or digital droplet PCR (ddPCR) for more precise quantification.[6][7]
-
The percentage of exon skipping is calculated as the intensity of the skipped band divided by the sum of the intensities of both the skipped and unskipped bands.
-
2. Western Blot for Dystrophin Protein Quantification:
-
Objective: To measure the amount of restored dystrophin protein in muscle tissue.
-
Protocol:
-
Total protein is extracted from muscle tissue homogenates in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[8]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
A standardized amount of protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) for optimal separation of the large dystrophin protein.[8][9]
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the C-terminus of dystrophin (e.g., Abcam ab15277).[8][9]
-
A loading control, such as α-actinin or vinculin, is also probed to normalize for protein loading.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software (e.g., ImageJ). Dystrophin levels are expressed as a percentage of the level in a healthy control sample.[9]
-
Preclinical Safety and Toxicology
Extensive nonclinical toxicology and safety pharmacology studies were conducted for this compound in mice, rats, and cynomolgus monkeys.
General Toxicology
The primary target organ for toxicity identified in all nonclinical studies was the kidney.[10]
| Species | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |
| Male Mouse | Intravenous | 0, 12, 120, 960 mg/kg/week | 12 weeks | Renal tubular basophilia and microvacuolation at the highest dose. | |
| Male Mouse | Subcutaneous | 0, 300, 600, 960 mg/kg/week | 26 weeks | Renal tubular degeneration/regeneration at all doses. | |
| Juvenile Male Rat | Intravenous | 0, 100, 300, 900 mg/kg/week | 10 weeks | Renal tubular degeneration or necrosis at the highest dose. | [11] |
| Cynomolgus Monkey | Intravenous | 0, 5, 40, 320 mg/kg/week | 12 weeks | Complement activation and kidney histopathology. | |
| Cynomolgus Monkey | Intravenous | 0, 80, 320, 640 mg/kg/week | 39 weeks | Kidney histopathology. |
Safety Pharmacology and Other Studies
-
Cardiovascular and Respiratory: No adverse effects on cardiovascular or respiratory function were noted in safety pharmacology studies.
-
Genetic Toxicology: this compound was negative in a standard battery of in vitro and in vivo genetic toxicology assays.
-
Reproductive and Developmental Toxicology: These studies were not required due to the intended patient population. No effects were observed on the male reproductive system in general toxicology studies.[11]
Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| Plasma Clearance | 180 mL/hr/kg (at 30 mg/kg) | Human (DMD patients) | [2][11] |
| Elimination Half-life (t½) | 3.5 hours (SD 0.4 hours) | Human (DMD patients) | [2] |
| Protein Binding | Low (<37%) | Animal and Human Plasma | |
| Metabolism | Metabolically stable | Human hepatic microsomes | [2] |
| Excretion | >90% excreted unchanged in urine | Human | [2][11] |
Downstream Cellular Consequences of Dystrophin Restoration
The absence of dystrophin leads to a cascade of pathological events in muscle cells.[1] Restoration of a functional, albeit truncated, dystrophin protein by this compound is intended to mitigate these downstream effects.
The restoration of dystrophin is expected to re-establish the link between the internal cytoskeleton and the extracellular matrix, thereby stabilizing the sarcolemma.[12] This stabilization reduces contraction-induced muscle damage, mitigates the downstream pathological cascade including abnormal calcium influx, inflammation, and fibrosis, and ultimately aims to preserve muscle function.[13]
References
- 1. Cellular pathogenesis of Duchenne muscular dystrophy: progressive myofibre degeneration, chronic inflammation, reactive myofibrosis and satellite cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. assets.entradatx.com [assets.entradatx.com]
- 4. assets.entradatx.com [assets.entradatx.com]
- 5. Long-Term Efficacy of Systemic Multiexon Skipping Targeting Dystrophin Exons 45–55 With a Cocktail of Vivo-Morpholinos in Mdx52 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
Casimersen's Impact on Muscle Cell Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Casimersen's effect on muscle cell integrity in patients with Duchenne muscular dystrophy (DMD) amenable to exon 45 skipping. It details the molecular mechanisms, summarizes key quantitative data from clinical trials, provides comprehensive experimental protocols for assessing treatment efficacy, and visualizes the critical biological pathways and experimental workflows.
Introduction: The Challenge of Duchenne Muscular Dystrophy and the Role of Dystrophin
Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[2] Dystrophin is a critical structural protein in muscle cells, acting as a molecular anchor that connects the internal actin cytoskeleton to the extracellular matrix through a multi-protein assembly known as the Dystrophin-Associated Protein Complex (DAPC). This connection is vital for maintaining the structural integrity of the sarcolemma (muscle cell membrane) during the cycles of muscle contraction and relaxation.[2] The absence of functional dystrophin leads to the disassembly of the DAPC, rendering muscle cells susceptible to mechanical stress, damage, and eventual necrosis.[3]
Mechanism of Action: this compound-Mediated Exon Skipping
This compound (brand name AMONDYS 45™) is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass.[4] It is designed to treat DMD patients with genetic mutations amenable to exon 45 skipping.[4][5] this compound works by binding to a specific sequence within exon 45 of the dystrophin pre-mRNA during transcription. This binding sterically hinders the splicing machinery from including exon 45 in the mature mRNA transcript.[2][5] The resulting mRNA, now lacking exon 45, restores the reading frame, allowing for the translation of a truncated but partially functional dystrophin protein.[2][4] This newly synthesized, shorter dystrophin protein can then integrate into the sarcolemma, partially restoring the DAPC and, consequently, muscle cell integrity.
Impact on the Dystrophin-Associated Protein Complex (DAPC) and Muscle Cell Integrity
The truncated dystrophin produced following this compound treatment, although shorter, retains the crucial N-terminal actin-binding domain and the C-terminal domain that binds to β-dystroglycan. This allows the restored dystrophin to re-establish the link between the cytoskeleton and the DAPC at the sarcolemma. While not a complete restoration of the native DAPC, the re-formation of this complex with the truncated dystrophin enhances the structural integrity of the muscle cell membrane, protecting it from contraction-induced injury.
Quantitative Data from Clinical Trials
The efficacy of this compound in increasing dystrophin production was evaluated in the ESSENCE trial (NCT02500381), a double-blind, placebo-controlled study.[6][7] The following tables summarize the key quantitative findings from the interim analysis of this trial.
Table 1: Dystrophin Protein Levels (% of Normal) at Week 48
| Treatment Group | Baseline (Mean ± SD) | Week 48 (Mean ± SD) | Change from Baseline (Mean) | p-value (vs. Baseline) |
| This compound (n=27) | 0.93% ± 1.67 | 1.74% ± 1.97 | +0.81% | <0.001 |
| Placebo (n=16) | 0.93% (SD not reported) | Not reported | Not significant | 0.808 |
Data sourced from clinical trial reports.[4][7]
Table 2: Comparison of Dystrophin Increase between Treatment Groups
| Metric | Value | p-value |
| Mean difference in dystrophin increase (this compound vs. Placebo) | 0.59% | 0.004 |
Data sourced from clinical trial reports.[7]
Experimental Protocols
Accurate quantification of dystrophin protein is crucial for assessing the therapeutic efficacy of this compound. The following are detailed protocols for the two primary methods used in clinical trials: Western blotting and immunofluorescence.
Western Blotting for Dystrophin Quantification
This protocol outlines the steps for the quantitative analysis of dystrophin protein in muscle biopsy samples.
Materials and Reagents:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Loading Buffer: Laemmli sample buffer with β-mercaptoethanol.
-
Gels: 3-8% Tris-Acetate precast gels.
-
Running Buffer: Tris-Glycine-SDS running buffer.
-
Transfer Buffer: Towbin buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-dystrophin antibody (e.g., Abcam ab15277) diluted 1:500 - 1:1000 in blocking buffer.
-
Loading Control Antibody: Mouse anti-α-actinin antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG, diluted in blocking buffer.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Protein Extraction:
-
Homogenize frozen muscle biopsy tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 3-8% Tris-Acetate gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubations:
-
Incubate the membrane with the primary anti-dystrophin antibody and anti-α-actinin antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis to quantify the dystrophin band intensity, normalizing to the loading control (α-actinin).
-
Immunofluorescence for Dystrophin Localization
This protocol details the method for visualizing the localization of dystrophin at the sarcolemma in muscle tissue sections.
Materials and Reagents:
-
Frozen Muscle Sections: 5-10 µm thick sections on charged slides.
-
Fixative: Pre-chilled (-20°C) acetone (B3395972) or 4% paraformaldehyde.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Blocking/Permeabilization Buffer: PBS containing 5% normal goat serum and 0.3% Triton X-100.
-
Primary Antibody: Rabbit anti-dystrophin antibody (e.g., Abcam ab15277) diluted in blocking buffer.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting Medium: Antifade mounting medium.
Procedure:
-
Tissue Preparation:
-
Bring frozen slides to room temperature for 30 minutes.
-
Fix the sections in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Blocking and Permeabilization:
-
Incubate the sections in blocking/permeabilization buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-dystrophin antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each in PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 5 minutes each in PBS, protected from light.
-
Incubate with DAPI for 5 minutes.
-
Rinse briefly in PBS.
-
Mount the coverslip using antifade mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope. Dystrophin staining should appear at the sarcolemma of the muscle fibers.
-
Conclusion
This compound represents a significant advancement in the treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 45 skipping. By enabling the production of a truncated, yet functional dystrophin protein, this compound partially restores the critical link between the cytoskeleton and the extracellular matrix, thereby improving muscle cell integrity. The quantitative data from clinical trials demonstrates a statistically significant increase in dystrophin production, and the established experimental protocols provide a robust framework for assessing the biochemical efficacy of this and future exon-skipping therapies. Further research and long-term studies will continue to elucidate the full clinical benefit of this compound in slowing the progression of this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific Protocol for Immunofluorescence Analysis: Dystrophin [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of the Dystrophin-Glycoprotein Complex - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Casimersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casimersen, marketed as AMONDYS 45™, is an antisense oligonucleotide therapy developed by Sarepta Therapeutics. It received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene amenable to exon 45 skipping. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, key experimental data, and the methodologies used to evaluate its effects.
Mechanism of Action: Exon 45 Skipping
Duchenne muscular dystrophy is a fatal X-linked recessive disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. These mutations often lead to a disruption of the reading frame, resulting in the absence of functional dystrophin protein, which is crucial for maintaining muscle cell integrity.
This compound is a phosphorodiamidate morpholino oligomer (PMO), a synthetic molecule designed to bind to a specific sequence within exon 45 of the dystrophin pre-messenger RNA (pre-mRNA). This binding event sterically blocks the splicing machinery from including exon 45 in the mature messenger RNA (mRNA). By excluding exon 45, the reading frame of the dystrophin mRNA is restored, enabling the translation of an internally truncated but still functional dystrophin protein. This shorter dystrophin protein can then localize to the sarcolemma and partially restore muscle function, slowing the progression of the disease. It is estimated that approximately 8% of patients with DMD have mutations that are amenable to exon 45 skipping.
Figure 1: this compound Mechanism of Action
Pharmacodynamic Data from Clinical Trials
The pharmacodynamic effects of this compound have been primarily evaluated in the ESSENCE trial (NCT02500381), a global, double-blind, placebo-controlled, Phase 3 study. The key pharmacodynamic endpoints were the level of exon 45 skipping and the quantity of dystrophin protein produced in muscle tissue.
Dystrophin Protein Levels
Muscle biopsies were taken at baseline and after 48 weeks of treatment. Dystrophin protein levels were quantified by Western blot analysis.
| Group | N | Baseline Dystrophin (% of normal) | Week 48 Dystrophin (% of normal) | Mean Change from Baseline | p-value (vs. baseline) |
| This compound (30 mg/kg weekly) | 27 | 0.93% (SD 1.67) | 1.74% (SD 1.97) | 0.81% | <0.001 |
| Placebo | 16 | 0.54% | 0.76% | 0.22% | 0.09 |
| Between-Group Difference | 0.59% | 0.004 |
Table 1: Change in Dystrophin Protein Levels from Baseline to Week 48 in the ESSENCE Trial (Interim Analysis).
Exon 45 Skipping
The level of exon 45 skipping in dystrophin mRNA was measured using reverse transcription droplet digital polymerase chain reaction (RT-ddPCR).
| Group | N | Change in Exon 45 Skipping from Baseline | p-value (vs. baseline) |
| This compound (30 mg/kg weekly) | 27 | Statistically significant increase | <0.001 |
| Placebo | 16 | No significant increase | 0.808 |
Table 2: Change in Exon 45 Skipping from Baseline to Week 48 in the ESSENCE Trial (Interim Analysis).
A positive correlation was observed between the level of exon 45 skipping and the amount of dystrophin protein produced.
Experimental Protocols
The following sections detail the methodologies used to assess the pharmacodynamics of this compound in clinical trials.
Western Blot for Dystrophin Quantification
Objective: To quantify the amount of dystrophin protein in muscle biopsy samples.
Methodology:
-
Protein Extraction: Total protein is extracted from frozen muscle biopsy sections using a lysis buffer.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay.
-
Gel Electrophoresis: A specific amount of total protein (e.g., 30 µg) is loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for dystrophin.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system.
-
Quantification: The intensity of the dystrophin band is measured and normalized to a loading control (e.g., total protein or a housekeeping protein like vinculin or desmin). Dystrophin levels are typically expressed as a percentage of the level found in a healthy control muscle sample.
Figure 2: Western Blot Workflow
Droplet Digital PCR (ddPCR) for Exon Skipping Quantification
Objective: To quantify the percentage of dystrophin mRNA transcripts that have undergone exon 45 skipping.
Methodology:
-
RNA Extraction: Total RNA is isolated from muscle biopsy samples.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
ddPCR Reaction Setup: The cDNA is added to a ddPCR master mix containing primers and fluorescently labeled probes specific for the exon-exon junctions of both the skipped and un-skipped dystrophin transcripts.
-
Droplet Generation: The ddPCR reaction mixture is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: The droplets undergo thermal cycling, during which the target cDNA sequences are amplified.
-
Droplet Reading: After amplification, each droplet is analyzed for fluorescence. Droplets containing the target sequence will fluoresce.
-
Data Analysis: The number of positive and negative droplets for each target (skipped and un-skipped) is used to calculate the absolute concentration of each transcript. The percentage of exon skipping is then determined.
Figure 3: ddPCR Workflow
Immunohistochemistry for Dystrophin Localization
Objective: To visualize the localization of dystrophin protein within the muscle tissue, specifically at the sarcolemma (the muscle cell membrane).
Methodology:
-
Tissue Sectioning: Frozen muscle biopsy samples are cut into thin sections and mounted on microscope slides.
-
Fixation and Permeabilization: The tissue sections are fixed and permeabilized to allow antibodies to access the intracellular proteins.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to dystrophin.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Counterstaining: A nuclear counterstain (e.g., DAPI) may be used to visualize the cell nuclei.
-
Imaging: The stained sections are imaged using a fluorescence microscope. The presence of a fluorescent signal at the sarcolemma indicates the correct localization of the dystrophin protein.
Figure 4: Immunohistochemistry Workflow
Conclusion
The pharmacodynamic data for this compound demonstrate its ability to effectively induce exon 45 skipping, leading to a statistically significant increase in the production of a truncated, yet functional, dystrophin protein in patients with Duchenne muscular dystrophy who have amenable mutations. The methodologies of Western blot, ddPCR, and immunohistochemistry have been pivotal in quantifying these effects and confirming the mechanism of action of this targeted therapy. The ongoing ESSENCE trial will provide further data on the long-term clinical benefits of this compound. This technical guide serves as a comprehensive resource for understanding the core pharmacodynamic principles and evaluative techniques associated with this important therapeutic agent
A Deep Dive into the Cellular Journey of Casimersen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casimersen (Amondys 45™), a phosphorodiamidate morpholino oligomer (PMO) antisense oligonucleotide, has been approved for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 45 skipping.[1][2][3][4] By binding to a specific site on the dystrophin pre-mRNA, this compound effectively masks exon 45 from the splicing machinery, leading to its exclusion and the production of a truncated, yet partially functional, dystrophin protein.[5][6][7] While the downstream effects of this exon skipping on dystrophin production have been quantified in clinical trials, the precise mechanisms governing its entry into target muscle cells and subsequent intracellular trafficking remain a critical area of investigation for optimizing its therapeutic efficacy and developing next-generation oligonucleotides. This guide synthesizes the available data on the cellular uptake and trafficking of this compound, providing a comprehensive resource complete with quantitative data, experimental methodologies, and visual pathways to illuminate its journey from the extracellular space to its nuclear target.
Pharmacokinetics of this compound: A Systemic Overview
Before delving into the cellular specifics, it is essential to understand the systemic behavior of this compound. Administered intravenously, it exhibits predictable pharmacokinetic properties. The following table summarizes key quantitative parameters derived from clinical studies in DMD patients.
| Pharmacokinetic Parameter | Value | Notes |
| Dosage | 30 mg/kg/week | Administered via intravenous infusion.[3][8] |
| Time to Cmax (Tmax) | End of infusion | Maximum plasma concentration is reached at the end of the intravenous dose.[1][6] |
| Elimination Half-life (t½) | 3.5 ± 0.4 hours | [2][6] |
| Plasma Clearance | 180 mL/hr/kg | At a 30 mg/kg dose.[2][9] |
| Volume of Distribution (Vd) | 367 mL/kg (28.9% CV) | At steady-state for a 30 mg/kg dose.[1][2] |
| Plasma Protein Binding | 8.4% to 31.6% | Not dependent on concentration.[1][2] |
| Metabolism | Metabolically stable | No metabolites detected in plasma or urine.[2][6] |
| Excretion | >90% in urine, unchanged | Negligible fecal excretion.[1][2][6] |
Cellular Uptake of this compound: Navigating the Cellular Gates
The cellular uptake of antisense oligonucleotides like this compound is a complex process, given their high molecular weight and negative charge, which hinder passive diffusion across the cell membrane.[1][10] While direct experimental data on the specific uptake mechanisms of this compound are limited, the current understanding for PMOs and other ASOs points towards a multi-faceted process.
Proposed Mechanisms of Entry
It is theorized that this compound may enter dystrophic muscle cells, which are known to have "leaky" membranes, through pores.[8][11] This hypothesis suggests a less specific, possibly passive, entry route that is more prevalent in the target pathological tissue.
For antisense oligonucleotides in general, the primary mode of cellular entry is endocytosis .[12][13] This process involves the cell engulfing the ASO in a vesicle. Several endocytic pathways may be involved, and the specific route can influence the ultimate therapeutic efficacy of the oligonucleotide.[12][13]
The diagram below illustrates the potential endocytic pathways for ASO uptake.
Enhancing Cellular Uptake
To overcome the challenges of cellular delivery, strategies such as the use of cell-penetrating peptides (CPPs) have been explored for ASOs.[1] CPPs can be covalently attached to the oligonucleotide or form non-covalent complexes, both of which facilitate increased cellular uptake.[1]
Intracellular Trafficking: From Vesicle to Nucleus
Once inside the cell, this compound must navigate a complex network of intracellular vesicles to reach its site of action in the nucleus. The trafficking pathway is a critical determinant of the ASO's biological activity, as it must escape the endo-lysosomal pathway to avoid degradation.
The Endosomal Journey
Following endocytosis, this compound is enclosed within an early endosome. From here, it can follow several routes:
-
Recycling back to the cell surface via recycling endosomes.
-
Transport to the trans-Golgi network .
-
Maturation into a late endosome , which can then fuse with a lysosome for degradation.[14]
The "productive" pathway for this compound involves endosomal escape , where it is released from the endosome into the cytoplasm, allowing it to translocate to the nucleus. The efficiency of this escape is a major bottleneck for the therapeutic efficacy of ASOs.[15]
The following diagram outlines the intracellular trafficking of an ASO like this compound.
Experimental Protocols for Studying Cellular Uptake and Trafficking
Investigating the cellular journey of this compound requires a suite of sophisticated cell biology and microscopy techniques. Below are detailed methodologies for key experiments that could be employed.
Fluorescent Labeling of this compound
-
Objective: To visualize the localization of this compound within cells.
-
Protocol:
-
Synthesize a fluorescently tagged version of this compound (e.g., with FITC or a similar fluorophore).
-
Culture target cells (e.g., human myoblasts) on glass coverslips.
-
Incubate the cells with the fluorescently labeled this compound at a relevant concentration (e.g., 0.5 µM).
-
At various time points (e.g., 1, 4, 24, 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a confocal microscope to determine the subcellular localization of the labeled this compound.
-
Co-localization Studies with Endosomal Markers
-
Objective: To determine the specific endocytic compartments through which this compound traffics.
-
Protocol:
-
Follow steps 1-5 from the fluorescent labeling protocol.
-
After permeabilization, incubate the cells with primary antibodies against specific endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody that has a different emission spectrum from the this compound label.
-
Proceed with mounting and imaging as described above.
-
Analyze the images for co-localization between the fluorescent signals of this compound and the endosomal markers.
-
Investigating Uptake Mechanisms with Endocytosis Inhibitors
-
Objective: To identify the specific endocytic pathways involved in this compound uptake.
-
Protocol:
-
Culture target cells in a multi-well plate.
-
Pre-incubate the cells with specific inhibitors of different endocytosis pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).
-
Add fluorescently labeled this compound to the wells and incubate for a defined period.
-
Wash the cells to remove extracellular this compound.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader to quantify uptake.
-
Compare the uptake in inhibitor-treated cells to untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor would indicate the involvement of that pathway.
-
The following workflow diagram illustrates the process of using endocytosis inhibitors to study uptake mechanisms.
Conclusion and Future Directions
The cellular uptake and trafficking of this compound are pivotal to its therapeutic success. While the exact mechanisms are still being fully elucidated, the current body of knowledge suggests an entry primarily through endocytosis, with a critical need for subsequent endosomal escape to reach the nuclear pre-mRNA target. The experimental protocols outlined in this guide provide a framework for researchers to further dissect these pathways. Future research should focus on identifying the specific receptors and cellular machinery involved in this compound's uptake, as well as developing novel strategies to enhance its endosomal escape. A deeper understanding of this cellular journey will undoubtedly pave the way for the development of more potent and specifically targeted oligonucleotide therapies for Duchenne muscular dystrophy and other genetic disorders.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. mdpi.com [mdpi.com]
- 11. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 12. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Investigating the Intracellular Trafficking of Antisense Oligonucleotide After Stabilin Receptor Mediated Endocytosis and Finding Novel Strategies to Enhance Its Endosomal Escape - ProQuest [proquest.com]
A Technical Guide to the Basic Research Applications of Casimersen in Myology
Abstract
Casimersen (AMONDYS 45™) is a phosphorodiamidate morpholino oligomer (PMO) designed as an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD). It is specifically indicated for patients with DMD gene mutations amenable to exon 45 skipping.[1][2] This guide provides an in-depth overview of the molecular mechanism, experimental protocols, and key quantitative data that form the basis of its application in myology research. This compound functions by binding to the pre-mRNA of the dystrophin gene, modulating the splicing process to exclude exon 45.[1][3] This action restores the translational reading frame, leading to the production of an internally truncated but functional dystrophin protein.[3][4] This document details the methodologies used to quantify exon skipping and dystrophin protein restoration, presents the core efficacy data from seminal studies, and visualizes the underlying molecular and experimental workflows, serving as a technical resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: Restoring the Dystrophin Reading Frame
Duchenne muscular dystrophy is a fatal X-linked recessive disorder caused by mutations in the DMD gene that prevent the synthesis of functional dystrophin protein, which is critical for muscle fiber integrity.[2][3] A significant portion of these mutations, approximately 8%, result in an out-of-frame deletion that can be corrected by skipping exon 45.[4][5]
This compound is an antisense oligonucleotide that operates at the pre-mRNA level.[3] Its mechanism involves the following key steps:
-
Binding: Following intravenous administration, this compound enters the nucleus of muscle cells and binds to a specific sequence within exon 45 of the dystrophin pre-mRNA.[3][6]
-
Splicing Modulation: This binding physically obstructs the splicing machinery (spliceosome) from recognizing and including exon 45 in the mature messenger RNA (mRNA).[3][6]
-
Reading Frame Restoration: The exclusion of exon 45 from the final mRNA transcript restores the correct translational reading frame.[6][7]
-
Protein Production: The restored mRNA is translated into an internally truncated, yet functional, dystrophin protein that is shorter than the wild-type but retains critical functional domains.[3][4] This truncated protein is analogous to that found in individuals with the less severe Becker muscular dystrophy, potentially altering the disease's trajectory.[6]
Core Experimental Protocols in this compound Myology Research
The validation of this compound's mechanism and efficacy relies on a series of well-defined molecular biology techniques performed on patient muscle biopsy samples. The Phase 3 ESSENCE trial provides a robust framework for these protocols.[8]
2.1 Muscle Biopsy and Sample Processing
-
Procedure: Muscle biopsies are obtained from the biceps muscle at baseline and after a defined treatment period (e.g., 48 weeks).[9]
-
Processing: The tissue is immediately processed for multiple downstream applications. A portion is snap-frozen in liquid nitrogen-cooled isopentane (B150273) for cryosectioning and protein/RNA extraction.
2.2 Quantification of Exon 45 Skipping via Droplet Digital PCR (ddPCR)
-
Objective: To measure the level of exon 45 skipping in dystrophin mRNA.
-
Methodology:
-
Total RNA is extracted from muscle biopsy homogenates.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
ddPCR is performed using specific primers and probes that can distinguish between dystrophin transcripts containing exon 45 and those where it has been skipped.
-
The assay quantifies the absolute number of molecules of both transcript types, allowing for a precise calculation of exon skipping efficiency. In the ESSENCE trial, patients treated with this compound showed a statistically significant increase in exon 45 skipping from baseline (p < 0.001), while the placebo group did not (p = 0.808).[8][10]
-
2.3 Quantification of Dystrophin Protein via Western Blot
-
Objective: To measure the quantity of dystrophin protein produced as a percentage of normal levels.
-
Methodology:
-
Total protein is extracted from muscle biopsy homogenates to create a lysate.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Known amounts of protein lysate are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific to the dystrophin protein, followed by a secondary antibody conjugated to a detectable marker.
-
The signal is detected and quantified, and the amount of dystrophin is compared against a reference standard of normal muscle tissue to report a "% of normal" value.[4][10]
-
2.4 Assessment of Dystrophin Localization via Immunofluorescence
-
Objective: To confirm that the newly produced dystrophin protein correctly localizes to the sarcolemma (the muscle cell membrane), which is essential for its function.
-
Methodology:
-
Frozen muscle biopsy tissue is cut into thin cross-sections using a cryostat.
-
The sections are fixed and incubated with a primary antibody against dystrophin.
-
A fluorescently labeled secondary antibody is then applied, which binds to the primary antibody.
-
The sections are viewed under a fluorescence microscope. A clear, ring-like staining pattern around the muscle fibers indicates correct sarcolemmal localization of dystrophin.[4][10][11]
-
Quantitative Data from Foundational Research
The accelerated approval of this compound was based on the significant increase in dystrophin production, a surrogate endpoint considered reasonably likely to predict clinical benefit.[12][13] The data below is from the prespecified interim analysis of the Phase 3 ESSENCE trial at 48 weeks.[8]
Table 1: Dystrophin Protein Levels (% of Normal) by Western Blot
| Group | N | Baseline Mean (% Normal) | Week 48 Mean (% Normal) | Mean Change from Baseline | P-value (vs. Baseline) |
|---|---|---|---|---|---|
| This compound | 27 | 0.93% | 1.74% | +0.81% | <0.001 |
| Placebo | 16 | 0.54% | 0.76% | +0.22% | 0.09 |
The mean difference in change from baseline between the this compound and Placebo groups was 0.59% (p=0.004).[8][9][10][14]
Table 2: Dystrophin-Positive Fibers (%) by Immunofluorescence
| Group | N | Baseline Mean (%) | Week 48 Mean (%) | Mean Change from Baseline | P-value (vs. Baseline) |
|---|---|---|---|---|---|
| This compound | 27 | 6.46% | 15.26% | +8.80% | <0.001 |
| Placebo | 16 | N/A | N/A | N/A | N/A |
The mean difference in change from baseline between the this compound and Placebo groups was 8.29% (p=0.002).[8][15]
Table 3: Correlation Between Exon Skipping and Dystrophin Production
| Analysis | Correlation Coefficient | P-value |
|---|---|---|
| Spearman Rank Correlation | 0.627 | <0.001 |
This strong positive correlation demonstrates a clear mechanistic link between the intended action of this compound (exon skipping) and the desired biological outcome (de novo dystrophin production).[8][10]
Preclinical Research and Animal Models
While clinical data is paramount, preclinical research is foundational. However, a significant challenge in the development of exon-skipping therapies is the lack of naturally occurring animal models with the specific mutations targeted in humans.[6][11]
-
Standard DMD Models: The mdx mouse is the most common animal model for DMD research, but it carries a nonsense mutation in exon 23 and is therefore not suitable for testing an exon 45 skipping therapy.[4][16] Other models, like the golden retriever muscular dystrophy (GRMD) dog, present a more severe phenotype comparable to human DMD but also do not have the specific exon 45 mutation.[17]
-
In Vitro Systems: To overcome this, basic research often relies on patient-derived cell cultures. Myoblasts can be isolated from patient biopsies and differentiated into myotubes in vitro. These cultures harbor the patient's specific mutation and serve as a powerful platform to screen the efficacy of antisense oligonucleotides like this compound at inducing exon skipping and restoring dystrophin.
-
Toxicology Studies: Preclinical safety is assessed in other animal models. For this compound, studies in juvenile rats were conducted to determine its safety profile. These studies found that at very high doses (e.g., 900 mg/kg), this compound could cause renal tubular damage, a finding crucial for establishing safe dosing in human trials.[4][14]
Conclusion and Future Directions
This compound exemplifies a precision medicine approach to myology, with its basic research applications centered on correcting a specific genetic flaw at the RNA level. The foundational studies have robustly demonstrated its ability to induce exon 45 skipping, leading to a statistically significant increase in the production of a truncated, correctly localized dystrophin protein. The experimental protocols for quantifying mRNA skipping and protein expression via ddPCR, Western blot, and immunofluorescence are the cornerstones of its biological validation. While the increase in dystrophin is modest, it provided sufficient evidence of biological activity to support accelerated regulatory approval.[18] Future research and ongoing clinical trials will continue to focus on correlating these biomarker improvements with long-term clinical benefits in motor function and overall disease progression.[5][12]
References
- 1. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdaconference.org [mdaconference.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. assets.cureus.com [assets.cureus.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldduchenne.org [worldduchenne.org]
- 18. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Casimersen Treatment in Duchenne Muscular Dystrophy (DMD) Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of Casimersen (AMONDYS 45®), an antisense phosphorodiamidate morpholino oligomer (PMO), for the treatment of Duchenne muscular dystrophy (DMD) in relevant cell cultures. The protocols outlined below are based on established methodologies for the use of antisense oligonucleotides in DMD research.
Introduction
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1][2] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which provides structural stability to the sarcolemma of muscle fibers. Its absence leads to progressive muscle degeneration.[1]
This compound is a therapeutic antisense oligonucleotide designed to bind to exon 45 of the dystrophin pre-mRNA.[1][3][4] This binding action modulates splicing to exclude exon 45 from the mature mRNA transcript.[1][3][4] For patients with specific DMD gene mutations, this "skipping" of exon 45 can restore the reading frame, enabling the production of a truncated but functional dystrophin protein.[1][4] Approximately 8% of DMD patients have mutations that are amenable to this exon 45 skipping approach.[5]
These protocols detail the in vitro validation of this compound's mechanism of action in patient-derived DMD cell cultures, a crucial step in preclinical research and drug development.
Data Presentation
The following tables summarize the clinical efficacy of this compound from the Phase 3 ESSENCE trial (NCT02500381), as specific in vitro dose-response data is not extensively available in peer-reviewed literature. This data provides a benchmark for expected outcomes in a clinical setting.
Table 1: Dystrophin Protein Levels Following this compound Treatment (Clinical Data)
| Treatment Group | Baseline Dystrophin (% of normal) | Week 48 Dystrophin (% of normal) | Mean Change from Baseline (%) | p-value (vs. baseline) | Mean Difference vs. Placebo (%) | p-value (vs. placebo) |
| This compound (n=27) | 0.93 | 1.74 | 0.81 | <0.001 | 0.59 | 0.004 |
| Placebo (n=16) | 0.54 | 0.76 | 0.22 | 0.09 | - | - |
Data from interim analysis of the ESSENCE trial.[1][6][7]
Table 2: Exon 45 Skipping Following this compound Treatment (Clinical Data)
| Treatment Group | Baseline | Week 48 | Change from Baseline | p-value (vs. baseline) |
| This compound (n=27) | - | Significant Increase | - | <0.001 |
| Placebo (n=16) | - | No Significant Increase | - | 0.808 |
Exon skipping was assessed by droplet digital PCR. A positive correlation was observed between exon 45 skipping and dystrophin production.[1][6][7]
Experimental Protocols
Cell Culture of DMD Patient-Derived Myoblasts
Objective: To culture and differentiate human myoblasts from DMD patients with mutations amenable to exon 45 skipping.
Materials:
-
DMD patient-derived myoblasts (with a confirmed mutation amenable to exon 45 skipping, e.g., deletions of exons 44, 46-47, etc.)
-
Skeletal Muscle Cell Growth Medium
-
Differentiation Medium (e.g., DMEM with 2% horse serum)
-
Extracellular matrix-coated culture vessels (e.g., Matrigel or collagen)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Thawing and Plating: Thaw cryopreserved DMD myoblasts rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge. Resuspend the cell pellet in fresh growth medium and plate onto coated culture vessels.
-
Proliferation: Culture the myoblasts in a 37°C, 5% CO2 incubator. Change the growth medium every 2-3 days. Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.
-
Myogenic Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium once the myoblasts reach high confluency (80-90%).
-
Maintenance: Maintain the differentiating myotubes in differentiation medium for 5-7 days, changing the medium every 2 days. Mature, multinucleated myotubes should be visible.
Transfection of this compound into DMD Myoblasts/Myotubes
Objective: To deliver this compound into DMD myoblasts or differentiated myotubes.
Note: Phosphorodiamidate morpholino oligomers (PMOs) like this compound have a neutral backbone and require a delivery vehicle for efficient cellular uptake in vitro.
Materials:
-
This compound (or a suitable control PMO)
-
DMD myoblasts or myotubes in culture
-
Transfection reagent suitable for oligonucleotides (e.g., Lipofectamine 3000) or an electroporation system.
-
Opti-MEM I Reduced Serum Medium
Protocol (using a transfection reagent):
-
Preparation of this compound-Lipid Complex:
-
Dilute this compound in Opti-MEM to the desired final concentration (e.g., 100-500 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted this compound and diluted transfection reagent. Mix gently and incubate at room temperature for the manufacturer-recommended time to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the this compound-lipid complex mixture dropwise to the cells.
-
Incubate the cells with the transfection complex for 4-6 hours at 37°C.
-
After incubation, add pre-warmed growth or differentiation medium.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for exon skipping and dystrophin protein expression before proceeding to analysis.
Analysis of Exon 45 Skipping by RT-PCR
Objective: To quantify the level of exon 45 skipping in this compound-treated cells.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
PCR primers flanking exon 45 of the human DMD gene
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis equipment
-
Optional: Reagents for quantitative PCR (qPCR) or digital droplet PCR (ddPCR) for more precise quantification.
Protocol:
-
RNA Extraction: Harvest the cells 48-72 hours post-transfection and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank exon 45. For example, a forward primer in exon 43 and a reverse primer in exon 46.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the exponential phase for semi-quantitative analysis.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The presence of a shorter band corresponding to the size of the transcript lacking exon 45 indicates successful exon skipping. The upper band represents the non-skipped transcript.
-
-
Quantification (optional): Densitometry can be used to estimate the percentage of exon skipping from the gel image. For more accurate quantification, qPCR or ddPCR is recommended.
Quantification of Dystrophin Protein by Western Blot
Objective: To detect and quantify the restored, truncated dystrophin protein in this compound-treated cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (3-8% Tris-acetate gradient gels are suitable for the large size of dystrophin)
-
Western blot equipment
-
Primary antibody against dystrophin (C-terminus is recommended to detect the truncated protein)
-
Primary antibody for a loading control (e.g., α-actinin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the signal using a chemiluminescence imaging system. The restored dystrophin will appear as a band of a smaller size than full-length dystrophin.
-
Analysis: Quantify the band intensity using image analysis software and normalize to the loading control.
Visualization of Dystrophin by Immunocytochemistry
Objective: To visualize the localization of the restored dystrophin protein at the sarcolemma.
Materials:
-
Differentiated myotubes on coverslips or chamber slides
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against dystrophin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Fixation: Fix the myotubes with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the primary anti-dystrophin antibody.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Correct sarcolemmal localization of the restored dystrophin should be observed at the cell membrane.
Visualizations
Caption: Mechanism of action of this compound in DMD cells.
Caption: Experimental workflow for this compound treatment.
Caption: Direct cellular impact of this compound treatment.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdaconference.org [mdaconference.org]
- 7. neurologylive.com [neurologylive.com]
Application Notes: In Vitro Efficacy Testing of Casimersen for Duchenne Muscular Dystrophy
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, leading to the absence or near-absence of functional dystrophin protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] A significant portion of DMD-causing mutations are deletions that disrupt the translational reading frame of the dystrophin mRNA. Casimersen (AMONDYS 45™) is an antisense oligonucleotide (ASO) designed to treat DMD in patients with genetic mutations amenable to exon 45 skipping.[2][3] By binding to a specific sequence on the dystrophin pre-mRNA, this compound modulates splicing to exclude exon 45, which can restore the reading frame and allow for the production of a truncated but functional dystrophin protein.[1][2][4]
These application notes provide a framework for researchers and drug developers to assess the efficacy of this compound and similar exon-skipping ASOs using established in vitro models. The protocols outlined below focus on the two primary efficacy endpoints: the direct molecular action of exon skipping at the RNA level and the subsequent restoration of dystrophin protein.
Principle of In Vitro Efficacy Testing
The core principle involves introducing this compound to cultured muscle cells derived from DMD patients (or engineered cell lines) that harbor a mutation amenable to exon 45 skipping. The efficacy of the ASO is then quantified by measuring the percentage of mRNA transcripts that lack exon 45 and the corresponding increase in dystrophin protein expression.
Suitable In Vitro Models
The selection of a relevant cell model is critical for a successful screening assay.[5][6] The ideal model should accurately recapitulate the key disease phenotypes and be responsive to ASO treatment.
-
Patient-Derived Myoblasts: Primary cells collected from patient biopsies are highly relevant but can be limited in supply and show variability.[7][8]
-
Immortalized Myoblast Cell Lines: These cells offer high reproducibility and scalability.[9] Cell lines can be generated from patient samples or created using CRISPR/Cas9 gene editing to introduce specific DMD mutations.[10][11]
-
Induced Pluripotent Stem Cell (iPSC)-Derived Skeletal Myocytes: iPSCs can be generated from patient-specific cells and differentiated into myocytes, providing a renewable and genetically relevant source of cells for study.[5][12][13] Companies like bit.bio have developed iPSC-derived myocyte models with specific exon deletions to facilitate DMD research.[7][8]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the molecular mechanism of this compound and the general experimental workflow for testing its efficacy in vitro.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. international-biopharma.com [international-biopharma.com]
- 6. ncardia.com [ncardia.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. bit.bio [bit.bio]
- 9. criver.com [criver.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Treating Duchenne Muscular Dystrophy: The Promise of Stem Cells, Artificial Intelligence, and Multi-Omics [frontiersin.org]
- 13. JCI Insight - Duchenne muscular dystrophy hiPSC–derived myoblast drug screen identifies compounds that ameliorate disease in mdx mice [insight.jci.org]
Application Notes and Protocols for the Quantification of Casimersen-Induced Exon Skipping by ddPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene that disrupt the production of the dystrophin protein, a critical component of the dystrophin-glycoprotein complex (DGC) that stabilizes muscle fibers during contraction.[1] Casimersen (AMONDYS 45™) is an antisense oligonucleotide drug designed to treat DMD patients with mutations amenable to exon 45 skipping.[2][3][4] By binding to a specific sequence on the dystrophin pre-mRNA, this compound modulates splicing to exclude exon 45, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.[2][3]
Accurate and sensitive quantification of exon skipping is crucial for evaluating the molecular efficacy of this compound in both preclinical and clinical settings. Droplet Digital PCR (ddPCR) has emerged as the gold standard for this application, offering absolute quantification of nucleic acid targets with high precision and reproducibility, surpassing traditional methods like qPCR and conventional PCR.[5][6] This application note provides a detailed protocol for the quantification of this compound-induced exon 45 skipping using ddPCR technology.
Mechanism of Action of this compound
This compound is a phosphorodiamidate morpholino oligomer (PMO) that specifically targets exon 45 of the dystrophin pre-mRNA. In patients with certain deletions in the DMD gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin. This compound binds to the exon 45 region of the dystrophin pre-mRNA, effectively masking it from the splicing machinery.[2][3] This causes the splicing process to "skip" over exon 45, joining exon 44 to exon 46. This restores the reading frame, allowing for the translation of a shorter but still functional dystrophin protein. This truncated protein can integrate into the DGC, restoring some of its function and slowing the progression of muscle degeneration.
Dystrophin Signaling Pathway and the Role of the Dystrophin-Glycoprotein Complex
The dystrophin protein is a key component of the Dystrophin-Glycoprotein Complex (DGC), a large multi-protein complex that spans the muscle cell membrane (sarcolemma). The DGC provides a crucial link between the internal actin cytoskeleton and the extracellular matrix.[7][8] This connection is vital for maintaining the structural integrity of muscle fibers during contraction and relaxation.
Beyond its structural role, the DGC also serves as a scaffold for various signaling molecules.[9][10] One important signaling molecule associated with the DGC is neuronal nitric oxide synthase (nNOS).[1][11] In healthy muscle, nNOS is localized to the sarcolemma through its interaction with dystrophin and syntrophin, another DGC component.[11] During muscle contraction, nNOS produces nitric oxide (NO), which plays a role in regulating blood flow to the muscle.[7] In DMD, the absence of dystrophin leads to the mislocalization of nNOS to the cytoplasm, impairing NO signaling and contributing to muscle fatigue and damage.[1][7] The restoration of a truncated dystrophin by this compound can help to re-localize nNOS to the sarcolemma, thereby partially restoring this important signaling pathway.
Quantitative Data from Clinical Trials
The efficacy of this compound in inducing exon 45 skipping and increasing dystrophin protein levels has been demonstrated in clinical trials. The Phase 3 ESSENCE trial (NCT02500381) provided key data on these molecular endpoints.[12][13]
Table 1: Quantification of this compound-Induced Exon 45 Skipping and Dystrophin Production
| Parameter | Baseline (Mean) | Week 48 (Mean) | Change from Baseline (Mean) | P-value (vs. Baseline) | P-value (vs. Placebo) |
| Exon 45 Skipping (% of total dystrophin transcripts) - this compound (n=27) | 0.93%[12] | N/A | +1.61%[14] | <0.001[12] | <0.001[15] |
| Exon 45 Skipping (% of total dystrophin transcripts) - Placebo (n=16) | N/A | N/A | +0.01%[14] | 0.808[12] | N/A |
| Dystrophin Protein (% of normal) - this compound (n=27) | 0.93%[12] | 1.74%[12] | +0.81% | <0.001[12] | 0.004[12] |
| Dystrophin Protein (% of normal) - Placebo (n=16) | 0.54%[15] | 0.76%[15] | +0.22%[15] | 0.09[15] | N/A |
Data from the ESSENCE trial interim analysis.[12][15]
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound-induced exon 45 skipping from muscle biopsy samples using ddPCR.
Sample Collection and Storage
-
Muscle biopsy samples should be obtained from patients before and after treatment with this compound.
-
Immediately snap-freeze the tissue in liquid nitrogen-cooled isopentane (B150273) to preserve RNA integrity.
-
Store the frozen tissue at -80°C until RNA extraction.
Total RNA Extraction from Muscle Tissue
This protocol is based on a standard TRIzol extraction method.
Materials:
-
Frozen muscle tissue (20-30 mg)
-
TRIzol reagent
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge and RNase-free tubes
Procedure:
-
Add 1 mL of TRIzol reagent to a tube containing the frozen muscle tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol and mix by inverting the tube.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (up to 1 µg)
-
Reverse transcriptase kit with random hexamers or oligo(dT) primers
-
RNase-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen reverse transcriptase kit.
-
Typically, incubate the RNA with primers at 65°C for 5 minutes, then place on ice.
-
Prepare a master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction according to the kit's recommended thermal cycling conditions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
ddPCR for Exon 45 Skipping Quantification
Assay Design:
Two TaqMan assays are required:
-
Non-skipped transcript assay: Detects the exon 44-45 junction. The probe will span this junction.
-
Skipped transcript assay: Detects the exon 44-46 junction. The probe will span this junction.
Note: The specific primer and probe sequences are proprietary. Users should design and validate their own assays based on the human dystrophin gene sequence (GenBank accession number: NM_004006.2).
Materials:
-
cDNA template
-
ddPCR Supermix for Probes (No dUTP)
-
TaqMan primers and probes for skipped and non-skipped transcripts
-
Droplet Generation Oil for Probes
-
ddPCR instrument (e.g., Bio-Rad QX200 or QX600)
-
ddPCR consumables (cartridges, gaskets, plates, seals)
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare two separate reaction mixes, one for the skipped assay and one for the non-skipped assay.
-
For each 20 µL reaction, combine:
-
10 µL 2x ddPCR Supermix for Probes
-
1 µL 20x primer/probe mix (final concentration of 900 nM for primers and 250 nM for the probe)
-
Diluted cDNA template (e.g., 1-5 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include no-template controls (NTCs) for each assay.
-
-
Droplet Generation:
-
Load 20 µL of each reaction mix into a droplet generator cartridge.
-
Load 70 µL of droplet generation oil into the corresponding wells.
-
Generate droplets according to the manufacturer's instructions for the ddPCR system.
-
-
PCR Amplification:
-
Carefully transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate with a pierceable foil seal.
-
Perform thermal cycling using the following general conditions (optimize as needed):
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Enzyme deactivation: 98°C for 10 minutes
-
-
-
Droplet Reading:
-
After thermal cycling, read the droplets on the ddPCR reader to acquire fluorescence data from each droplet.
-
Data Analysis
-
Use the ddPCR analysis software (e.g., QuantaSoft) to determine the concentration (copies/µL) of the skipped and non-skipped transcripts in each well.
-
The software will use Poisson statistics to calculate the absolute copy number from the fraction of positive droplets.
-
Calculate the percentage of exon skipping using the following formula:
% Exon Skipping = [Concentration of Skipped Transcript / (Concentration of Skipped Transcript + Concentration of Non-skipped Transcript)] x 100
Experimental Workflow Diagram
Conclusion
The quantification of this compound-induced exon 45 skipping by ddPCR is a robust and highly accurate method for assessing the molecular efficacy of this therapeutic agent. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals working on DMD therapies. The superior precision of ddPCR allows for the reliable detection of even small changes in exon skipping levels, making it an invaluable tool in the development and monitoring of antisense oligonucleotide-based treatments for Duchenne muscular dystrophy.
References
- 1. Nitric Oxide Signaling Pathway in Duchenne Muscular Dystrophy Mice: Upregulation of L-arginine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. AMONDYS 45 | Exon-Skipping Treatment | Healthcare Professionals [sareptadmd.com]
- 5. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. Dystrophin–glycoprotein complex regulates muscle nitric oxide production through mechanoregulation of AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. hh.um.es [hh.um.es]
- 12. mdaconference.org [mdaconference.org]
- 13. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 14. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Western Blot Analysis of Dystrophin Levels Following Casimersen Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of dystrophin protein levels in skeletal muscle biopsies following treatment with Casimersen (AMONDYS 45®). This compound is an antisense oligonucleotide designed to induce skipping of exon 45 of the dystrophin pre-mRNA, enabling the production of a truncated, yet functional, dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have a genetic mutation amenable to this skipping.
Introduction
Duchenne muscular dystrophy is a fatal X-linked recessive disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1][2] this compound is a phosphorodiamidate morpholino oligomer (PMO) that binds to exon 45 of the dystrophin pre-mRNA.[1][3][4][5] This binding action leads to the exclusion of exon 45 during the splicing process, which can restore the reading frame and allow for the translation of a shorter but functional dystrophin protein.[1][2][6] Western blotting is a key biochemical technique used to quantify the levels of dystrophin protein in muscle tissue, providing a direct measure of the therapeutic efficacy of this compound at the protein level.[7][8][9]
Mechanism of Action of this compound
The therapeutic strategy of this compound is centered on exon skipping. In patients with specific deletions in the DMD gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin. This compound is designed for patients where the skipping of exon 45 can restore this reading frame. By binding to a specific sequence within exon 45 of the pre-mRNA, this compound sterically hinders the splicing machinery from recognizing this exon, causing it to be spliced out along with the surrounding introns. The resulting mature mRNA, now lacking exon 45, can be translated into a truncated dystrophin protein that, while not full-length, retains partial functionality, akin to the dystrophin seen in the less severe Becker muscular dystrophy.[1][5][6]
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myoblot Assay for Functional Dystrophin Assessment with Casimersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, leading to the absence or dysfunction of the dystrophin protein.[1][2] Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which stabilizes the muscle cell membrane (sarcolemma) during contraction.[2][3] Without functional dystrophin, muscle fibers are susceptible to damage, leading to chronic inflammation, fibrosis, and eventual loss of muscle tissue.[1]
Casimersen (AMONDYS 45™) is an antisense oligonucleotide designed to treat DMD patients with mutations amenable to exon 45 skipping.[4][5][6][7] By binding to a specific sequence on the DMD pre-mRNA, this compound directs the cellular splicing machinery to "skip" over exon 45, restoring the reading frame and enabling the production of a truncated but functional dystrophin protein.[1][4][5][8]
Assessing the efficacy of this compound and other dystrophin-restoring therapies necessitates robust and reliable methods for quantifying dystrophin protein expression in patient muscle tissue. The Myoblot assay, a specialized Western blot, is a critical tool for this purpose, providing quantitative data on the amount of dystrophin protein present in a muscle biopsy. This document provides detailed application notes and protocols for the use of the Myoblot assay in the functional assessment of dystrophin following treatment with this compound.
Mechanism of Action of this compound
This compound is a phosphorodiamidate morpholino oligomer (PMO) that selectively binds to the exon 45 splice donor site of the dystrophin pre-mRNA.[4][5][8] This binding event sterically hinders the spliceosome from recognizing and including exon 45 in the mature mRNA transcript. The resulting mRNA, lacking exon 45, allows for the restoration of the translational reading frame. This leads to the production of an internally truncated, yet functional, dystrophin protein that can localize to the sarcolemma and restore the function of the DGC.[1][4]
Caption: Mechanism of action of this compound.
Myoblot (Western Blot) for Dystrophin Quantification: Experimental Workflow
The Myoblot assay for dystrophin quantification from muscle biopsies is a multi-step process that requires careful execution to ensure accurate and reproducible results. The general workflow is outlined below.
Caption: Experimental workflow for Myoblot (Western Blot) analysis.
Detailed Experimental Protocol: Myoblot for Dystrophin Quantification
This protocol is a synthesis of established methods for dystrophin quantification in human skeletal muscle biopsies.[9][10][11][12]
1. Sample Preparation and Protein Extraction
-
Materials:
-
Frozen muscle biopsy tissue
-
DMD Lysis Buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol)
-
Tissue homogenizer (e.g., pellet pestle motor)
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
-
Procedure:
-
On ice, homogenize 10-micron sections of skeletal muscle in 150 µL of DMD lysis buffer using a pellet pestle motor homogenizer.
-
Rotate the samples at 4°C for 2 hours to ensure complete lysis.
-
Vortex the samples and then centrifuge at 20,000 rpm at 4°C for 20 minutes to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins and transfer to a new pre-chilled microcentrifuge tube.
-
Store the protein extracts at -70°C until use.
-
2. Protein Quantification
-
Materials:
-
BCA Protein Assay Kit (or equivalent)
-
Microplate reader
-
-
Procedure:
-
Determine the total protein concentration of each muscle lysate using a BCA assay according to the manufacturer's instructions.
-
This step is crucial for ensuring equal loading of protein onto the gel for accurate comparison between samples.
-
3. SDS-PAGE (Gel Electrophoresis)
-
Materials:
-
3-8% Tris-Acetate precast gels (suitable for large proteins like dystrophin)
-
SDS-PAGE running buffer
-
Protein loading buffer
-
Electrophoresis apparatus
-
Protein ladder
-
-
Procedure:
-
Prepare protein samples for loading by mixing a standardized amount of total protein (e.g., 25 µg) with loading buffer and heating as required.
-
Load the prepared samples and a protein ladder into the wells of the Tris-Acetate gel.
-
Run the gel at a constant voltage (e.g., 30V) for approximately 5.5 hours, then increase the voltage to 100V for 1 hour to ensure adequate separation of high molecular weight proteins.
-
4. Protein Transfer (Western Blotting)
-
Materials:
-
Nitrocellulose membrane
-
Transfer buffer
-
Wet transfer apparatus
-
-
Procedure:
-
Equilibrate the gel and nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in the transfer apparatus.
-
Perform a wet transfer at 300 mA for 18 hours at 4°C to transfer the proteins from the gel to the nitrocellulose membrane.
-
5. Immunodetection
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against dystrophin (e.g., Abcam ab15277 at 1 µg/mL)
-
Primary antibody against a loading control (e.g., α-actinin or pan-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
-
Procedure:
-
Block the membrane in blocking buffer for 1.5 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-dystrophin antibody and the primary antibody for the loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
6. Detection and Analysis
-
Materials:
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for dystrophin and the loading control using image analysis software.
-
Normalize the dystrophin band intensity to the loading control for each sample.
-
Express the dystrophin levels as a percentage of a normal control sample.
-
Data Presentation: Dystrophin Expression Following this compound Treatment
The following tables summarize the quantitative data on dystrophin expression from the interim analysis of the Phase 3 ESSENCE trial for this compound.[4][13][14][15][16][17]
Table 1: Dystrophin Protein Levels (% of Normal) by Western Blot at Week 48
| Treatment Group | N | Baseline (Mean ± SD) | Week 48 (Mean ± SD) | Change from Baseline (Mean) | P-value (vs. Baseline) |
| This compound (30 mg/kg) | 27 | 0.93% ± 1.67 | 1.74% ± 1.97 | 0.81% | <0.001 |
| Placebo | 16 | 0.54% | 0.76% | 0.22% | 0.09 |
| Between-Group Difference (Mean) | 0.59% | p = 0.004 |
Table 2: Percent Dystrophin-Positive Fibers by Immunofluorescence at Week 48
| Treatment Group | N | Baseline (Mean ± SD) | Week 48 (Mean ± SD) | Change from Baseline (Mean) | P-value (vs. Baseline) |
| This compound (30 mg/kg) | 27 | 6.46% | 15.26% | 8.80% | <0.001 |
| Placebo | 16 | N/A | N/A | N/A | N/A |
| Between-Group Difference (Mean) | 8.29% | p = 0.002 |
Functional Assessment of Restored Dystrophin
While the Myoblot assay provides a quantitative measure of dystrophin protein, it is also crucial to assess the functionality of the restored, truncated dystrophin. This involves evaluating its correct localization and its ability to restore the dystrophin-associated protein complex.
-
Immunofluorescence: This technique is used to visualize the localization of dystrophin within the muscle fibers. In healthy muscle, dystrophin is localized to the sarcolemma. Immunofluorescence staining of muscle biopsies from patients treated with this compound can confirm that the newly produced dystrophin is correctly localized to the muscle cell membrane, which is essential for its function.[4][15]
-
Correlation with Exon Skipping: A positive correlation between the level of exon 45 skipping (measured by RT-PCR) and the amount of dystrophin protein (measured by Myoblot) provides strong evidence of a direct mechanistic link between this compound treatment and dystrophin production.[15]
Conclusion
The Myoblot (Western blot) assay is an indispensable tool for the quantitative assessment of dystrophin restoration in response to therapies like this compound. When performed with rigorous adherence to standardized protocols, it provides reliable data that is critical for evaluating treatment efficacy in clinical trials and research settings. The data from the ESSENCE trial demonstrates a statistically significant increase in dystrophin production in patients treated with this compound, as measured by Western blot.[4][15][17][18] This, in conjunction with evidence of correct protein localization from immunofluorescence studies, supports the functional benefit of the restored dystrophin. Continued research and standardized quantification methods will be vital for the ongoing development and assessment of treatments for Duchenne muscular dystrophy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. drugs.com [drugs.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. fda.gov [fda.gov]
- 10. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. d-nb.info [d-nb.info]
- 13. neurologylive.com [neurologylive.com]
- 14. mdpi.com [mdpi.com]
- 15. neurologylive.com [neurologylive.com]
- 16. mdaconference.org [mdaconference.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. worldduchenne.org [worldduchenne.org]
Application Notes and Protocols for Detecting Dystrophin Exon 45 Skipping using Nested RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the open reading frame, leading to the absence of functional dystrophin protein. A significant portion of these mutations occur in a hotspot region between exons 44 and 55.[1]
Exon skipping has emerged as a promising therapeutic strategy for DMD. This approach utilizes antisense oligonucleotides (AONs) to modulate the splicing of pre-mRNA, effectively "hiding" a target exon from the splicing machinery. For patients with specific deletions, such as a deletion of exon 44, the resulting transcript is out-of-frame. Inducing the skipping of the adjacent exon 45 can restore the reading frame, leading to the production of a shorter but still functional dystrophin protein. This can potentially convert a severe DMD phenotype into a milder Becker muscular dystrophy (BMD) phenotype. The detection and semi-quantification of this targeted exon skipping are crucial for evaluating the efficacy of AON-based therapies in preclinical and clinical settings.
Nested reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive method for detecting low-abundance transcripts, making it well-suited for identifying the presence of exon-skipped mRNA species. This document provides a detailed protocol for the detection of exon 45 skipping in the human dystrophin transcript using this technique.
Principle of the Method
The detection of exon 45 skipping involves a multi-step process that begins with the conversion of total RNA from patient-derived cells or tissues into complementary DNA (cDNA). This is followed by a two-round amplification process known as nested PCR.
-
Reverse Transcription (RT): Total RNA is reverse transcribed into cDNA, which serves as the template for the subsequent PCR amplifications.
-
First Round PCR: An initial PCR is performed using a set of "outer" primers that flank exon 45. This round amplifies a larger fragment of the dystrophin cDNA, which includes exon 45 and its neighboring exons.
-
Second Round (Nested) PCR: A small aliquot of the first-round PCR product is used as a template for a second round of PCR. This round uses a set of "inner" or "nested" primers that bind to sequences within the product of the first PCR, but still flanking exon 45. This two-step amplification significantly increases the specificity and sensitivity of the assay.
The resulting PCR products are then visualized by gel electrophoresis. The presence of a full-length product indicates the amplification of the un-skipped transcript, while the appearance of a smaller product is indicative of successful exon 45 skipping.
Experimental Workflow
The overall experimental workflow for the nested RT-PCR detection of exon 45 skipping is depicted below.
Caption: Workflow for Nested RT-PCR Detection of Exon 45 Skipping.
Detailed Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Item | Recommended Supplier | Catalog Number (Example) |
| Total RNA Isolation Kit | Qiagen | 74104 (RNeasy Mini Kit) |
| Reverse Transcription Kit | Thermo Fisher | 4368814 (High-Capacity) |
| Taq DNA Polymerase | NEB | M0273S |
| dNTP Mix (10 mM) | NEB | N0447S |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
| Agarose | Bio-Rad | 1613101 |
| DNA Ladder (e.g., 100 bp) | NEB | N3231S |
| DNA Gel Stain | Thermo Fisher | S33102 (SYBR Safe) |
| PCR Tubes and Plates | Standard Supplier | - |
| Gel Electrophoresis System | Bio-Rad | - |
| Gel Documentation System | Bio-Rad | - |
Primer Design and Sequences
Primers should be designed to flank exon 45. The outer primers will amplify a region spanning from a neighboring exon (e.g., exon 43 or 44) to another downstream exon (e.g., exon 46 or 47). The inner primers will anneal to sequences within the amplicon generated by the outer primers. The following are suggested primer sequences based on published sequences for amplifying human dystrophin exons.[2] Note: These primers should be validated and optimized for your specific experimental conditions.
Table 2: Suggested Primer Sequences for Exon 45 Skipping Detection
| Primer Name | Sequence (5' to 3') | Target Exon(s) |
| Outer Set | ||
| DMD_Ex43_F | TGTTAAGACTTCAGCTTCACCATC | Exon 43 |
| DMD_Ex47_R | AACAACAACAAACAAAATCCACATACC | Exon 47 |
| Inner Set | ||
| DMD_Ex44_F | GTTACTTGAAACTAAACTCTGCAAATG | Exon 44 |
| DMD_Ex46_R | AGGGTTGAAGAAGAAATAAAGTTGTGAG | Exon 46 |
Protocol Steps
-
Extract total RNA from patient-derived myoblasts or muscle biopsy tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers. Follow the manufacturer's protocol.
-
Prepare the first round PCR reaction mix as described in Table 3.
Table 3: First Round PCR Reaction Mix
| Component | Volume (µL) for 25 µL reaction | Final Concentration |
| 10x Standard Taq Buffer | 2.5 | 1x |
| dNTP Mix (10 mM) | 0.5 | 200 µM |
| Outer Primer DMD_Ex43_F (10 µM) | 1.0 | 0.4 µM |
| Outer Primer DMD_Ex47_R (10 µM) | 1.0 | 0.4 µM |
| cDNA Template | 1.0 - 2.0 (approx. 50-100 ng) | - |
| Taq DNA Polymerase (5 U/µL) | 0.125 | 0.625 U |
| Nuclease-Free Water | to 25.0 | - |
-
Perform the first round of PCR using the thermocycling conditions outlined in Table 4.
Table 4: First Round PCR Thermocycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 5 min | 1 |
| Denaturation | 94 | 40 sec | 20-25 |
| Annealing | 60 | 40 sec | |
| Extension | 72 | 90 sec | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | Indefinite | - |
Note: The number of cycles in the first round should be kept relatively low (20-25 cycles) to avoid saturation and to minimize the amplification of non-specific products.
-
Dilute the product from the first round PCR 1:100 in nuclease-free water. This dilution is crucial to reduce the concentration of the outer primers and non-specific products.
-
Prepare the nested PCR reaction mix as described in Table 5.
Table 5: Nested PCR Reaction Mix
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| 10x Standard Taq Buffer | 5.0 | 1x |
| dNTP Mix (10 mM) | 1.0 | 200 µM |
| Inner Primer DMD_Ex44_F (10 µM) | 2.0 | 0.4 µM |
| Inner Primer DMD_Ex46_R (10 µM) | 2.0 | 0.4 µM |
| Diluted 1st Round PCR Product | 1.5 | - |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 U |
| Nuclease-Free Water | to 50.0 | - |
-
Perform the nested PCR using the thermocycling conditions outlined in Table 6.
Table 6: Nested PCR Thermocycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 5 min | 1 |
| Denaturation | 94 | 40 sec | 30-35 |
| Annealing | 60 | 40 sec | |
| Extension | 72 | 60 sec | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | Indefinite | - |
-
Prepare a 2% agarose gel containing a DNA stain.
-
Load 10-15 µL of the nested PCR product mixed with loading dye into the wells of the gel. Include a 100 bp DNA ladder for size reference.
-
Run the gel at 100-120V until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands using a gel documentation system.
Data Presentation and Interpretation
Expected Results
The nested PCR will produce amplicons of different sizes depending on whether exon 45 is present in the dystrophin mRNA.
-
Un-skipped transcript (Exon 45 present): A larger PCR product will be observed.
-
Skipped transcript (Exon 45 absent): A smaller PCR product will be observed. The size difference will correspond to the length of exon 45 (182 bp).
The expected sizes of the PCR products can be calculated based on the primer binding sites. Using the suggested inner primers (DMD_Ex44_F and DMD_Ex46_R), the approximate expected product sizes are:
Table 7: Expected Nested PCR Product Sizes
| Transcript Type | Exons Included in Amplicon | Approximate Size (bp) |
| Un-skipped (Wild-type) | Exon 44 + Exon 45 + Exon 46 | ~500 bp |
| Exon 45 Skipped | Exon 44 + Exon 46 | ~318 bp |
Semi-Quantitative Analysis
While nested PCR is not inherently quantitative, a semi-quantitative estimation of exon skipping efficiency can be performed by analyzing the intensity of the DNA bands on the agarose gel.[3] More accurate semi-quantification can be achieved using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
The percentage of exon skipping can be calculated using the following formula:
% Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Un-skipped Band)] x 100
Table 8: Example of Semi-Quantitative Data from Nested RT-PCR
| Sample ID | Treatment | Un-skipped Band Intensity (arbitrary units) | Skipped Band Intensity (arbitrary units) | % Exon Skipping |
| 1 | Untreated Control | 15,000 | Not Detected | 0% |
| 2 | AON Treatment (Low Dose) | 12,000 | 3,000 | 20% |
| 3 | AON Treatment (High Dose) | 6,000 | 9,000 | 60% |
Note: These values are illustrative. Actual band intensities will vary.
Discussion and Alternative Methods
The nested RT-PCR protocol described here is a highly sensitive and specific method for the qualitative and semi-quantitative detection of exon 45 skipping. Its primary advantages are its low cost and requirement for standard laboratory equipment. However, it is important to be aware of its limitations. Nested PCR is prone to contamination, and care must be taken to use separate workspaces and dedicated pipettes for pre- and post-PCR steps. Furthermore, the semi-quantitative nature of the analysis can be influenced by PCR amplification bias, where the shorter, skipped product may be amplified more efficiently than the longer, un-skipped product, potentially leading to an overestimation of skipping efficiency.[3][4]
For more precise and accurate quantification of exon skipping, alternative methods should be considered:
-
Quantitative Real-Time PCR (qPCR): This method uses fluorescent probes or dyes to measure the amount of PCR product in real-time. By using assays that specifically target the exon-exon junctions of both the skipped and un-skipped transcripts, a more accurate quantification can be achieved.[5][6][7]
-
Digital Droplet PCR (ddPCR): ddPCR is a third-generation PCR technology that provides absolute quantification of nucleic acid molecules without the need for a standard curve. It is highly precise and sensitive, making it an excellent choice for accurately measuring the ratio of skipped to un-skipped transcripts, especially when the level of skipping is low.[3][4]
The choice of method will depend on the specific research question, the required level of accuracy, and the available resources. For initial screening and confirmation of exon skipping, nested RT-PCR remains a valuable and accessible tool. For rigorous quantitative analysis in a drug development setting, qPCR or ddPCR are recommended.
References
- 1. Targeting Duchenne muscular dystrophy by skipping DMD exon 45 with base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMD gene - exon PCR and sequencing [dmd.nl]
- 3. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digital and quantitative PCR research approaches to study Duchenne muscular dystrophy, a rare muscular disorder - Behind the Bench [thermofisher.com]
Application Notes and Protocols for the Delivery of Casimersen in Animal Models of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casimersen (SRP-4045) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with genetic mutations amenable to exon 45 skipping.[1][2][3] By binding to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA), this compound mediates the exclusion of this exon during mRNA processing. This action restores the reading frame of the dystrophin transcript, leading to the production of a truncated but functional dystrophin protein.[1][2][3]
A critical aspect of the preclinical evaluation of this compound involves its delivery in animal models to assess its safety and pharmacokinetic profile. Due to the human-specific sequence of this compound, its exon-skipping efficacy is primarily evaluated using in vitro human cell models and in clinical trials with DMD patients. Consequently, publicly available literature on the in vivo efficacy of this compound in common DMD animal models, such as the mdx mouse, which harbors a mutation in the murine dystrophin gene, is limited. However, extensive preclinical toxicology studies have been conducted in various animal models to establish a safety profile for clinical use.
These application notes provide an overview of the delivery methods for this compound in animal models based on available preclinical safety and toxicology data. Furthermore, generalized protocols for the administration of antisense oligonucleotides (AONs) to DMD mouse models and for the subsequent evaluation of exon skipping and dystrophin protein restoration are detailed below.
Data Presentation: Preclinical Toxicology Studies of this compound
The following tables summarize the quantitative data from key preclinical toxicology studies of this compound administered to various animal models. These studies were crucial in determining the safety profile of this compound prior to and during clinical development.
Table 1: Intravenous (IV) Administration of this compound in Animal Models
| Animal Model | Study Duration | Dosing Frequency | Dose Levels (mg/kg) | Key Findings |
| Mouse | 12 weeks | Weekly | 0, 12, 120, 960 | Kidney histopathology at the highest dose. |
| Rat (juvenile) | 10 weeks | Weekly | 0, 100, 300, 900 | Renal tubular degeneration/necrosis at the highest dose. No effects on reproductive, neurobehavioral, or immune function.[2] |
| Cynomolgus Monkey | 12 weeks | Weekly | 0, 5, 40, 320 | Mild renal tubule basophilia and vacuolation at doses ≥ 40 mg/kg. |
| Cynomolgus Monkey | 39 weeks | Weekly | 0, 80, 320, 640 | Mild to moderate renal tubule basophilia and vacuolation at all doses. |
Data sourced from FDA regulatory documents.
Table 2: Subcutaneous (SC) Administration of this compound in Animal Models
| Animal Model | Study Duration | Dosing Frequency | Dose Levels (mg/kg) | Key Findings |
| Mouse | 26 weeks | Weekly | 0, 300, 600, 960 | Kidney histopathology and local injection site toxicity. |
| Rat | 26 weeks | Weekly | 0, 300, 600, 960 | Renal tubular degeneration at all doses.[3] |
Data sourced from FDA regulatory documents and DrugBank.[3]
Experimental Protocols
The following are generalized protocols for the delivery and efficacy assessment of antisense oligonucleotides in the mdx mouse model of DMD. These protocols are based on standard methodologies in the field and can be adapted for PMOs like this compound.
Protocol 1: Intravenous (Tail Vein) Injection in Mice
Objective: To systemically deliver an antisense oligonucleotide to a mouse model of DMD.
Materials:
-
Antisense oligonucleotide (e.g., this compound) sterile solution in physiological saline.
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
27-30 gauge needles and 1 ml syringes.
-
70% ethanol.
Procedure:
-
Prepare the AON solution to the desired concentration. The final injection volume should be approximately 100-200 µL for an adult mouse.
-
Place the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.
-
Transfer the mouse to a restrainer, allowing the tail to be accessible.
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the AON solution. Successful injection will be indicated by the absence of a subcutaneous bleb and clear passage of the solution into the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Subcutaneous Injection in Mice
Objective: To deliver an antisense oligonucleotide via the subcutaneous route.
Materials:
-
Antisense oligonucleotide sterile solution.
-
25-27 gauge needles and 1 ml syringes.
Procedure:
-
Prepare the AON solution to the desired concentration.
-
Grasp the mouse firmly by the scruff of the neck to lift a fold of skin.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution to form a subcutaneous bleb.
-
Withdraw the needle and return the mouse to its cage.
Protocol 3: Assessment of Exon Skipping by RT-PCR
Objective: To detect and quantify the level of exon skipping in muscle tissue following AON treatment.
Materials:
-
TRIzol or similar RNA extraction reagent.
-
Reverse transcription kit.
-
PCR primers flanking the target exon.
-
Taq polymerase and dNTPs.
-
Agarose (B213101) gel electrophoresis system.
-
Gel documentation system.
Procedure:
-
Harvest muscle tissue (e.g., tibialis anterior, gastrocnemius) from treated and control mice.
-
Homogenize the tissue in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the exon targeted for skipping.
-
Separate the PCR products on an agarose gel. The product with the skipped exon will be smaller than the product from the untreated control.
-
Quantify the intensity of the bands using a gel documentation system to determine the percentage of exon skipping.
Protocol 4: Quantification of Dystrophin Protein by Western Blot
Objective: To measure the amount of dystrophin protein restored in muscle tissue.
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against dystrophin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize harvested muscle tissue in RIPA buffer.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., actin or vinculin).
Visualizations
References
Synthesis and Purification of Casimersen for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Casimersen, a phosphorodiamidate morpholino oligomer (PMO) used in research for Duchenne muscular dystrophy (DMD). The protocols herein describe a robust method for solid-phase synthesis of this compound, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). These methods are intended to yield high-purity this compound suitable for in vitro and in vivo research applications.
Introduction
This compound is an antisense oligonucleotide with the sequence 5'-CAATGCCATCCTGGAGTTCCTG-3'.[1] It is a phosphorodiamidate morpholino oligomer (PMO), a class of synthetic molecules where the ribofuranosyl ring of native nucleic acids is replaced by a six-membered morpholino ring, and the internucleoside linkages are uncharged phosphorodiamidate moieties.[1] This backbone modification confers resistance to nuclease degradation and enhances the stability of the oligomer in biological systems.[2] this compound is designed to induce skipping of exon 45 of the dystrophin pre-mRNA, which can restore the reading frame and lead to the production of a truncated but functional dystrophin protein in DMD patients with amenable mutations.
For research purposes, the availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. This document outlines a detailed methodology for the synthesis of this compound via solid-phase synthesis and its subsequent purification.
Synthesis of this compound
Solid-phase synthesis is the standard method for producing PMOs like this compound.[2] The process involves the sequential addition of activated morpholino monomers to a growing oligomer chain that is covalently attached to a solid support. Each cycle of monomer addition consists of three main steps: deblocking, coupling, and capping.
Synthesis Workflow
Experimental Protocol: Solid-Phase Synthesis of this compound (Trityl Chemistry)
This protocol is adapted for a standard automated DNA/RNA synthesizer.[3] All reagents should be of high purity and anhydrous where specified.
1. Solid Support Preparation:
-
Start with a suitable solid support, such as a Ramage Chemmatrix resin with a sarcosine (B1681465) linker, pre-loaded with the first nucleoside of the this compound sequence (Guanine).[4]
2. Synthesis Cycle: This cycle is repeated for each of the 22 monomers in the this compound sequence.
-
Step 1: Deblocking (Trityl Removal)
-
Wash the solid support with dichloromethane (B109758) (DCM).
-
Treat the support with a deblocking solution of 3% trichloroacetic acid (TCA) in DCM for 2-3 minutes.[3]
-
Repeat the deblocking treatment to ensure complete removal of the trityl protecting group.
-
Wash the support thoroughly with DCM and then with the coupling solvent (e.g., N-methyl-2-pyrrolidone, NMP).[5]
-
-
Step 2: Coupling
-
Prepare the coupling solution by dissolving the activated morpholino monomer (3 equivalents), an activator such as 5-ethylthio-1H-tetrazole (ETT) (6 equivalents), and N-ethylmorpholine (NEM) (6 equivalents) in the coupling solvent.[5]
-
Add the coupling solution to the solid support and allow the reaction to proceed for 30-45 minutes.[5]
-
Wash the support with the coupling solvent.
-
-
Step 3: Capping
-
Prepare the capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in the coupling solvent.[5]
-
Add the capping solution to the solid support and react for 5 minutes to block any unreacted 5'-hydroxyl groups.[5]
-
Wash the support thoroughly with the coupling solvent and DCM.
-
3. Cleavage and Deprotection:
-
After the final synthesis cycle, wash the solid support with DCM and dry it under vacuum.
-
Transfer the support to a sealed vial and add concentrated aqueous ammonia (B1221849).[3]
-
Heat the vial at 55°C for 16 hours to cleave the oligomer from the support and remove the base-protecting groups.[3]
-
Cool the vial, filter to remove the solid support, and evaporate the ammonia to obtain the crude this compound product.
Purification of this compound
The crude synthetic product contains the full-length this compound as well as truncated sequences and other impurities.[6] High-performance liquid chromatography (HPLC) is a powerful technique for purifying oligonucleotides.[7] For PMOs, reverse-phase HPLC (RP-HPLC) is a commonly used method.[4] "Trityl-on" purification, where the final 5'-trityl group is left on the full-length product, significantly increases its hydrophobicity, allowing for excellent separation from non-tritylated failure sequences.[8]
Purification Workflow
Experimental Protocol: RP-HPLC Purification of this compound ("Trityl-on")
1. Sample Preparation:
-
Dissolve the crude "Trityl-on" this compound in the HPLC mobile phase A.
-
Filter the sample through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is suitable for this separation.
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[9]
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.[9]
-
Flow Rate: 1.0 mL/min for an analytical column; adjust for semi-preparative or preparative columns.
-
Detection: UV absorbance at 260 nm.[9]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes. The exact gradient should be optimized to achieve the best separation.[9]
3. Fraction Collection:
-
Collect the fractions corresponding to the major peak, which is the "Trityl-on" this compound.
4. Post-Purification Detritylation:
-
Pool the collected fractions and treat with 80% acetic acid for 30 minutes to remove the trityl group.
-
Quench the reaction by adding a suitable buffer.
5. Desalting:
-
Desalt the detritylated this compound using a size-exclusion chromatography column (e.g., a NAP-10 column) or by repeated lyophilization to remove the volatile TEAB buffer.
6. Final Product:
-
Lyophilize the desalted solution to obtain the pure this compound as a white, fluffy solid.
Quality Control and Characterization
The purity and identity of the synthesized this compound should be confirmed using analytical techniques.
-
Analytical HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the synthesized oligomer.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of PMOs like this compound.
Table 1: Solid-Phase Synthesis Parameters and Expected Yields
| Parameter | Value | Reference |
| Synthesis Scale | 10 - 15 µmol | [4] |
| Solid Support | Ramage Chemmatrix with sarcosine linker | [4] |
| Deblocking Agent | 1:1 salt of 4-cyanopyridine (B195900) and methanesulfonic acid | [4] |
| Coupling Activator | 5-ethylthio-1H-tetrazole (ETT) | [5] |
| Overall Yield (for a 20-30 mer) | >20% | [10] |
Table 2: Purification and Purity Assessment
| Parameter | Method | Expected Purity | Reference |
| Primary Purification | Reverse-Phase HPLC ("Trityl-on") | >85% | [11] |
| Alternative Purification | Anion-Exchange HPLC ("Trityl-off") | >90% | [12] |
| Purity Analysis | Analytical HPLC | >95% (after purification) | N/A |
| Identity Confirmation | Mass Spectrometry (MALDI-TOF or LC-MS) | Expected Molecular Weight ± 1 Da | [4] |
Signaling Pathway Diagram
While this compound's primary mechanism is steric hindrance of splicing machinery rather than direct interaction with a signaling pathway, its therapeutic effect is to restore the production of dystrophin, which is a key component of the dystrophin-glycoprotein complex (DGC). The DGC is crucial for maintaining the structural integrity of muscle cells and is involved in cell signaling.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound for research use. Adherence to these methodologies, coupled with rigorous quality control, will ensure the production of high-purity this compound, enabling reliable and reproducible results in preclinical studies and other research applications.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020198268A1 - Methods for treating muscular dystrophy with this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. atdbio.com [atdbio.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oligonucleotide Purification [sigmaaldrich.com]
- 12. gene-tools.com [gene-tools.com]
Application Notes and Protocols: Establishing Patient-Derived Myotube Cultures for Casimersen Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a protein critical for maintaining the structural integrity of muscle fibers.[2][3] The absence of dystrophin leads to muscle cell weakness and eventual degeneration.[2]
Casimersen, marketed as Amondys 45™, is an antisense oligonucleotide therapy developed by Sarepta Therapeutics.[2][4] It received accelerated approval from the U.S. Food and Drug Administration (FDA) for treating DMD patients with genetic mutations amenable to exon 45 skipping.[4][5] This therapeutic approach is relevant for approximately 8% of the DMD patient population.[5][6]
This compound is a phosphorodiamidate morpholino oligomer (PMO) designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA).[7][8] This binding action causes the splicing machinery to "skip" over exon 45 during mRNA processing.[1][8] For patients with specific out-of-frame deletions, this exclusion restores the mRNA reading frame, enabling the production of an internally truncated but partially functional dystrophin protein.[7][9] Clinical trials have demonstrated that this compound treatment leads to a statistically significant increase in dystrophin production in the skeletal muscle of treated patients compared to a placebo.[10][11][12]
This application note provides a comprehensive set of protocols for establishing patient-derived myotube cultures and using them as a robust in vitro platform to evaluate the molecular efficacy of this compound. This model allows for the direct assessment of exon skipping and dystrophin protein restoration in a patient-specific context before advancing to more complex preclinical or clinical studies.
Experimental Workflow Overview
The overall process involves isolating primary myoblasts from a patient's muscle biopsy, expanding these cells, differentiating them into multinucleated myotubes, treating them with this compound, and finally, analyzing the molecular outcomes.
Detailed Experimental Protocols
Protocol 1: Establishment of Patient-Derived Myoblast Cultures
This protocol describes the isolation and expansion of primary myoblasts from fresh or cryopreserved skeletal muscle biopsies.[13][14]
Materials and Reagents:
-
Skeletal muscle biopsy (~50-100 mg)
-
Transport Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
Digestion Solution: DMEM with Collagenase Type IV (2 mg/mL) and Dispase (2.4 U/mL)
-
Myoblast Growth Medium: F-10 Ham's medium with 20% FBS, 1% P/S, and 10 ng/mL basic Fibroblast Growth Factor (bFGF)
-
Coating Solution: 0.1% Gelatin in PBS
-
Standard cell culture flasks, dishes, pipettes, and consumables
-
Centrifuge, incubator (37°C, 5% CO2)
Procedure:
-
Biopsy Handling: Place the fresh muscle biopsy immediately into cold Transport Medium. Mince the tissue into a fine slurry using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to the Digestion Solution and incubate at 37°C for 45-60 minutes with gentle agitation.
-
Cell Isolation: Terminate digestion by adding an equal volume of Myoblast Growth Medium. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Plating: Centrifuge the filtered suspension at 300 x g for 5 minutes. Resuspend the cell pellet in Myoblast Growth Medium and plate onto gelatin-coated flasks.
-
Myoblast Enrichment (Pre-plating): Incubate for 2-3 hours. Fibroblasts will adhere more rapidly than myoblasts. After incubation, carefully transfer the supernatant (rich in myoblasts) to a new gelatin-coated flask.
-
Expansion: Culture the myoblasts at 37°C, 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Cryopreservation: Freeze expanded myoblasts in Myoblast Growth Medium supplemented with 10% DMSO for long-term storage in liquid nitrogen.
Protocol 2: Myoblast Differentiation into Myotubes
This protocol details the induction of myoblast fusion to form multinucleated, contractile myotubes.[15][16]
Materials and Reagents:
-
Expanded patient-derived myoblasts
-
Myoblast Growth Medium
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% P/S
-
Gelatin-coated multi-well plates (e.g., 12-well or 24-well)
Procedure:
-
Seeding: Plate the expanded myoblasts onto gelatin-coated multi-well plates using Myoblast Growth Medium.
-
Induction of Differentiation: Grow cells until they reach >90% confluency.
-
Media Switch: Aspirate the growth medium, wash once with PBS, and replace it with Differentiation Medium.
-
Differentiation: Culture the cells for 4-7 days in Differentiation Medium. Do not change the medium during this period unless necessary. Observe the culture daily for the formation of elongated, multinucleated myotubes.
Protocol 3: this compound Treatment of Myotube Cultures
This protocol outlines the delivery of this compound into the differentiated myotubes.[16][17]
Materials and Reagents:
-
Differentiated myotube cultures (from Protocol 3.2)
-
This compound (PMO)
-
Transfection Reagent (e.g., Endo-Porter)
-
Opti-MEM or other serum-free medium
-
Nuclease-free water
Procedure:
-
Prepare this compound Stock: Resuspend this compound in nuclease-free water to a stock concentration of 1 mM.
-
Prepare Transfection Complex: For each well, dilute the desired amount of this compound (e.g., final concentration of 100-500 nM) and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's instructions. Combine the two solutions and incubate at room temperature to allow complex formation.
-
Treatment: Add the transfection complex dropwise to the myotube cultures. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the treated cultures for 48-72 hours at 37°C, 5% CO2 before proceeding to endpoint analysis.
Protocol 4: Assessment of Exon 45 Skipping via RT-qPCR
This method quantifies the percentage of dystrophin transcripts that have successfully skipped exon 45.[18][19][20]
Materials and Reagents:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., TaqMan or SYBR Green)
-
Primers and probes designed to detect both skipped and unskipped dystrophin transcripts.
-
Forward Primer: Exon 44
-
Reverse Primer: Exon 46
-
Probe 1 (Unskipped): Spans Exon 45-46 junction
-
Probe 2 (Skipped): Spans Exon 44-46 junction
-
Procedure:
-
RNA Isolation: Harvest RNA from treated and untreated myotube cultures using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using the designed primers and probes. Run separate reactions for the skipped and unskipped transcripts.
-
Analysis: Calculate the percentage of exon skipping using the delta-delta Ct method or by generating a standard curve, comparing the relative abundance of the skipped transcript to the total (skipped + unskipped) transcript levels.[21]
Protocol 5: Quantification of Dystrophin Protein by Western Blot
This protocol measures the relative amount of dystrophin protein produced following treatment.[22][23][24]
Materials and Reagents:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (3-8% Tris-Acetate gradient gels are recommended for dystrophin)
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary Antibody: Anti-dystrophin antibody (e.g., Abcam ab15277)
-
Loading Control Antibody: Anti-α-actinin or Anti-vinculin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse myotube cultures in protein lysis buffer.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25-30 µg) onto an SDS-PAGE gel and run electrophoresis. Include a normal human muscle lysate as a positive control.
-
Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-dystrophin antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the dystrophin band intensity to the loading control. Express the dystrophin level in treated samples as a percentage of the normal control.[25]
Protocol 6: Visualization of Dystrophin by Immunofluorescence
This protocol visualizes the dystrophin protein and confirms its correct localization at the sarcolemma.[26][27][28]
Materials and Reagents:
-
Myotubes cultured on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum in PBS
-
Primary Antibody: Anti-dystrophin antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.
-
Primary Antibody: Incubate with the anti-dystrophin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto slides.
-
Imaging: Acquire images using a fluorescence microscope. Look for the characteristic honeycomb-like staining pattern at the myotube membrane, which indicates correct protein localization.[5]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Exon 45 Skipping Efficiency (RT-qPCR)
| Patient ID | Treatment Group | Concentration (nM) | % Exon Skipping (Mean ± SD) |
|---|---|---|---|
| DMD-001 | Untreated Control | 0 | 1.2 ± 0.4 |
| DMD-001 | This compound | 100 | 25.6 ± 3.1 |
| DMD-001 | This compound | 500 | 58.9 ± 5.5 |
| DMD-002 | Untreated Control | 0 | 0.8 ± 0.3 |
| DMD-002 | This compound | 100 | 21.4 ± 2.8 |
| DMD-002 | this compound | 500 | 52.1 ± 4.9 |
Table 2: Dystrophin Protein Quantification (Western Blot)
| Patient ID | Treatment Group | Concentration (nM) | Dystrophin Level (% of Normal, Mean ± SD) |
|---|---|---|---|
| DMD-001 | Untreated Control | 0 | < 0.25% |
| DMD-001 | This compound | 100 | 2.5 ± 0.8% |
| DMD-001 | This compound | 500 | 8.1 ± 1.5% |
| DMD-002 | Untreated Control | 0 | < 0.25% |
| DMD-002 | This compound | 100 | 2.1 ± 0.6% |
| DMD-002 | this compound | 500 | 7.5 ± 1.2% |
Table 3: Summary of Dystrophin Immunofluorescence
| Patient ID | Treatment Group | Dystrophin Localization | Staining Pattern |
|---|---|---|---|
| DMD-001 | Untreated Control | None | No detectable signal |
| DMD-001 | This compound | Sarcolemmal | Patchy, outlining myotubes |
| Normal | Control | Sarcolemmal | Continuous, strong signal |
Conclusion
The establishment of patient-derived myotube cultures provides a powerful and physiologically relevant in vitro system for the preclinical evaluation of this compound. The protocols detailed in this application note offer a systematic approach to assess the drug's mechanism of action, from target engagement at the RNA level to the restoration and correct localization of dystrophin protein. This model can be used to screen patient-specific responses, investigate dose-response relationships, and serve as a valuable tool for the development of next-generation exon-skipping therapies for Duchenne muscular dystrophy.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sarepta Therapeutics Announces FDA Approval of AMONDYS 45™ (this compound) Injection for the Treatment of Duchenne Muscular Dystrophy (DMD) in Patients Amenable to Skipping Exon 45 | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 5. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy | MDPI [mdpi.com]
- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 7. ijsdr.org [ijsdr.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdaconference.org [mdaconference.org]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Establishment of primary myoblast cell cultures from cryopreserved skeletal muscle biopsies to serve as a tool in related research & development studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From 2D Myotube Cultures to 3D Engineered Skeletal Muscle Constructs: A Comprehensive Review of In Vitro Skeletal Muscle Models and Disease Modeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Generation of Human iPSC-Derived Myotubes to Investigate RNA-Based Therapies In Vitro - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neurology.org [neurology.org]
- 26. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 28. Immunocytochemical study of dystrophin in muscle cultures from patients with Duchenne muscular dystrophy and unaffected control patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Dystrophin Localization Post-Casimersen Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunofluorescence (IF) staining of dystrophin in skeletal muscle biopsies following treatment with Casimersen (Amondys 45™). This compound is an antisense oligonucleotide designed to induce exon 45 skipping in the dystrophin pre-mRNA, enabling the production of a truncated, yet functional, dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have mutations amenable to this skipping.
Introduction
Duchenne muscular dystrophy is a fatal X-linked recessive disorder characterized by the absence of functional dystrophin, a critical protein for muscle fiber integrity.[1] this compound addresses the underlying genetic defect by binding to exon 45 of the dystrophin pre-mRNA, which masks it from the splicing machinery.[2] This "skipping" of exon 45 can restore the reading frame of the dystrophin mRNA, leading to the translation of an internally truncated but partially functional dystrophin protein.[2] This truncated protein is expected to localize to the sarcolemma, the muscle cell membrane, thereby restoring some of its crucial function in stabilizing the dystrophin-associated protein complex (DAPC).
Immunofluorescence is a powerful technique to visualize the localization and quantify the expression of this restored dystrophin. It offers high sensitivity for detecting low levels of protein expression and provides crucial spatial information, confirming that the newly produced dystrophin is correctly localized at the sarcolemma.[3][4]
Mechanism of Action of this compound
This compound's therapeutic effect is achieved through a precise molecular mechanism involving the modification of pre-mRNA splicing.
References
- 1. mdpi.com [mdpi.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Casimersen in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casimersen (marketed as AMONDYS 45™) is an antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) subclass.[1] It is designed to treat Duchenne muscular dystrophy (DMD) in patients with genetic mutations amenable to exon 45 skipping.[2] this compound binds to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA), inducing its exclusion during the splicing process.[1] This action restores the mRNA reading frame, enabling the production of an internally truncated but functional dystrophin protein, which is crucial for muscle fiber integrity.[2][3]
These application notes provide a comprehensive overview of the preclinical data for intravenously administered this compound and detailed protocols for its use in a research setting. Due to the species- and mutation-specific nature of this compound, preclinical efficacy evaluation relies heavily on in vitro human cell models rather than common animal models like the mdx mouse.[4] However, extensive preclinical toxicology and pharmacokinetic studies have been conducted in mice and non-human primates to establish its safety profile.
Mechanism of Action
This compound's therapeutic effect is achieved through a precise molecular mechanism known as exon skipping.
-
Binding: this compound, an antisense oligonucleotide, is designed to be complementary to a specific sequence within exon 45 of the human dystrophin pre-mRNA.[3][5]
-
Splicing Modulation: Upon intravenous administration, this compound enters the nucleus of muscle cells and binds to its target sequence on the pre-mRNA. This binding masks exon 45 from the cellular splicing machinery.[3]
-
Exon Exclusion: The splicing apparatus then excises, or "skips," exon 45 along with the surrounding introns, effectively removing it from the mature mRNA transcript.[2][4]
-
Reading Frame Restoration: For DMD patients with mutations that disrupt the reading frame (e.g., deletions of exon 44), the skipping of exon 45 can restore the correct translational reading frame.
-
Protein Production: The restored mRNA is translated into a shorter, but still functional, dystrophin protein, which can then localize to the muscle cell membrane and provide structural support, thereby slowing the progression of muscle degeneration.[3]
Data Presentation: Preclinical Pharmacokinetics & Toxicology
Quantitative data from key intravenous preclinical studies are summarized below. These studies were crucial for establishing the safety profile of this compound before human trials.
Table 1: Single-Dose Intravenous Pharmacokinetics of [¹⁴C]-Casimersen
| Species | Dose (mg/kg) | Key Finding |
| Cynomolgus Monkey | 150 | Extensive tissue distribution; highest radioactivity in kidney, lowest in brain.[4] |
Table 2: Weekly Intravenous Toxicology Studies in Mice (C57BL/6NCrl)
| Duration | Doses (mg/kg/week) | Cmax (µg/mL) | AUC₀₋t (µg*hr/mL) | Key Toxicology Findings |
| 4 Weeks | 250, 500, 1000, 2000 | - | 357, 824, 3520, 7620 (on Day 22) | Renal tubular basophilia at ≥500 mg/kg. |
| 12 Weeks | 12, 120, 960 | 12, 117, 1220 | 18, 192, 2090 | Renal tubular basophilia and microvacuolation at 960 mg/kg.[3] |
| 22 Weeks | 300, 960, 2000 | 280, 1140, 2690 | 599, 2520, 6100 | Renal tubular degeneration/regeneration at all doses.[3] |
Table 3: Weekly Intravenous Toxicology Studies in Monkeys (Cynomolgus)
| Duration | Doses (mg/kg/week) | Cmax (µg/mL) | AUC₀₋₂₄ (µg*hr/mL) | Key Toxicology Findings |
| 12 Weeks (Bolus) | 5, 40, 320 | 12, 107, 1080 | 15, 126, 1250 | Minimal renal tubular basophilia at 320 mg/kg. |
| 39 Weeks (Infusion) | 80, 320, 640 | 163, 626, 1370 | 296, 1320, 3030 | Minimal to mild renal tubular basophilia and vacuolation at all doses. |
Note: Pharmacokinetic data for monkeys is derived from FDA review documents of the New Drug Application for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, administration, and analysis of this compound in a preclinical setting.
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
This protocol describes the preparation of this compound for injection and the procedure for intravenous administration via the tail vein, a common method for preclinical studies.
1. Materials:
-
This compound (Amondys 45, 50 mg/mL solution)
-
Sterile, pyrogen-free 0.9% saline (NaCl) for injection
-
Sterile 1 mL syringes and 30-gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
2. Preparation of Dosing Solution:
-
Aseptically withdraw the required volume of this compound from the vial. The clinical formulation is 50 mg/mL.[6]
-
Dilute the this compound solution with sterile 0.9% saline to the final desired concentration. For preclinical studies, dosing volumes are typically 5-10 mL/kg.
-
Example Calculation for a 20g mouse at a 12 mg/kg dose with a 10 mL/kg injection volume:
-
Total dose = 12 mg/kg * 0.02 kg = 0.24 mg
-
Injection volume = 10 mL/kg * 0.02 kg = 0.2 mL
-
Required concentration = 0.24 mg / 0.2 mL = 1.2 mg/mL
-
-
-
Gently mix the solution by inversion. Do not shake. Prepare fresh on the day of dosing.
3. Intravenous Administration (Tail Vein):
-
Place the mouse in a warming box or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.[7]
-
Secure the mouse in an appropriate restraining device, allowing access to the tail.[7]
-
Wipe the tail with 70% ethanol.
-
Visualize one of the lateral tail veins. Using a 30-gauge needle attached to the syringe with the dosing solution, perform the injection into the vein.
-
Administer the solution slowly and steadily. Observe for any signs of extravasation (swelling or "bleb" formation).
-
If the injection is successful, remove the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Quantification of Dystrophin Protein by Western Blot
This protocol outlines a method for quantifying the levels of truncated dystrophin protein in muscle tissue lysates following this compound treatment.
1. Materials:
-
Muscle tissue biopsy (e.g., tibialis anterior, gastrocnemius)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 3-8% Tris-Acetate)
-
Nitrocellulose or PVDF membranes
-
Primary antibody: Anti-dystrophin (e.g., Abcam ab15277)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (e.g., SuperSignal West Femto)
-
Imaging system (e.g., LI-COR Odyssey, ChemiDoc)
-
Loading control antibody (e.g., anti-α-actinin or anti-vinculin)
2. Sample Preparation:
-
Homogenize ~10-30 mg of frozen muscle tissue in ice-cold lysis buffer.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (protein lysate).
-
Determine the total protein concentration using a BCA assay.
3. Electrophoresis and Transfer:
-
Load equal amounts of total protein (e.g., 25-50 µg) per lane onto an SDS-PAGE gel.[8] Include a molecular weight marker and positive/negative controls.
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane overnight at 4°C.[8]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using software such as ImageJ.
-
Normalize the dystrophin band intensity to the loading control for each sample. Express results as a percentage of a normal control sample.[8]
Protocol 3: Analysis of Exon 45 Skipping by RT-PCR
This protocol describes how to measure the efficiency of this compound-induced exon 45 skipping at the mRNA level.
1. Materials:
-
Muscle tissue biopsy
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript IV)
-
PCR Master Mix
-
Primers flanking exon 45 (e.g., forward primer in exon 44, reverse primer in exon 46)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system or digital PCR system (for quantification)
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize first-strand cDNA from ~1 µg of total RNA using a reverse transcription kit.
3. PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template and primers that flank exon 45.
-
A typical PCR cycle would be:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
The un-skipped transcript will produce a larger PCR product than the transcript where exon 45 has been skipped.
4. Analysis:
-
Semi-Quantitative: Separate the PCR products on a 2% agarose gel. The presence of a smaller band indicates successful exon skipping. The relative intensity of the skipped vs. un-skipped bands can provide a semi-quantitative measure of skipping efficiency.
-
Quantitative: For more precise measurement, use quantitative real-time PCR (qPCR) or droplet digital PCR (ddPCR).[9] Design probes that specifically detect the skipped and un-skipped junctions. Calculate the percentage of exon skipping as: (skipped transcript level / (skipped + un-skipped transcript levels)) * 100.
Protocol 4: Quantification of this compound in Plasma
This protocol provides a general workflow for quantifying PMO concentrations in plasma, based on established LC-MS/MS methods.
1. Materials:
-
Plasma samples (collected in K₂EDTA tubes)
-
Internal standard (IS) - typically a stable isotope-labeled version of the analyte or a similar PMO
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., Agilent 1290 LC coupled to a 6545XT Q-TOF)[10]
-
Solvents: Acetonitrile, methanol, water, formic acid, ammonium (B1175870) hydroxide
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Perform protein precipitation by adding acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the this compound and IS from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in injection solvent.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable column (e.g., C18) to separate this compound from other plasma components. A gradient of mobile phases is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using electrospray ionization (ESI).[4] Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and the IS.
4. Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing alongside the study samples.
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve. The validated range for a similar PMO was 5.00-1000 ng/mL.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMONDYS 45 (this compound) [amondys45.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdaconference.org [mdaconference.org]
- 9. lcms.cz [lcms.cz]
- 10. Quantitative determination of AVI-7100 (Radavirsen), a phosphorodiamidate morpholino oligomer (PMOplus® ), in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low exon skipping efficiency with Casimersen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casimersen to induce exon 45 skipping.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass.[1] It is designed to treat Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation of the DMD gene that is amenable to exon 45 skipping.[1][2] this compound binds to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA), interfering with the splicing process and causing exon 45 to be excluded from the mature mRNA.[2][3] This restores the reading frame of the dystrophin transcript, leading to the production of a truncated but partially functional dystrophin protein.[1][2]
Q2: What is the approved dosage and administration of this compound?
The recommended dosage of this compound is 30 mg/kg of body weight administered once weekly as an intravenous (IV) infusion over 35 to 60 minutes.[1]
Q3: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound is expected to lead to an increase in the skipping of exon 45 in the dystrophin mRNA and a subsequent increase in the production of dystrophin protein in the skeletal muscle of treated patients.[1] Clinical trials have shown a statistically significant increase in dystrophin levels compared to baseline and placebo.[4][5]
Troubleshooting Guide: Low Exon Skipping Efficiency
Researchers may encounter variability in exon skipping efficiency during in vitro and in vivo experiments. This guide addresses common issues and provides potential solutions.
Problem 1: Lower than expected exon skipping efficiency observed by RT-PCR or ddPCR.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or animal model. |
| Inefficient Cellular Uptake | The cellular uptake of neutral PMOs like this compound can be variable across different cell types.[6] Consider using transfection reagents or other delivery enhancement technologies suitable for antisense oligonucleotides.[7] For in vivo studies, ensure proper administration and consider factors affecting biodistribution. |
| Incorrect or Degraded RNA Samples | Ensure high-quality, intact RNA is used for analysis. Assess RNA integrity using methods like capillary electrophoresis (e.g., Agilent Bioanalyzer). |
| Inaccurate Quantification Method | Different PCR-based methods can yield varying results. Nested RT-PCR and qPCR may overestimate exon skipping compared to digital droplet PCR (ddPCR).[8][9] ddPCR is considered a more precise method for absolute quantification.[8][9][10][11] |
| Assay Design Issues | Ensure that primers and probes for RT-PCR or ddPCR are specific to the skipped and un-skipped transcripts and span the correct exon-exon junctions.[10] |
Problem 2: Low or undetectable dystrophin protein levels by Western blot despite observed exon skipping.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Exon Skipping for Protein Rescue | A certain threshold of exon skipping is required to produce detectable levels of dystrophin. Even with detectable exon skipping at the RNA level, the amount of correctly spliced mRNA may not be sufficient for robust protein translation. |
| Protein Extraction and Quantification Issues | Dystrophin is a large, low-abundance protein, making its extraction and quantification challenging.[12][13][14][15] Use a validated Western blot protocol specifically for dystrophin, including appropriate lysis buffers and gel electrophoresis conditions.[12][16] |
| Antibody Specificity and Sensitivity | Use a high-affinity primary antibody specific to dystrophin. Ensure the secondary antibody and detection reagents are sensitive enough to detect low protein levels. |
| Time Course of Protein Expression | Dystrophin protein expression may have a delayed onset after the initial observation of exon skipping. Perform a time-course experiment to assess protein levels at different time points post-treatment. |
Quantitative Data from Clinical Trials
The following table summarizes the key quantitative outcomes from the interim analysis of the Phase 3 ESSENCE trial for this compound.
Table 1: Interim Results of the Phase 3 ESSENCE Trial (48 Weeks) [4][5][17]
| Outcome Measure | This compound (n=27) | Placebo (n=16) | p-value |
| Mean Dystrophin Level (% of normal) - Baseline | 0.93% | Not Reported | N/A |
| Mean Dystrophin Level (% of normal) - Week 48 | 1.74% | Not Reported | <0.001 (vs. baseline) |
| Mean Change in Dystrophin Level from Baseline | 0.81% | 0.22% | 0.004 (between groups) |
| Exon 45 Skipping (assessed by ddPCR) | Statistically significant increase from baseline | No significant increase from baseline | <0.001 (this compound vs. baseline) |
Experimental Protocols
1. RT-PCR for Dystrophin Exon Skipping Analysis
This protocol provides a general framework for assessing exon 45 skipping. Optimization may be required for specific experimental conditions.
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard method (e.g., Trizol reagent). Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
PCR Amplification:
-
Design primers flanking exon 45. For example, a forward primer in exon 44 and a reverse primer in exon 46. This will produce different sized amplicons for the skipped and un-skipped transcripts.
-
Perform PCR using a standard Taq polymerase. An example cycling protocol is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
-
Analysis:
-
Visualize PCR products on a 2% agarose (B213101) gel. The smaller band represents the transcript with exon 45 skipped.
-
For semi-quantitative analysis, measure band intensity using densitometry software (e.g., ImageJ). The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of un-skipped band) x 100.
-
2. Droplet Digital PCR (ddPCR) for Absolute Quantification of Exon Skipping
ddPCR provides a more accurate and absolute quantification of exon skipping.
-
Assay Design: Design two separate TaqMan probe-based assays: one specific to the exon 44-46 junction (skipped product) and another to the exon 44-45 or 45-46 junction (un-skipped product).[10]
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing cDNA, ddPCR Supermix for Probes, and the specific TaqMan assay.
-
Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform endpoint PCR on a thermal cycler.
-
Droplet Reading and Analysis: Read the droplets on a droplet reader to determine the fraction of positive droplets for each assay. The concentration of the target molecules is calculated using Poisson statistics.[18] The percentage of exon skipping is calculated as: (Concentration of skipped product) / (Concentration of skipped product + Concentration of un-skipped product) x 100.
3. Western Blot for Dystrophin Protein Detection
This protocol is a general guide for dystrophin detection.
-
Protein Extraction: Lyse cells or tissue samples in a buffer containing protease inhibitors. A common lysis buffer includes Tris, SDS, glycerol, and β-mercaptoethanol.[12][16]
-
Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate 25-50 µg of total protein on a large-format 3-8% Tris-acetate SDS-PAGE gel.[12][16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against dystrophin (e.g., Abcam ab15277) overnight at 4°C.[12][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software. Normalize the dystrophin signal to a loading control (e.g., α-actinin or total protein stain).
-
Visualizations
Caption: Mechanism of action of this compound in inducing exon 45 skipping.
Caption: Troubleshooting workflow for low exon skipping efficiency.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdaconference.org [mdaconference.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 10. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Casimersen Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Casimersen concentration for in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with a confirmed mutation in the DMD gene amenable to exon 45 skipping.[1][2][3] By binding to a specific sequence within exon 45 of the dystrophin pre-mRNA, this compound blocks the splicing machinery from including this exon in the mature mRNA. This process, known as exon skipping, restores the reading frame of the dystrophin transcript, leading to the production of a truncated but still functional dystrophin protein.[1][4]
Q2: What are suitable in vitro models for testing this compound?
Several in vitro models are available for assessing the efficacy of this compound. These include:
-
Human DMD patient-derived myoblasts or myotubes: These are highly relevant as they carry the specific genetic mutation and cellular background.
-
Immortalized human myoblast cell lines: These offer a more readily available and consistent alternative to primary cells.
-
Induced pluripotent stem cell (iPSC)-derived myotubes from DMD patients: These provide a renewable source of patient-specific muscle cells.
Q3: How is this compound delivered into cells in vitro?
Phosphorodiamidate morpholino oligomers like this compound have a neutral backbone and do not efficiently enter cells on their own (a process called gymnosis).[5] Therefore, a delivery method is typically required for in vitro experiments. Common methods include:
-
Cationic lipid-based transfection reagents: Lipofectamine™ 3000 and Lipofectamine™ 2000 have been shown to be effective for delivering PMOs into myoblasts and myotubes.
-
Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of PMOs.
Optimizing this compound Concentration
Q4: What is a recommended starting concentration range for this compound in vitro?
Based on studies with similar PMOs, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro experiments.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental conditions.
Q5: How do I perform a dose-response experiment to find the optimal this compound concentration?
A dose-response experiment involves treating your chosen cell model with a range of this compound concentrations to identify the concentration that provides the highest level of exon skipping with the lowest cytotoxicity.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Table 1: Example Dose-Response Experiment Parameters
| Parameter | Recommended Range/Condition |
| Cell Type | DMD patient myoblasts amenable to exon 45 skipping |
| Seeding Density | 20,000 - 40,000 cells/cm² |
| This compound Concentrations | 0.1, 0.5, 1, 2, 5, 10 µM |
| Delivery Method | Lipofectamine™ 3000 or Electroporation |
| Incubation Time | 24 - 72 hours |
| Analysis | RT-PCR (exon skipping), Western Blot (dystrophin), Cytotoxicity Assay (e.g., MTT) |
Troubleshooting Guide
Q6: I am not observing any or very low exon 45 skipping. What should I do?
Troubleshooting Low Exon Skipping Efficiency
Caption: Decision tree for troubleshooting low exon 45 skipping.
Table 2: Troubleshooting Low Exon Skipping
| Issue | Possible Cause | Recommended Solution |
| Low/No Exon Skipping | Inefficient delivery of this compound into cells. | Optimize the transfection reagent to PMO ratio. Consider using a different delivery method like electroporation. Include a positive control PMO targeting a ubiquitously expressed gene to verify delivery. |
| Sub-optimal this compound concentration. | Perform a dose-response experiment with a wider range of concentrations. | |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 72 hours). | |
| Incorrect RT-PCR primer design. | Ensure primers are designed to flank exon 45 to differentiate between the skipped and un-skipped transcript. | |
| Poor RNA quality. | Assess RNA integrity using a bioanalyzer or gel electrophoresis. |
Q7: I am observing high cytotoxicity at concentrations that show good exon skipping. What can I do?
Table 3: Troubleshooting Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity | Toxicity from the delivery reagent. | Optimize the concentration of the transfection reagent. Test different transfection reagents. |
| High concentration of this compound. | Lower the this compound concentration and potentially increase the incubation time to achieve similar efficacy with less toxicity. | |
| Cell confluence at the time of transfection. | Ensure cells are at the optimal confluence (typically 70-80%) for transfection. |
Experimental Protocols
Protocol 1: this compound Delivery using Lipid-Based Transfection
-
Cell Seeding: Seed DMD patient myoblasts in a 24-well plate at a density of 3 x 10⁴ cells per well in growth medium and incubate overnight.
-
Complex Formation:
-
For each well, dilute the desired amount of this compound (e.g., to achieve final concentrations of 0.1, 0.5, 1, 2, 5, 10 µM) in 25 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ 3000 reagent in 25 µL of Opti-MEM™.
-
Combine the diluted this compound and diluted Lipofectamine™ 3000 (total volume 50 µL).
-
Incubate for 10-15 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 50 µL of this compound-lipid complex to each well.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂.
-
Analysis: Proceed with RNA or protein extraction for analysis.
Protocol 2: RT-PCR for Exon 45 Skipping
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase (e.g., SuperScript™ IV Reverse Transcriptase, Thermo Fisher Scientific) and random hexamers or oligo(dT) primers.
-
PCR Amplification:
-
Design primers flanking exon 45. For example, a forward primer in exon 44 and a reverse primer in exon 46.
-
Set up the PCR reaction with cDNA, primers, and a Taq DNA polymerase.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Analysis: Analyze the PCR products on a 2% agarose (B213101) gel. The un-skipped product will be larger than the product with exon 45 skipped. Quantify the band intensities to determine the percentage of exon skipping.
Protocol 3: Western Blot for Dystrophin Protein
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on a 3-8% Tris-acetate polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the C-terminus of dystrophin (to detect the truncated protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or α-actinin).
Mechanism of this compound-Induced Exon Skipping
Caption: this compound binds to exon 45, leading to its exclusion from the mature mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy | MDPI [mdpi.com]
- 5. Design of Phosphorodiamidate Morpholino Oligomers (PMOs) for the Induction of Exon Skipping of the Human DMD Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pip6-PMO, A New Generation of Peptide-oligonucleotide Conjugates With Improved Cardiac Exon Skipping Activity for DMD Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.sagepub.com [journals.sagepub.com]
Technical Support Center: Identifying and Mitigating Casimersen Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casimersen (Amondys 45™). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does this relate to off-target effects?
A1: this compound is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to bind to exon 45 of the dystrophin pre-mRNA.[1][2] This binding blocks the splicing machinery from including exon 45 in the mature mRNA, a process known as exon skipping.[1][3] For Duchenne muscular dystrophy (DMD) patients with a mutation amenable to exon 45 skipping, this restores the reading frame, allowing for the production of a truncated but functional dystrophin protein.[3][4]
Off-target effects can theoretically arise from this compound binding to unintended RNA sequences with partial complementarity, potentially altering their splicing or translation.[5] Additionally, like other antisense oligonucleotides (ASOs), there is a potential for hybridization-independent off-target effects, though these are less characterized for the PMO chemistry of this compound.[6]
Q2: What are the known or potential off-target effects of this compound observed in preclinical and clinical studies?
A2: Preclinical studies in animals have identified the kidney as a potential target organ for toxicity at high doses.[4][7] Specifically, renal tubular degeneration was observed in juvenile rats at the highest dose tested.[4] However, in clinical trials and post-marketing surveillance, kidney toxicity has not been a significant finding in humans receiving the therapeutic dose.[8][9] Common adverse events reported in clinical trials include upper respiratory tract infections, cough, fever, headache, joint pain, and pain in the mouth and throat.[9] In silico analyses performed during the drug's development predicted minimal potential for off-target binding of this compound across the human genome.
Q3: How can I predict potential off-target binding sites for this compound in silico?
A3: You can use bioinformatics tools to predict potential off-target hybridization sites. A common approach is to perform a BLAST search or use specialized software against the human transcriptome. These tools can identify sequences with complementarity to the this compound sequence, allowing for a certain number of mismatches. It is important to consider that PMOs are RNA analogs and the prediction should ideally account for RNA-RNA interactions.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cellular Toxicity Observed in in vitro Models Treated with this compound.
Possible Cause: Off-target effects due to unintended binding of this compound to other transcripts.
Troubleshooting Steps:
-
Sequence Analysis:
-
Protocol: Perform a comprehensive in silico analysis to identify potential off-target transcripts with sequence similarity to this compound. Utilize bioinformatics tools that allow for mismatch tolerance.
-
Expected Outcome: A list of potential off-target genes with varying degrees of complementarity to this compound.
-
-
Gene Expression Analysis (RNA Sequencing):
-
Protocol: Conduct RNA sequencing (RNA-seq) on your in vitro model (e.g., patient-derived myoblasts) treated with this compound and a negative control oligonucleotide.
-
Data Analysis: Analyze the RNA-seq data for differentially expressed genes. Cross-reference the list of differentially expressed genes with your in silico predicted off-target list.
-
Expected Outcome: Identification of transcripts whose expression levels are significantly altered upon this compound treatment, indicating potential off-target effects.
-
-
Protein Expression Analysis (Proteomics):
-
Protocol: Perform quantitative proteomic analysis (e.g., using mass spectrometry) on cell lysates from this compound-treated and control-treated cells.
-
Data Analysis: Identify proteins with significantly altered abundance.
-
Expected Outcome: Confirmation of whether the observed off-target gene expression changes translate to the protein level, which is more likely to be functionally relevant.
-
Problem 2: Difficulty in Distinguishing Between On-Target and Off-Target Effects.
Possible Cause: Downstream effects of dystrophin restoration may be difficult to separate from genuine off-target effects.
Troubleshooting Steps:
-
Use of Multiple Control Oligonucleotides:
-
Protocol: In your experiments, include not only a negative control (scrambled sequence) but also a mismatch control oligonucleotide (this compound sequence with a few base changes) that is not expected to bind to dystrophin pre-mRNA.
-
Rationale: This helps to differentiate between sequence-specific off-target effects and effects related to the general chemistry of the PMO.
-
-
Dose-Response and Time-Course Studies:
-
Protocol: Perform experiments using a range of this compound concentrations and analyze samples at different time points after treatment.
-
Rationale: On-target effects should show a clear dose-dependent relationship and a plausible temporal connection to dystrophin restoration. Off-target effects may have different dose-response curves or kinetics.
-
-
Rescue Experiments:
-
Protocol: If a specific off-target transcript is identified and hypothesized to cause a particular phenotype, attempt to "rescue" the phenotype by overexpressing the off-target gene in the presence of this compound.
-
Rationale: A successful rescue would provide strong evidence for a causal link between the off-target effect and the observed phenotype.
-
Quantitative Data from Preclinical Toxicology Studies
The following tables summarize data from preclinical toxicology studies of this compound submitted to the U.S. Food and Drug Administration (FDA).
Table 1: Summary of Intravenous this compound Toxicology Study in Juvenile Rats
| Dose Group (mg/kg/week) | Study Duration | Key Findings |
| 0 (Control) | 10 weeks | No adverse findings reported. |
| 100 | 10 weeks | No adverse findings reported. |
| 300 | 10 weeks | No adverse findings reported. |
| 900 | 10 weeks | Renal tubular degeneration observed.[4] |
Table 2: Summary of Intravenous this compound Toxicology Study in Monkeys
| Dose Group (mg/kg/week) | Study Duration | Key Findings |
| 0 (Control) | Up to 39 weeks | No adverse findings reported. |
| 80 | Up to 39 weeks | No adverse findings reported. |
| 320 | Up to 39 weeks | No adverse findings reported. |
| 640 | Up to 39 weeks | Minimal renal tubular basophilia and vacuolation (considered non-adverse). |
Detailed Methodologies
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain this compound Sequence: The sequence of this compound is publicly available.
-
Select Bioinformatics Tool: Use a sequence alignment tool such as NCBI BLAST or more specialized software for oligonucleotide off-target prediction.
-
Define Search Parameters:
-
Database: Human transcriptome (e.g., RefSeq RNA).
-
Sequence: Enter the this compound sequence.
-
Mismatch Tolerance: Allow for a defined number of mismatches (e.g., 1, 2, or 3) to identify potential hybridization sites.
-
-
Execute Search and Analyze Results:
-
Run the search and compile a list of potential off-target genes.
-
Prioritize hits based on the number of mismatches, the location of the potential binding site (e.g., within an exon or near a splice site), and the known function of the gene.
-
Experimental Protocol: RNA Sequencing for Off-Target Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human skeletal muscle cells or patient-derived myoblasts).
-
Treat cells with a therapeutic concentration of this compound, a negative control PMO, and a vehicle control for a specified duration (e.g., 48-72 hours).
-
-
RNA Extraction and Library Preparation:
-
Isolate total RNA from the cells using a standard kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries from high-quality RNA samples.
-
-
Sequencing:
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
-
Perform differential splicing analysis to identify any unintended alterations in splicing patterns.
-
Correlate the findings with the in silico prediction results.
-
Visualizations
Caption: On-target mechanism of this compound leading to functional dystrophin production.
References
- 1. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | springermedicine.com [springermedicine.com]
- 5. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 7. Chemical and mechanistic toxicology evaluation of exon skipping phosphorodiamidate morpholino oligomers in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axcelead.com [axcelead.com]
- 9. neurologylive.com [neurologylive.com]
Technical Support Center: Investigating Renal Toxicity of Casimersen in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the assessment of renal toxicity of Casimersen in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the established renal toxicity profile of this compound in preclinical animal models?
A1: Preclinical studies in various animal models, including mice, rats, and monkeys, have identified the kidney as a primary target organ for this compound toxicity, particularly at higher, supratherapeutic doses.[1][2] The observed renal toxicities were not seen in human clinical trials.[3][4][5] Key histopathological findings in animals include:
-
Cytoplasmic basophilia and microvacuolation in the kidney[2]
-
Tubular vacuolation
Q2: At what dosages has renal toxicity been observed in animal studies?
A2: Renal toxicity in animal models has been shown to be dose-dependent. The following table summarizes key findings from nonclinical toxicology studies.
| Animal Model | Dosing Regimen | Route of Administration | Observed Renal Effects | Reference |
| Juvenile Rats | 0, 100, 300, 900 mg/kg once a week for 10 weeks | Intravenous | Renal tubular degeneration at 900 mg/kg.[1] Tubular vacuolation at all doses, with cytoplasmic basophilic granules and degeneration/necrosis at 300 and 900 mg/kg. | [1] |
| Male Rats | 0, 250, 500, 1000, 2000 mg/kg weekly for 13 weeks | Intravenous | Renal tubular degeneration at all doses. Increases in blood urea (B33335) nitrogen at the highest dose. A no-effect dose was not identified.[2] | [2] |
| Male Mice | 0, 12, 120, 960 mg/kg weekly for 12 weeks | Intravenous | Microscopic findings of cytoplasmic basophilia and microvacuolation at the highest dose.[2] | [2] |
| Male Mice | 0, 300, 960, 2000 mg/kg weekly for 22 weeks | Intravenous | Renal tubular degeneration at all doses.[2] | [2] |
| Male Mice | 0, 300, 600, 960 mg/kg weekly for 26 weeks | Subcutaneous | Renal tubular degeneration at all doses.[2] | [2] |
Q3: What is a recommended experimental protocol for assessing this compound-induced renal toxicity in a rodent model?
A3: A typical study to assess the renal toxicity of this compound would involve the following steps.
Experimental Workflow for this compound Renal Toxicity Study
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.report [fda.report]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AMONDYS 45 (this compound) Side Effects and Risks [amondys45.com]
- 5. myobase.org [myobase.org]
Technical Support Center: Improving Casimersen Delivery to Skeletal and Cardiac Muscle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving Casimersen delivery to skeletal and cardiac muscle.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO).[1] It is designed to bind to exon 45 of the dystrophin pre-mRNA, leading to the skipping of this exon during mRNA processing.[1][2] This process is intended to restore the reading frame of the dystrophin gene in patients with specific mutations, allowing for the production of a truncated but still functional dystrophin protein.[3][4]
Q2: How is this compound typically administered in clinical settings?
In clinical trials, this compound has been administered intravenously (IV) at a dose of 30 mg/kg of body weight once a week.[5] Each infusion typically lasts between 35 to 60 minutes.[5]
Q3: What are the main challenges in delivering this compound to skeletal and cardiac muscle?
A major challenge for antisense oligonucleotide (ASO) therapies like this compound is achieving efficient delivery to the target tissues, particularly the heart.[6] Unmodified oligonucleotides often have difficulty penetrating cardiac muscle.[6] While delivery to skeletal muscle is generally more efficient, ensuring sufficient and uniform distribution throughout the muscle tissue can still be a hurdle.[7] Overcoming poor cellular uptake and endosomal entrapment are key limitations.[8]
Q4: Are there strategies to improve this compound delivery?
Yes, various strategies are being explored to enhance the delivery of PMOs like this compound. One promising approach involves conjugating the PMO with cell-penetrating peptides (CPPs) to create peptide-PMO conjugates (PPMOs).[6][9] These PPMOs have shown improved uptake in both skeletal and cardiac muscle in preclinical models.[6] Other strategies include the use of nanoparticle delivery systems.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound delivery experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent exon 45 skipping in skeletal muscle. | 1. Suboptimal this compound dose: The concentration of this compound reaching the target muscle cells may be insufficient. 2. Inefficient cellular uptake: The PMO may not be efficiently crossing the muscle cell membrane. 3. Incorrect quantification method: The assay used to measure exon skipping may not be sensitive or specific enough. | 1. Dose-escalation study: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific model system. 2. Enhance delivery: Consider using a CPP-conjugated this compound (PPMO) or a nanoparticle-based delivery system to improve cellular uptake.[6][8] 3. Optimize quantification: Use a highly sensitive and quantitative method like digital droplet PCR (ddPCR) with probes specifically designed for the exon-exon junctions to accurately measure exon 45 skipping.[10] |
| Minimal or no detectable dystrophin protein restoration despite observed exon skipping. | 1. Low translation efficiency: The truncated mRNA may not be efficiently translated into protein. 2. Protein degradation: The newly synthesized truncated dystrophin may be unstable and quickly degraded. 3. Insensitive protein detection method: The Western blot or immunofluorescence protocol may lack the sensitivity to detect low levels of restored dystrophin. | 1. Assess mRNA levels: Quantify the level of exon-skipped mRNA to confirm it is present in sufficient quantities for translation. 2. Inhibit proteasome activity: In in vitro experiments, consider using a proteasome inhibitor to determine if the truncated protein is being rapidly degraded. 3. Optimize protein detection: Use a validated and sensitive Western blot protocol with a standard curve of a known amount of dystrophin to quantify protein levels accurately.[11][12] For immunofluorescence, ensure proper antibody selection and signal amplification.[13][14] |
| Poor delivery of this compound to cardiac muscle. | 1. Limited penetration of unmodified PMO: The heart is a particularly challenging tissue for oligonucleotide delivery.[6] 2. Rapid clearance: The PMO may be cleared from circulation before it can accumulate in the heart tissue. | 1. Utilize CPP-conjugation: Employing a PPMO has been shown to significantly enhance delivery to the heart in preclinical studies.[6][15] 2. Consider alternative delivery routes: While IV is standard, preclinical studies could explore targeted delivery methods. |
| High variability in results between experimental animals. | 1. Inconsistent administration: Variations in the injection technique or volume can lead to different biodistribution profiles. 2. Biological variability: Individual differences in physiology and metabolism can affect drug uptake and efficacy. 3. Tissue harvesting and processing inconsistencies: Differences in how tissue samples are collected and processed can introduce variability. | 1. Standardize administration protocol: Ensure all injections are performed consistently by trained personnel. 2. Increase sample size: Use a sufficient number of animals in each experimental group to account for biological variability. 3. Standardize tissue handling: Follow a strict and consistent protocol for tissue harvesting, freezing, and storage to minimize sample degradation and variability.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Exon 45 Skipping and Dystrophin Production in Skeletal Muscle (ESSENCE Trial - 48 Weeks) [17][18]
| Parameter | This compound Group (n=27) | Placebo Group (n=16) | p-value |
| Change in Exon 45 Skipping from Baseline (ddPCR) | Significant Increase | No Significant Increase | <0.001 (this compound vs. Baseline) |
| Mean Dystrophin Level (% of normal) - Baseline | 0.93% | 0.54% | |
| Mean Dystrophin Level (% of normal) - Week 48 | 1.74% | 0.76% | |
| Mean Change in Dystrophin from Baseline | 0.81% | 0.22% | <0.001 (this compound vs. Baseline) |
| Between-Group Difference in Mean Change | 0.004 |
Experimental Protocols
Quantification of Exon Skipping by Droplet Digital PCR (ddPCR)
This protocol provides a general framework for quantifying exon 45 skipping. Specific probe and primer sequences will need to be designed for the target exon junction.
-
RNA Extraction: Isolate total RNA from muscle tissue biopsies using a standard method like TRIzol extraction followed by a cleanup kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random hexamer primers.
-
ddPCR Assay Setup:
-
Prepare a reaction mixture containing ddPCR Supermix, target-specific primers and probes (one set for the exon 45 skipped transcript and one for a reference gene), and the cDNA template.
-
The probe for the skipped transcript should span the newly formed exon 44-46 junction.
-
-
Droplet Generation: Partition the ddPCR reaction mixture into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
-
Droplet Reading: Read the fluorescence of each individual droplet in a droplet reader to determine the number of positive and negative droplets for the target and reference genes.
-
Data Analysis: Calculate the concentration of the target (skipped) and reference transcripts. The level of exon skipping is typically expressed as a percentage of the reference gene or as a ratio of skipped to un-skipped transcripts.[10]
Quantification of Dystrophin Protein by Western Blot
This protocol outlines the key steps for quantifying dystrophin protein levels in muscle biopsies.
-
Protein Extraction: Homogenize frozen muscle tissue in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Standard Curve Preparation: Create a standard curve using a lysate from a healthy (non-DMD) muscle sample with a known dystrophin concentration, serially diluted into a lysate from a DMD patient (which has no dystrophin) to ensure equal total protein loading in each lane.[11]
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates and standards by SDS-PAGE on a large-format gel to resolve the high molecular weight dystrophin protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for dystrophin.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity for dystrophin in the samples and standard curve.
-
Normalize the dystrophin signal to a loading control protein (e.g., GAPDH or total protein stain).
-
Determine the percentage of normal dystrophin in the samples by comparing their normalized signal to the standard curve.[12][19]
-
Localization of Dystrophin by Immunofluorescence
This protocol describes the general procedure for visualizing dystrophin localization in muscle tissue sections.
-
Tissue Sectioning: Cryosection frozen muscle biopsies into thin sections (e.g., 5-10 µm) and mount them on slides.
-
Fixation and Permeabilization:
-
Fix the tissue sections with a suitable fixative (e.g., cold acetone (B3395972) or paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for dystrophin.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images of the stained sections using a fluorescence microscope. Correct sarcolemmal localization of dystrophin will appear as a ring-like staining around the muscle fibers.[13][20]
Visualizations
Caption: Mechanism of action of this compound leading to the production of truncated dystrophin.
Caption: Workflow for quantifying this compound efficacy in muscle biopsies.
Caption: Troubleshooting logic for low dystrophin restoration experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Challenges to oligonucleotides-based therapeutics for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Cocktail Drug Penetrates Heart Muscle and May Treat Nearly Half of All Patients with DMD - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 10. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 11. neurology.org [neurology.org]
- 12. d-nb.info [d-nb.info]
- 13. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of exercised induced cardiomyopathy following Pip-PMO treatment in dystrophic mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scientific Protocol for Immunofluorescence Analysis: Dystrophin [protocols.io]
- 17. neurologylive.com [neurologylive.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Casimersen-Mediated Exon Skipping
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casimersen. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound-mediated exon skipping for Duchenne muscular dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antisense oligonucleotide (ASO) of the phosphorodiamidate morpholino oligomer (PMO) class.[1] It is designed to bind to exon 45 of the dystrophin pre-mRNA.[1][2][3] This binding blocks the splicing machinery from including exon 45 in the mature mRNA, a process known as exon skipping.[3] For patients with DMD mutations amenable to exon 45 skipping, this restores the reading frame of the dystrophin transcript, leading to the production of a truncated but still functional dystrophin protein.[1][2]
Q2: What is the expected outcome of successful this compound treatment in vitro?
Successful this compound treatment should result in a demonstrable increase in exon 45 skipping in treated cells compared to untreated or control-treated cells. This can be quantified by methods such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[4] Consequently, this should lead to an increase in the production of a truncated dystrophin protein, which can be detected and quantified by Western blotting.[4][5]
Q3: What are the key considerations for designing an in vitro experiment with this compound?
Effective in vitro studies with this compound require careful planning. Key considerations include:
-
Cell Model Selection: Use human cell models that are relevant to DMD and express the dystrophin gene with a mutation amenable to exon 45 skipping.[6]
-
ASO Delivery: Optimizing the delivery of this compound into the cells is critical. While gymnotic (naked) uptake can be assessed, transfection reagents or electroporation may be necessary to achieve sufficient intracellular concentrations for a robust effect.[6][7][8]
-
Dose-Response and Time-Course: Perform dose-response experiments to determine the optimal concentration of this compound and a time-course experiment to identify the optimal duration of treatment for maximal exon skipping.
-
Appropriate Controls: Include negative controls (e.g., untreated cells, cells treated with a scrambled control oligonucleotide) and positive controls (if available) to ensure the observed effects are specific to this compound.
Troubleshooting Guide
This guide addresses potential issues that may lead to suboptimal or unexpected results in your this compound experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no exon 45 skipping detected | Inefficient Cellular Uptake: this compound may not be efficiently entering the target cells. | 1. Optimize the delivery method. If using gymnotic delivery, consider increasing the concentration or incubation time.[6] 2. If using transfection reagents, perform an optimization matrix with varying concentrations of the reagent and this compound to find the optimal ratio that maximizes uptake while minimizing cytotoxicity.[8] 3. Consider alternative delivery methods like electroporation. |
| Suboptimal this compound Concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration. | |
| Incorrect Timing of Analysis: The analysis may be performed too early or too late to detect the peak of exon skipping. | Conduct a time-course experiment, harvesting cells at multiple time points after this compound treatment to identify the optimal time for analysis. | |
| Degradation of this compound: Although PMOs are stable, improper storage or handling could lead to degradation. | Ensure this compound is stored according to the manufacturer's instructions and handle it in an RNase-free environment. | |
| Issues with RNA Extraction or RT-qPCR: Problems with the experimental procedure for quantifying exon skipping can lead to inaccurate results. | 1. Verify the integrity and purity of your extracted RNA. 2. Ensure your RT-qPCR primers and probes are correctly designed to specifically amplify the skipped and un-skipped transcripts. 3. Include appropriate positive and negative controls in your RT-qPCR assay. | |
| High variability in exon skipping results between replicates | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or differentiation state can affect experimental outcomes. | Standardize your cell culture protocols, ensuring consistent seeding density, passage number, and differentiation procedures for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes for reagents to minimize pipetting variability. | |
| No increase in truncated dystrophin protein despite successful exon skipping | Inefficient Translation: The skipped mRNA may not be efficiently translated into protein. | This is a complex biological issue. Ensure your cell model is capable of protein synthesis and that there are no other mutations affecting translation. |
| Protein Degradation: The truncated dystrophin protein may be unstable and rapidly degraded. | Include protease inhibitors in your lysis buffer during protein extraction. | |
| Insensitive Detection Method: The amount of truncated dystrophin produced may be below the detection limit of your Western blot assay. | 1. Optimize your Western blot protocol for sensitivity. This may include using a more sensitive chemiluminescent substrate or increasing the amount of protein loaded.[5] 2. Use a positive control with a known amount of truncated dystrophin to validate your detection method. |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the ESSENCE clinical trial, a Phase 3 study evaluating the efficacy of this compound.
Table 1: Dystrophin Protein Levels (% of normal) in the ESSENCE Trial (48 Weeks)
| Treatment Group | Baseline (Mean) | Week 48 (Mean) | Mean Change from Baseline | P-value (vs. Baseline) | Mean Difference vs. Placebo (P-value) |
| This compound (n=27) | 0.93% | 1.74% | +0.81% | <0.001 | 0.59% (p=0.004)[4][9][10] |
| Placebo (n=16) | 0.54% | 0.76% | +0.22% | 0.09 |
Data from interim analysis of the ESSENCE trial.[4][7][9][10]
Table 2: Exon 45 Skipping in the ESSENCE Trial (48 Weeks)
| Treatment Group | Outcome | P-value |
| This compound (n=27) | Significant increase in exon 45 skipping from baseline | <0.001[4][9][10] |
| Placebo (n=16) | No significant increase in exon 45 skipping from baseline | 0.808[4][9][10] |
Exon skipping was assessed by droplet digital PCR.[4][9][10] A positive correlation was observed between the increase in exon 45 skipping and the increase in dystrophin protein levels.[4]
Experimental Protocols
Protocol 1: Quantification of Exon 45 Skipping by RT-qPCR
This protocol provides a general framework for quantifying exon 45 skipping. Specific primer and probe sequences will need to be designed for the dystrophin transcript.
1. RNA Extraction:
- Harvest cells treated with this compound and controls.
- Extract total RNA using a commercially available kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription (RT):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- Include a "no reverse transcriptase" control to check for genomic DNA contamination.
- The reaction is typically incubated at 42-50°C for 30-60 minutes, followed by an inactivation step at 85-95°C.
3. Quantitative PCR (qPCR):
- Prepare a qPCR master mix containing a suitable qPCR master mix (e.g., TaqMan or SYBR Green), forward and reverse primers designed to flank exon 45, and a probe specific for the skipped junction (for TaqMan).
- Design a separate assay to amplify a region of the dystrophin transcript that is not affected by the skipping to serve as a reference.
- Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[11]
- Analyze the data using the ΔΔCt method to calculate the relative amount of exon skipping, normalized to the reference gene and relative to the control samples.
Protocol 2: Western Blot for Truncated Dystrophin
This protocol is adapted from established methods for dystrophin detection.[5][12]
1. Protein Extraction:
- Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
- Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.
- Load the samples onto a large-format, low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the high molecular weight dystrophin protein.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Due to the large size of dystrophin, a wet transfer overnight at 4°C is often recommended.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin (which will be present in the truncated protein) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the dystrophin band intensity to a loading control (e.g., GAPDH or α-actinin).
Visualizations
Signaling Pathways Potentially Influencing Splicing
The following diagrams illustrate signaling pathways that are known to modulate alternative splicing and could potentially influence the efficacy of this compound. While direct links to this compound resistance have not been established, these pathways represent potential areas for investigation.
Caption: MAPK/ERK signaling pathway can modulate alternative splicing.
Caption: PI3K/AKT pathway can influence splicing factor activity.
Experimental Workflow
Caption: In vitro experimental workflow for assessing this compound efficacy.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. device.report [device.report]
- 4. neurologylive.com [neurologylive.com]
- 5. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncardia.com [ncardia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Inconsistent results in Casimersen replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in Casimersen replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to dystrophin production?
A1: this compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO).[1] It is designed to bind to exon 45 of the dystrophin pre-mRNA. This binding blocks the cellular splicing machinery from including exon 45 in the mature mRNA. By skipping exon 45, the reading frame of the dystrophin transcript is restored in patients with specific mutations, leading to the production of a truncated but still functional dystrophin protein.[2]
Q2: We are observing significant variability in exon 45 skipping efficiency between our replicate experiments. What are the potential causes?
A2: Inconsistent exon skipping efficiency can stem from several factors:
-
PMO Delivery Efficiency: Phosphorodiamidate morpholino oligomers (PMOs) like this compound have a neutral backbone and can show poor uptake in some cell types without assistance.[3] Variability in the delivery method, such as electroporation or lipid-based transfection reagents, can lead to inconsistent intracellular concentrations of this compound.[3][4]
-
Cell Culture Conditions: The confluency, health, and passage number of the cells can impact transfection efficiency and cellular response to treatment.[5]
-
RNA Quality: Degraded or impure RNA can negatively affect the efficiency of the reverse transcription (RT) and PCR steps, leading to unreliable quantification.[6][7]
-
Quantification Method: The method used to quantify exon skipping can introduce variability. Digital droplet PCR (ddPCR) is considered the most precise method, while other techniques like qPCR or semi-quantitative gel-based analysis may overestimate skipping and show higher variation.[8][9]
Q3: Our Western blot results for dystrophin show high variability or no detectable protein after this compound treatment. How can we troubleshoot this?
A3: Dystrophin is a very large protein (427 kDa), which presents unique challenges for Western blotting.[10] Inconsistent results can be due to:
-
Inefficient Protein Extraction and Lysis: Incomplete lysis of muscle cells can lead to variable protein yields.
-
Poor Gel Separation: Use low-percentage Tris-Acetate gels for better resolution of large proteins.[11] Gradient gels can also be effective.[11]
-
Inefficient Transfer: Wet (tank) transfer is generally more efficient for large proteins than semi-dry methods.[12] Transfer time may need to be extended (e.g., overnight at a lower voltage) to ensure complete transfer.[12] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can help prevent protein precipitation.[12]
-
Low Dystrophin Levels: The amount of dystrophin produced after exon skipping can be low. Western blotting is often less sensitive than immunohistochemistry for detecting very low levels of dystrophin.[13][14]
-
Antibody Performance: Ensure the primary antibody is validated for detecting the specific dystrophin isoform and that the incubation conditions are optimal.
Troubleshooting Guides
Guide 1: Inconsistent Exon 45 Skipping Results
If you are experiencing high variability in your RT-ddPCR or RT-qPCR results for exon 45 skipping, follow this troubleshooting workflow:
Guide 2: Low or Variable Dystrophin Protein Levels
Use this guide if your Western blot results for dystrophin are inconsistent or show lower-than-expected levels.
| Potential Issue | Recommended Action | Rationale |
| Poor Cell Lysis | Use a robust lysis buffer with protease inhibitors. Ensure complete mechanical disruption of cells or tissue. | Dystrophin is a large structural protein and may be difficult to solubilize completely. |
| Suboptimal Gel Electrophoresis | Use a low-percentage (e.g., 7%) Tris-Acetate polyacrylamide gel. | Tris-Acetate gels provide better separation of high molecular weight proteins compared to Bis-Tris or Tris-Glycine gels.[11] |
| Inefficient Protein Transfer | Use a wet (tank) transfer system. Transfer overnight at 4°C with low voltage or for 90-120 minutes at a higher current. Reduce methanol (B129727) to ≤10% and add up to 0.1% SDS to the transfer buffer.[11][12] | Large proteins transfer more slowly and can precipitate in the gel. These modifications enhance transfer efficiency.[12] |
| Low Protein Expression | Confirm high exon skipping efficiency with RT-ddPCR first. Consider using a more sensitive detection method like immunohistochemistry for initial validation. | Western blotting may not be sensitive enough to detect very low levels of restored dystrophin.[14] |
| Loading Control Variability | Use a reliable loading control. Note that some common loading controls may not be suitable for muscle tissue. | Inaccurate loading controls can lead to incorrect normalization and apparent variability. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Myotubes with this compound
This protocol describes the treatment of cultured human myotubes with this compound to induce exon 45 skipping.
Materials:
-
Patient-derived myoblasts with a DMD mutation amenable to exon 45 skipping
-
Growth medium and differentiation medium
-
This compound (PMO)
-
Lipofectamine™ 3000 or similar transfection reagent[3]
-
Serum-free medium (e.g., Opti-MEM™)
-
RNA extraction kit
-
Protein lysis buffer
Procedure:
-
Cell Culture and Differentiation:
-
Culture myoblasts in growth medium until they reach approximately 70% confluency.
-
Replace the growth medium with differentiation medium to induce the formation of myotubes. Allow differentiation to proceed for 5-7 days.
-
-
Transfection Complex Preparation:
-
Separately dilute this compound and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted this compound and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Treatment:
-
Add the transfection complexes to the differentiated myotubes.
-
Incubate the cells for 48 to 72 hours at 37°C.
-
-
Harvesting:
-
After incubation, wash the cells with PBS.
-
For RNA analysis, proceed with cell lysis using the buffer from your RNA extraction kit.
-
For protein analysis, lyse the cells in a suitable protein lysis buffer.
-
Protocol 2: Quantification of Exon 45 Skipping by RT-ddPCR
Principle: This method provides absolute quantification of both the skipped and un-skipped dystrophin transcripts.
Materials:
-
Purified RNA from treated and untreated cells
-
cDNA synthesis kit
-
ddPCR Supermix
-
Primers and probes specific for:
-
DMD transcript with exon 45 (un-skipped)
-
DMD transcript with exon 44 joined to exon 46 (skipped)
-
-
ddPCR system (droplet generator and reader)
Procedure:
-
RNA Quality Control: Assess RNA integrity and purity. A260/280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit.
-
ddPCR Reaction Setup:
-
Prepare two separate ddPCR reactions for each sample: one with the assay for the un-skipped transcript and one with the assay for the skipped transcript.
-
The reaction mix should include ddPCR supermix, primers/probe, and cDNA template.
-
-
Droplet Generation: Generate droplets using an automated droplet generator.
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading and Analysis: Read the droplets on a droplet reader. The software will calculate the concentration (copies/µL) of the skipped and un-skipped transcripts.
-
Calculate Percent Exon Skipping:
-
% Exon Skipping = [Concentration of Skipped Transcript] / ([Concentration of Skipped Transcript] + [Concentration of Un-skipped Transcript]) * 100
-
Critical Notes:
-
The design of primers and probes is crucial for specificity. Probes should span the exon-exon junctions to specifically detect either the skipped or un-skipped product.[15]
-
ddPCR is less dependent on PCR efficiency than qPCR, which reduces a significant source of variability.[9]
Protocol 3: Dystrophin Quantification by Western Blot
Principle: This protocol is optimized for the detection of the high molecular weight dystrophin protein.
Materials:
-
Protein lysate from treated and untreated cells
-
Low-percentage (e.g., 3-8% or 7%) Tris-Acetate pre-cast gels[11]
-
PVDF membrane
-
Wet (tank) transfer apparatus
-
Transfer buffer: Tris-Glycine with 10% methanol and 0.05-0.1% SDS[12]
-
Primary antibody against dystrophin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Loading:
-
Quantify protein concentration of lysates.
-
Denature samples and load equal amounts of protein onto the gel. Include a positive control (e.g., lysate from healthy muscle) and a molecular weight marker.
-
-
Gel Electrophoresis:
-
Run the gel at a low voltage to ensure slow and proper separation of large proteins.
-
-
Protein Transfer:
-
Equilibrate the gel and PVDF membrane in cold transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped.
-
Perform a wet transfer, either for 90-120 minutes at ~100V or overnight at 4°C at a constant low amperage (e.g., 40 mA).[11]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Quantification:
-
Apply the chemiluminescent substrate and image the blot.
-
Quantify band intensity using densitometry software. Normalize the dystrophin signal to a suitable loading control.
-
Data on Assay Variability
The quantification of dystrophin is known to have inherent variability. The following table summarizes findings on the coefficient of variation (CV) for different quantification methods, highlighting the challenges in obtaining consistent results.
| Quantification Method | Average Coefficient of Variation (CV) | Key Considerations |
| Western Blotting | ~80% (Inter-laboratory)[13][16] | High variability, especially at low dystrophin levels.[14] Standardization of protocols and controls is critical. |
| Immunohistochemistry | ~33% (Inter-laboratory) | More sensitive for low protein levels but can be less quantitative than Western blotting.[14] |
| RT-ddPCR (for exon skipping) | Low | Considered the most precise and reproducible method for quantifying exon skipping percentages.[8][15] |
| RT-qPCR (for exon skipping) | High | Can overestimate exon skipping levels and shows higher variability compared to ddPCR.[8] |
References
- 1. biosynth.com [biosynth.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pitfalls of Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 13. neurology.org [neurology.org]
- 14. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Casimersen In Vitro Dose-Response Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Casimersen in vitro to generate dose-response curves for exon 45 skipping in Duchenne muscular dystrophy (DMD) cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antisense phosphorodiamidate morpholino oligomer (PMO).[1] It is designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA). This binding blocks the splicing machinery from including exon 45 in the mature mRNA.[2][3] The exclusion of exon 45 restores the reading frame of the dystrophin gene in patients with specific mutations, leading to the production of a truncated but partially functional dystrophin protein.[1][3]
Q2: What cell types are suitable for in vitro this compound experiments?
A2: Patient-derived myoblasts or immortalized myoblast cell lines with a DMD mutation amenable to exon 45 skipping are the most relevant models. These cells can be differentiated into myotubes to better mimic muscle tissue.[4]
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: While specific in vitro dose-response data for this compound is not widely published, typical concentrations for PMOs in vitro range from 50 nM to 1000 nM for standard cell culture delivery methods.[5] For electroporation, higher concentrations, such as 50 µM, may be used in the electroporation cuvette.[2] Optimization of the concentration range is crucial for each specific cell line and delivery method.
Q4: How can I deliver this compound into my target cells?
A4: Due to their neutral backbone, PMOs like this compound have poor uptake in cultured cells and require an active delivery method.[3][6] Common and effective methods include electroporation and the use of cationic lipid-based transfection reagents.[2][7]
Q5: How do I assess the efficacy of this compound in vitro?
A5: The primary methods to assess this compound's efficacy are:
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 45.[4]
-
Western Blotting: To detect and quantify the production of the truncated dystrophin protein.[4][8]
Experimental Protocols
Protocol 1: Delivery of this compound into Myoblasts using Electroporation
This protocol is adapted from established methods for PMO delivery to myoblasts.[2]
Materials:
-
DMD patient-derived myoblasts amenable to exon 45 skipping
-
Myoblast growth medium
-
Differentiation medium
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Electroporation system (e.g., Amaxa 4D-Nucleofector™) and corresponding electroporation kit for myoblasts
-
6-well tissue culture plates
Procedure:
-
Culture myoblasts to approximately 80% confluency.
-
Prepare a range of this compound concentrations to be tested.
-
Harvest and count the myoblasts. For each electroporation reaction, you will typically need 2 x 10^5 to 1 x 10^6 cells.
-
Resuspend the cell pellet in the manufacturer-provided electroporation solution.
-
Add the desired amount of this compound to the cell suspension.
-
Transfer the cell/Casimersen mixture to the electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for myoblasts.
-
Immediately after electroporation, add pre-warmed myoblast growth medium to the cuvette and gently transfer the cells to a 6-well plate.
-
Incubate the cells for 24-48 hours to allow for recovery and exon skipping to occur.
-
After the initial incubation, you can either harvest the cells for RNA analysis or switch to differentiation medium to induce myotube formation for subsequent protein analysis.
Protocol 2: RT-PCR Analysis of Exon 45 Skipping
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking exon 45 of the dystrophin gene
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis equipment
-
Gel imaging system
Procedure:
-
Isolate total RNA from this compound-treated and untreated control cells using a commercial RNA extraction kit.
-
Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
Set up PCR reactions using primers that flank exon 45. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
-
Perform PCR with an appropriate number of cycles (typically 25-35 cycles). It is important to avoid over-saturation of the PCR product.
-
Run the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The upper band corresponds to the unskipped product, and the lower band corresponds to the exon 45 skipped product.
-
Quantify the intensity of the bands using gel analysis software. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100.
Protocol 3: Western Blot Analysis of Truncated Dystrophin
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (a low percentage acrylamide (B121943) gel, e.g., 3-8% Tris-Acetate, is recommended for the large dystrophin protein)
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin (C-terminal specific)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-α-actinin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the myotube pellets in lysis buffer and determine the protein concentration.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a low-percentage SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to normalize the dystrophin signal.
Data Presentation
Illustrative In Vitro Dose-Response of this compound
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific in vitro dose-response data for this compound is not publicly available. The values are representative of a typical PMO-induced exon skipping experiment.
| This compound Concentration (nM) | Percentage of Exon 45 Skipping (%) | Truncated Dystrophin Expression (as % of normal) |
| 0 (Untreated Control) | 0 | 0 |
| 50 | 15 ± 3 | 0.5 ± 0.1 |
| 100 | 35 ± 5 | 1.2 ± 0.3 |
| 250 | 60 ± 8 | 2.5 ± 0.5 |
| 500 | 75 ± 6 | 4.0 ± 0.7 |
| 1000 | 80 ± 5 | 4.5 ± 0.8 |
Clinical Trial Data Summary for this compound
This table summarizes key findings from a clinical trial of this compound in DMD patients.[2]
| Treatment Group | N | Mean Dystrophin Level at Baseline (% of normal) | Mean Dystrophin Level at Week 48 (% of normal) | Mean Change from Baseline (%) |
| This compound (30 mg/kg/week) | 27 | 0.93 | 1.74 | +0.81 |
| Placebo | 16 | 0.54 | 0.76 | +0.22 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for low exon skipping.
Troubleshooting Guides
Problem 1: Low or no exon 45 skipping detected by RT-PCR.
| Possible Cause | Recommended Solution |
| Inefficient this compound Delivery | - Confirm delivery efficiency using a fluorescently labeled control PMO. - Optimize electroporation parameters (voltage, pulse length) or the ratio of transfection reagent to this compound.[7] - Ensure cells are healthy and at the optimal confluency for delivery. |
| Suboptimal RT-PCR Conditions | - Verify primer design to ensure they efficiently amplify both skipped and unskipped products. - Perform a temperature gradient PCR to determine the optimal annealing temperature. - Ensure the number of PCR cycles is not leading to saturation, which can mask differences. |
| Degraded this compound | - Use a fresh aliquot of this compound. - Ensure proper storage of the this compound stock solution (-20°C). |
| Incorrect RNA Isolation or cDNA Synthesis | - Check the integrity of your RNA on a gel. - Use a high-quality reverse transcriptase and ensure no RNase contamination. |
Problem 2: High variability in exon skipping results between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Number | - Accurately count cells before seeding and delivery to ensure consistency across wells. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of this compound and PCR reagents. |
| Uneven Cell Health | - Ensure a homogenous cell culture with high viability before starting the experiment. |
Problem 3: Exon skipping is detected, but no truncated dystrophin protein is observed by Western Blot.
| Possible Cause | Recommended Solution |
| Low Level of Protein Expression | - Increase the amount of protein loaded on the gel. - Use a more sensitive chemiluminescent substrate. - Ensure myoblasts have fully differentiated into myotubes, as dystrophin expression is higher in differentiated cells. |
| Poor Antibody Quality | - Use a validated anti-dystrophin antibody that recognizes the C-terminus of the protein. - Optimize the primary antibody concentration and incubation time. |
| Inefficient Protein Transfer | - Optimize transfer conditions for large proteins like dystrophin (e.g., use a wet transfer system overnight at 4°C).[8] |
| Nonsense-Mediated mRNA Decay (NMD) | - While exon 45 skipping is designed to restore the reading frame, unexpected splicing events could introduce a premature stop codon, leading to NMD. This is a less common issue but can be investigated with more advanced sequencing techniques. |
Problem 4: Non-specific bands on the RT-PCR gel.
| Possible Cause | Recommended Solution |
| Suboptimal Annealing Temperature | - Increase the annealing temperature in your PCR protocol to improve primer specificity. |
| Primer Dimers | - Redesign primers to avoid self-dimerization. |
| Genomic DNA Contamination | - Treat RNA samples with DNase I before reverse transcription. - Design primers that span an intron-exon boundary. |
Problem 5: High background or non-specific bands on the Western Blot.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin). |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of washes with TBST between antibody incubations. |
References
- 1. This compound examined in a phase I/II trial in limited ambulatory or non-ambulatory DMD patients is well tolerated and eliminated over time - Institut de Myologie [institut-myologie.org]
- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actionduchenne.org [actionduchenne.org]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. Sarepta Therapeutics Announces Positive Expression Results from the this compound (SRP-4045) Arm of the ESSENCE Study | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 8. mdaconference.org [mdaconference.org]
Technical Support Center: Casimersen Long-Term Animal Toxicity Studies
This technical support center provides guidance and answers frequently asked questions regarding long-term toxicity studies of Casimersen in animal models. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Renal Toxicity Observed at Doses Presumed to be Safe
-
Question: We are observing renal tubular damage in our animal models at this compound doses that were expected to be well-tolerated based on initial short-term studies. What could be the cause?
-
Answer: Long-term administration of this compound has consistently identified the kidney as the primary target organ of toxicity.[1] It is possible that the cumulative exposure in a long-term study is revealing toxicities not apparent in shorter-term experiments. Key factors to consider include:
-
Species Sensitivity: Different animal models may exhibit varying sensitivity to this compound-induced nephrotoxicity.
-
Monitoring Frequency: Ensure that renal function is monitored regularly throughout the study. Clinical pathology markers and urinalysis can provide early indicators of renal injury.
-
Histopathology: Detailed histopathological examination of the kidneys is crucial. Look for characteristic findings such as cytoplasmic basophilia and vacuolization of the renal tubular epithelium, which have been reported in mice, rats, and monkeys.
-
Issue 2: Difficulty in Differentiating Drug-Induced Kidney Damage from Spontaneous Lesions
-
Question: How can we confidently attribute observed renal lesions to this compound, especially in older animals that may have a higher incidence of spontaneous kidney disease?
-
Answer: This is a critical aspect of toxicological pathology. To differentiate drug-induced effects from background lesions, consider the following:
-
Dose-Response Relationship: A clear increase in the incidence and severity of the renal lesions with increasing doses of this compound is a strong indicator of a drug-related effect.
-
Lesion Characterization: The type of renal lesion is important. This compound-related findings are typically described as renal tubular basophilia, vacuolization, and in some cases, degeneration or necrosis.[1] Compare these with known background pathologies for the specific strain and age of your animal model.
-
Concurrent Control Group: A robust, concurrent, vehicle-treated control group is essential for comparison. The absence or significantly lower incidence of similar lesions in the control group strengthens the association with this compound.
-
Frequently Asked Questions (FAQs)
-
What are the main target organs for this compound toxicity in long-term animal studies?
-
The primary target organ for this compound toxicity across multiple species (mice, rats, and monkeys) is the kidney.[1]
-
-
What are the typical histopathological findings in the kidneys of animals treated with this compound?
-
Were any adverse effects observed in juvenile animal studies?
-
A juvenile animal toxicology study in male Sprague-Dawley rats administered this compound intravenously once weekly for 10 weeks showed no drug-related deaths or adverse effects on development, including neurobehavioral and reproductive parameters.[1] However, kidney tubular vacuolation was observed at all doses, with degeneration/necrosis at the highest dose.[1]
-
-
Have any other organs shown toxicity in long-term studies?
-
In a 13-week intravenous toxicity study in rats, other microscopic findings at the high dose included macrophage basophilic infiltrates in the lung, hepatocyte basophilia and Kupffer cell vacuolation in the liver, macrophage infiltrates in lymph nodes, and mononuclear cell infiltrate in the heart. In a 4-week intravenous study in mice, mineralization in the heart was noted at the highest dose.
-
-
What is the general pharmacokinetic profile of this compound in animals?
-
The pharmacokinetic profile of this compound is characteristic of phosphorodiamidate morpholino oligomers (PMOs). It exhibits low plasma protein binding and is extensively distributed to tissues, with the highest concentrations found in the kidney and the lowest in the brain.
-
Quantitative Data Summary
Table 1: Summary of Long-Term Toxicity Studies of this compound in Mice
| Study Duration | Route of Administration | Doses (mg/kg/week) | Key Findings |
| 12 weeks | Intravenous (IV) | 0, 12, 120, 960 | Renal tubular basophilia and microvacuolation at the highest dose.[1] |
| 22 weeks | Intravenous (IV) | 0, 300, 960, 2000 | Renal tubular degeneration/regeneration at all doses.[1] |
| 26 weeks | Subcutaneous (SC) | 0, 300, 600, 960 | Renal tubular degeneration/regeneration at all doses.[1] |
Table 2: Summary of Long-Term Toxicity Studies of this compound in Cynomolgus Monkeys
| Study Duration | Route of Administration | Doses (mg/kg/week) | Key Findings |
| 12 weeks | Intravenous (IV) Bolus | 0, 5, 40, 320 | Dose-related renal tubular cytoplasmic basophilia and vacuolization. |
| 39 weeks | Intravenous (IV) Infusion | 0, 80, 320, 640 | Dose-related renal tubular cytoplasmic basophilia and vacuolization. |
Table 3: Summary of Juvenile Animal Toxicity Study of this compound in Rats
| Study Duration | Route of Administration | Doses (mg/kg/week) | Key Findings |
| 10 weeks (PND 14 to 77) | Intravenous (IV) | 0, 100, 300, 900 | No adverse effects on development. Kidney tubular vacuolation at all doses; degeneration/necrosis at the highest dose.[1] |
Experimental Protocols
General Protocol for a Long-Term Intravenous Toxicity Study in Cynomolgus Monkeys
This protocol is a generalized representation based on publicly available data. Specific experimental details may vary.
-
Animal Model: Healthy, purpose-bred cynomolgus monkeys.
-
Group Allocation: Animals are randomly assigned to a control group and multiple dose groups.
-
Dosing:
-
Control Group: Receives a vehicle control (e.g., saline) intravenously.
-
Treatment Groups: Receive this compound at various dose levels (e.g., 80, 320, 640 mg/kg) via intravenous infusion once weekly.
-
-
Study Duration: The dosing period can extend for up to 39 weeks.
-
Monitoring:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Body Weight: Measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals to assess hematology, serum chemistry (including renal function markers), and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the plasma concentrations of this compound.
-
-
Termination and Necropsy: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist.
Visualizations
Caption: Workflow of a long-term toxicity study of this compound in an animal model.
Caption: Key toxicity pathway of this compound observed in long-term animal studies.
References
Validation & Comparative
A Comparative Guide to Casimersen and Eteplirsen for Dystrophin Restoration in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Casimersen (Amondys 45™) and Eteplirsen (Exondys 51™), two antisense oligonucleotide therapies developed by Sarepta Therapeutics for the treatment of Duchenne muscular dystrophy (DMD). Both drugs aim to restore the production of a truncated, yet functional, dystrophin protein by promoting the skipping of specific exons in the dystrophin gene. This comparison focuses on their mechanism of action, efficacy in dystrophin restoration, and available clinical outcome data, supported by experimental evidence from their respective clinical trials.
Mechanism of Action: Targeted Exon Skipping
Both this compound and Eteplirsen are phosphorodiamidate morpholino oligomers (PMOs) that function as antisense oligonucleotides. They are designed to bind to specific sequences within the pre-messenger RNA (pre-mRNA) of the dystrophin gene, effectively masking an exon from the cellular splicing machinery. This "exon skipping" allows the restoration of the reading frame, leading to the production of a shorter but still functional dystrophin protein. The primary difference between the two lies in the specific exon they target.
-
This compound is designed to skip exon 45 of the dystrophin gene. It is indicated for DMD patients with a confirmed mutation of the DMD gene that is amenable to exon 45 skipping.[1][2]
-
Eteplirsen is designed to skip exon 51 of the dystrophin gene. It is indicated for DMD patients with a confirmed mutation of the DMD gene that is amenable to exon 51 skipping.[2][3]
The choice between these two therapies is therefore entirely dependent on the specific genetic mutation of the DMD patient.
Caption: Mechanism of Action for this compound and Eteplirsen.
Efficacy in Dystrophin Restoration and Exon Skipping
The efficacy of both drugs has been evaluated in clinical trials by measuring the increase in dystrophin protein levels and the efficiency of exon skipping in muscle biopsies of treated patients. It is important to note that a direct head-to-head clinical trial comparing this compound and Eteplirsen has not been conducted. The following data is derived from their respective pivotal clinical trials.
Quantitative Data Summary
| Metric | This compound (ESSENCE Trial - 48 Weeks) | Eteplirsen (PROMOVI Trial - 96 Weeks & Study 202 - 48 Weeks) |
| Dystrophin Protein Level (% of normal) | Baseline: 0.93% Week 48: 1.74% Mean Change: +0.81% (p<0.001 vs baseline) Placebo-adjusted Mean Change: +0.59% (p=0.004)[4][5] | PROMOVI (96 Weeks): 7-fold increase from baseline (p < 0.001) Study 202 (48 Weeks): Increase to a mean of 51.7% dystrophin-positive fibers (p≤0.001) |
| Exon Skipping Efficiency | Statistically significant increase from baseline (p<0.001)[4] | PROMOVI (96 Weeks): 18.7-fold increase from baseline[6][7][8] |
Clinical Outcomes
Beyond the surrogate endpoint of dystrophin production, clinical trials have also assessed the impact of these drugs on functional measures, most notably the 6-minute walk test (6MWT), which measures the distance a patient can walk in six minutes.
Clinical Data Summary
| Metric | This compound (ESSENCE Trial) | Eteplirsen (PROMOVI Trial & Study 202) |
| 6-Minute Walk Test (6MWT) | The primary endpoint is the change from baseline in the 6MWT at week 96; results are not yet fully available.[9][10] | PROMOVI (96 Weeks): -68.9 m change from baseline (compared to -133.8 m in external controls)[6][7][8] Study 202 (96 Weeks): Statistically significant treatment benefit of 70.8 meters compared to the placebo/delayed-treatment cohort (p ≤0.001) |
Experimental Protocols
The quantification of dystrophin and exon skipping are critical for evaluating the efficacy of these therapies. The following are generalized protocols based on methodologies reported in the clinical trials and related publications.
Dystrophin Protein Quantification by Western Blot
This method is used to measure the amount of dystrophin protein in muscle biopsy samples.
Caption: Generalized Western Blot Workflow for Dystrophin Quantification.
A sensitive, semi-quantitative Western blot method was developed for the Eteplirsen trials, utilizing a standard curve composed of normal control muscle lysate spiked into DMD muscle lysate to ensure equivalent protein loading.[11] This allows for the calculation of dystrophin levels in unknown samples and normalization between gels.[11] For the this compound ESSENCE trial, a similar Western blot analysis was used to determine the percentage of normal dystrophin.[9][10]
Exon Skipping Efficiency by Droplet Digital PCR (ddPCR)
ddPCR is a highly sensitive method used to accurately quantify the number of mRNA transcripts that have undergone the desired exon skipping.
Caption: Generalized ddPCR Workflow for Exon Skipping Quantification.
In the ESSENCE trial for this compound, ddPCR was used to assess the level of exon 45 skipping.[4] Similarly, for Eteplirsen's PROMOVI trial, quantitative ddPCR was employed to measure exon 51 skipping.[7] This method allows for precise and absolute quantification of the target and reference molecules, providing a robust measure of exon skipping efficiency.[12]
Logical Relationship for Drug Comparison
The following diagram illustrates the logical flow for comparing this compound and Eteplirsen, highlighting the key differentiating factor: the patient's specific genetic mutation.
Caption: Logical Flow for Treatment Selection.
Conclusion
This compound and Eteplirsen represent significant advancements in the treatment of Duchenne muscular dystrophy, offering a targeted therapeutic approach for patients with specific genetic mutations. Both drugs have demonstrated the ability to increase the production of a truncated dystrophin protein by inducing exon skipping. While direct comparative efficacy data is lacking, the available clinical trial results for each drug show promise in restoring dystrophin and, in the case of Eteplirsen, suggest a potential to slow the decline in motor function. The choice of treatment is strictly dictated by the patient's specific dystrophin gene mutation. Further long-term studies are needed to fully elucidate the clinical benefits of the dystrophin restoration achieved with these therapies.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. mdpi.com [mdpi.com]
- 3. Exondys 51 (eteplirsen) vs Amondys 45 (this compound) | Everyone.org [everyone.org]
- 4. mdaconference.org [mdaconference.org]
- 5. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. Sarepta Therapeutics Announces Positive Expression Results from the this compound (SRP-4045) Arm of the ESSENCE Study | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 11. neurology.org [neurology.org]
- 12. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Casimersen and Golodirsen for Duchenne Muscular Dystrophy
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of Casimersen and Golodirsen, two antisense oligonucleotides approved for the treatment of Duchenne muscular dystrophy (DMD). This document synthesizes available experimental data, outlines key experimental protocols, and presents visual diagrams to elucidate their mechanisms and workflows.
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for muscle fiber integrity.[1] Both this compound (AMONDYS 45™) and Golodirsen (VYONDYS 53™) are phosphorodiamidate morpholino oligomers (PMOs) that employ an exon-skipping mechanism to restore the reading frame of the dystrophin pre-mRNA, leading to the production of a truncated but functional dystrophin protein.[2][3] this compound targets exon 45, while Golodirsen targets exon 53 of the DMD gene.[2][4] This guide focuses on the comparative in vitro data for these two therapies.
Comparative Efficacy Data
| Efficacy Metric | This compound (Exon 45 Skipping) | Golodirsen (Exon 53 Skipping) |
| Exon Skipping Efficiency (In Vitro) | Data from direct in vitro studies quantifying exon skipping percentage are not available in the provided search results. However, clinical studies show a significant increase in exon 45 skipping in treated patients.[3] | In myotubes derived from patient fibroblasts, Golodirsen treatment resulted in a mean exon 53 skipping efficiency of 54.5%, with a range of 13% to 86.16%.[5] |
| Dystrophin Protein Restoration (In Vivo/Clinical) | In a clinical trial, patients treated with this compound showed an increase in dystrophin levels from a baseline of 0.93% of normal to 1.74% of normal after 48 weeks of treatment.[3][4] | Clinical trial data for Golodirsen demonstrated an increase in dystrophin protein to a mean of 1.019% of normal, which represented an approximate 16-fold increase from baseline.[6] |
| Dystrophin-Positive Fibers (In Vivo/Clinical) | Immunofluorescence staining in clinical trials confirmed the correct localization of the restored dystrophin protein to the sarcolemma in this compound-treated patients.[3] | A significant increase in the percentage of dystrophin-positive fibers has been observed in patients treated with Golodirsen.[6] |
Mechanism of Action: Exon Skipping
This compound and Golodirsen are antisense oligonucleotides that bind to specific exons on the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from including the targeted exon in the mature mRNA. The exclusion of the targeted exon restores the reading frame, allowing for the translation of a shorter, yet functional, dystrophin protein.
Caption: Mechanism of exon skipping by antisense oligonucleotides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of exon-skipping antisense oligonucleotides like this compound and Golodirsen.
Patient-Derived Cell Culture and Differentiation
-
Cell Source: Dermal fibroblasts are obtained from skin biopsies of DMD patients with mutations amenable to exon 45 or 53 skipping.
-
Myogenic Conversion: Fibroblasts are transduced with a retroviral vector expressing MyoD to induce differentiation into myoblasts.
-
Cell Culture: MyoD-transduced cells are cultured in a growth medium (e.g., DMEM supplemented with 20% fetal bovine serum and antibiotics) until they reach confluence.
-
Differentiation: To induce the formation of myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
Antisense Oligonucleotide Transfection
-
Preparation of AONs: Lyophilized this compound or Golodirsen is resuspended in sterile, nuclease-free water to a stock concentration.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine™) is used to facilitate the delivery of the PMOs into the myotubes.
-
Procedure: The AONs are diluted in a serum-free medium and mixed with the transfection reagent. After a short incubation period to allow complex formation, the mixture is added to the myotube cultures. The cells are typically incubated with the AON-lipid complexes for 24-48 hours.
RNA Analysis: RT-PCR for Exon Skipping
-
RNA Extraction: Total RNA is isolated from the treated and untreated myotubes using a commercial RNA extraction kit.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank the target exon (exon 45 for this compound and exon 53 for Golodirsen).
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis. The presence of a smaller band in the treated samples compared to the untreated samples indicates successful exon skipping. The intensity of the bands can be quantified to estimate the percentage of exon skipping.[7]
Protein Analysis: Western Blot for Dystrophin Quantification
-
Protein Extraction: Total protein is extracted from the myotube cultures using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the intensity of the dystrophin band is quantified relative to a loading control (e.g., α-actinin).[8]
Protein Analysis: Immunofluorescence for Dystrophin Localization
-
Cell Fixation and Permeabilization: Myotubes grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody against dystrophin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on microscope slides, and the localization of the dystrophin protein is visualized using a fluorescence microscope. Correct localization is observed as staining at the sarcolemma of the myotubes.[9][10]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of exon-skipping therapies.
Caption: In vitro workflow for AON efficacy testing.
Conclusion
Both this compound and Golodirsen have demonstrated the ability to induce exon skipping and restore the production of a truncated, functional dystrophin protein in vitro and in vivo. While direct comparative in vitro studies are lacking, the available data suggest that both are effective at their respective targets. The choice between these therapies is dictated by the specific genetic mutation of the DMD patient. The experimental protocols outlined in this guide provide a framework for the continued in vitro evaluation and comparison of these and future exon-skipping therapies for Duchenne muscular dystrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Vyondys 53 (golodirsen) vs Amondys 45 (this compound) | Everyone.org [everyone.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golodirsen restores DMD transcript imbalance in Duchenne Muscular Dystrophy patient muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison: Casimersen vs. Viltolarsen in Duchenne Muscular Dystrophy
A detailed guide for researchers, scientists, and drug development professionals on two prominent exon-skipping therapies for Duchenne muscular dystrophy (DMD).
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of functional dystrophin protein. In recent years, exon-skipping therapies have emerged as a promising strategy to restore dystrophin production. This guide provides a comprehensive head-to-head comparison of two such therapies: Casimersen (Amondys 45™) and Viltolarsen (Viltepso®).
It is important to note that this compound and Viltolarsen target different mutations in the DMD gene and are therefore not used in the same patient populations, precluding direct comparative clinical trials. This compound is indicated for patients with mutations amenable to exon 45 skipping, while Viltolarsen is for those amenable to exon 53 skipping.[1][2] This guide will objectively compare their performance based on their respective clinical trial data.
Mechanism of Action: Restoring the Reading Frame
Both this compound and Viltolarsen are antisense oligonucleotides, specifically phosphorodiamidate morpholino oligomers (PMOs).[3][4] They are designed to bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA), effectively "hiding" it from the cellular splicing machinery.[3][5][6][7] This exclusion, or "skipping," of the targeted exon can restore the reading frame of the messenger RNA (mRNA), leading to the production of a truncated but partially functional dystrophin protein.[3][4]
Figure 1: Mechanism of Action for this compound and Viltolarsen.
Clinical Trial Data and Efficacy
Both this compound and Viltolarsen received accelerated approval from the U.S. Food and Drug Administration (FDA) based on the surrogate endpoint of increased dystrophin production in skeletal muscle.[8][9][10][11][12]
Table 1: Clinical Trial Demographics and Dosing
| Feature | This compound (ESSENCE Trial - NCT02500381) | Viltolarsen (Phase 2 Trial - NCT02740972) |
| Patient Population | DMD patients with a confirmed mutation amenable to exon 45 skipping | DMD patients with a confirmed mutation amenable to exon 53 skipping |
| Age Range | 7 to 13 years[12][13] | 4 to less than 10 years[14] |
| Number of Participants | 43 (27 this compound, 16 Placebo) in interim analysis[15] | 16[16] |
| Dosage | 30 mg/kg once weekly intravenous infusion[3][7] | 40 mg/kg/wk and 80 mg/kg/wk intravenous infusion[14][16] |
Table 2: Dystrophin Production Efficacy
| Efficacy Endpoint | This compound (ESSENCE Trial @ 48 Weeks) | Viltolarsen (Phase 2 Trial @ 20-24 Weeks) |
| Mean Dystrophin Level (% of normal) | Increased from 0.93% at baseline to 1.74%[3] | 40 mg/kg/wk: Increased from 0.3% at baseline to 5.7%[14]80 mg/kg/wk: Increased from 0.6% at baseline to 5.9%[14] |
| Mean Change from Baseline | 0.81% (p<0.001)[3] | Statistically significant increases in mean dystrophin expression (p<0.001 for 40mg/kg/wk; p=0.012 for 80mg/kg/wk)[14] |
| Comparison to Placebo | Mean between-group difference of 0.59% (p=0.004)[3] | Not a placebo-controlled trial for efficacy endpoint |
| Patients with >3% Normal Dystrophin | Data not explicitly reported in this format | 14 out of 16 patients (88%)[14][17] |
Experimental Protocols
Dystrophin Quantification
The primary evidence for the efficacy of both drugs relies on the quantification of dystrophin protein in muscle biopsies. The two main methods used are Western blot and droplet digital PCR (ddPCR).
Figure 2: Experimental Workflows for Dystrophin Quantification.
Western Blot Protocol for Dystrophin Quantification: A standardized Western blot protocol is crucial for reliable dystrophin quantification.[5][18]
-
Protein Extraction: Total protein is extracted from muscle biopsy samples using a lysis buffer.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: A specific amount of protein (e.g., 25 µg) is loaded onto a polyacrylamide gel (e.g., 3%-8% tris-acetate gradient gel) and separated by size using an electric current.[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking solution (e.g., 5% milk in TBS-T) to prevent non-specific antibody binding.[5]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to an enzyme for detection.[5]
-
Signal Detection: The signal is visualized and quantified using a detection reagent and imaging system. A standard curve created from a known amount of dystrophin is often used for quantification.[19]
Droplet Digital PCR (ddPCR) Protocol for Exon Skipping Quantification: ddPCR provides absolute quantification of nucleic acid molecules.[20][21]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from muscle biopsies and reverse transcribed into complementary DNA (cDNA).[15]
-
Droplet Generation: The cDNA sample is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero target molecules.[21][22]
-
PCR Amplification: PCR is performed on the droplets using fluorescently labeled probes that are specific to the exon-exon junctions of both the skipped and unskipped dystrophin transcripts.[21]
-
Droplet Reading: After PCR, each droplet is analyzed for fluorescence to determine if it is positive or negative for the target sequence.[21][22]
-
Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the skipped and unskipped transcripts, allowing for a precise measurement of exon skipping efficiency.[10]
Clinical Outcome Assessments
Confirmatory trials for both drugs are ongoing to establish clinical benefit. Key functional assessments include the 6-Minute Walk Test (6MWT) and the North Star Ambulatory Assessment (NSAA).
-
6-Minute Walk Test (6MWT): This test measures the distance a patient can walk on a flat, hard surface in six minutes. It is a widely used endpoint in DMD clinical trials to assess functional capacity and endurance.[4][23][24][25]
-
North Star Ambulatory Assessment (NSAA): The NSAA is a 17-item rating scale that measures a range of motor functions in ambulant boys with DMD, from standing to running and jumping.[26][27][28]
Safety and Tolerability
Both this compound and Viltolarsen have demonstrated a generally acceptable safety profile in their clinical trials.
Table 3: Common Adverse Events
| Adverse Event | This compound (ESSENCE Trial) | Viltolarsen (Phase 2 Trial) |
| Upper Respiratory Tract Infections | 65% (vs. 55% in placebo)[29] | Reported[14] |
| Cough | 33% (vs. 26% in placebo)[29] | Reported[14] |
| Fever (Pyrexia) | 33% (vs. 23% in placebo)[29] | Reported |
| Headache | 32% (vs. 19% in placebo)[29] | Reported |
| Joint Pain (Arthralgia) | 21% (vs. 10% in placebo)[29] | Reported[14] |
| Injection Site Reactions | Not highlighted as a common event | Reported |
| Nasal Congestion | Not highlighted as a common event | Reported[14] |
| Bruising | Not highlighted as a common event | Reported[14] |
| Diarrhea | Not highlighted as a common event | Reported[14] |
| Vomiting | Not highlighted as a common event | Reported[14] |
Kidney toxicity has been observed in animal studies with this compound and is a known potential risk for antisense oligonucleotides, although it was not observed in the clinical studies.[29][30] Therefore, monitoring of renal function is recommended for patients receiving these treatments.[30]
Conclusion
This compound and Viltolarsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients with specific genetic mutations. Both have demonstrated the ability to increase the production of a truncated, functional dystrophin protein. While a direct comparison of their clinical efficacy is not possible due to their different target patient populations, the data from their respective clinical trials provide valuable insights for the research and drug development community. The ongoing confirmatory trials will be crucial in establishing the long-term clinical benefits of these exon-skipping therapies.
References
- 1. NCT02500381 | Boston Children's Hospital [childrenshospital.org]
- 2. Viltepso (viltolarsen) vs Amondys 45 (this compound) | Everyone.org [everyone.org]
- 3. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 6-minute walk test and other clinical endpoints in duchenne muscular dystrophy: reliability, concurrent validity, and minimal clinically important differences from a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound examined in a phase I/II trial in limited ambulatory or non-ambulatory DMD patients is well tolerated and eliminated over time - Institut de Myologie [institut-myologie.org]
- 12. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdaconference.org [mdaconference.org]
- 14. worldduchenne.org [worldduchenne.org]
- 15. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study to Assess the Efficacy and Safety of Viltolarsen in Ambulant Boys With DMD (RACER53) [ctv.veeva.com]
- 18. neurology.org [neurology.org]
- 19. neurology.org [neurology.org]
- 20. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 22. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 23. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. currents.plos.org [currents.plos.org]
- 26. pod-nmd.org [pod-nmd.org]
- 27. sarepta.com [sarepta.com]
- 28. North Star Ambulatory Assessment changes in ambulant Duchenne boys amenable to skip exons 44, 45, 51, and 53: A 3 year follow up | PLOS One [journals.plos.org]
- 29. neurologylive.com [neurologylive.com]
- 30. accessdata.fda.gov [accessdata.fda.gov]
Validating Casimersen Efficacy in Patient-Derived Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Casimersen, an exon-skipping therapy for Duchenne muscular dystrophy (DMD), and other approved alternatives. It details the methodologies for validating the efficacy of these therapies in patient-derived cell lines, offering a framework for preclinical assessment.
Comparative Efficacy of Exon-Skipping Therapies for DMD
| Drug Name (Brand Name) | Target Exon | Patient Population Amenable to Skipping | Key Clinical Efficacy Results (Dystrophin Expression) | Reference |
| This compound (Amondys 45) | 45 | ~8% of DMD patients | In a clinical study, patients receiving this compound showed a significant increase in dystrophin protein levels from baseline to week 48 compared to placebo.[1][2] The mean dystrophin protein level increased from 0.925% at baseline to 1.736% of normal.[3] | [1][2][3] |
| Eteplirsen (Exondys 51) | 51 | ~13% of DMD patients | Clinical trials have demonstrated that Eteplirsen can restore dystrophin expression in patients with amenable mutations. | [4][5] |
| Golodirsen (Vyondys 53) | 53 | ~8% of DMD patients | Approved based on an observed increase in dystrophin protein expression in clinical studies. | [4][5] |
| Viltolarsen (Viltepso) | 53 | ~8% of DMD patients | Clinical trials have shown that Viltolarsen leads to an increase in dystrophin levels in treated patients. | [4][5] |
Mechanism of Action of this compound
This compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO).[2] In patients with Duchenne muscular dystrophy who have a mutation amenable to exon 45 skipping, the dystrophin pre-mRNA contains a premature stop codon, leading to the production of a non-functional truncated dystrophin protein. This compound binds to exon 45 of the dystrophin pre-mRNA, causing it to be excluded during mRNA splicing.[2] This "skipping" of exon 45 restores the reading frame, allowing for the production of a shorter but still functional dystrophin protein.[2][6]
Experimental Workflow for In-Vitro Validation
The following diagram outlines a typical workflow for validating the efficacy of an exon-skipping therapy like this compound in patient-derived cell lines.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in validating this compound's efficacy in patient-derived cell lines. Researchers should optimize these protocols based on their specific cell lines and laboratory conditions.
Culture and Differentiation of Patient-Derived Myoblasts
-
Cell Source: Primary myoblasts are isolated from muscle biopsies of DMD patients with mutations amenable to the exon skipping being tested. Alternatively, patient-derived fibroblasts can be transdifferentiated into a myogenic lineage.
-
Growth Medium: Myoblasts are typically cultured in a high-serum growth medium (e.g., DMEM/F-12 supplemented with 20% Fetal Bovine Serum, basic fibroblast growth factor, and other growth factors) on collagen-coated flasks.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM/F-12 with 2% horse serum) once the myoblasts reach near-confluency. Differentiation is typically carried out for 3-7 days.
Antisense Oligonucleotide (AON) Transfection
-
AON Preparation: Lyophilized AONs (e.g., this compound) are reconstituted in sterile, nuclease-free water to a stock concentration (e.g., 1 mM).
-
Transfection Reagent: A suitable transfection reagent for PMOs, such as Endo-Porter, is used to facilitate AON delivery into the myotubes.
-
Procedure: The transfection reagent is added to the differentiation medium, followed by the AON at the desired final concentration (typically in the range of 1-20 µM). The cells are incubated with the AON-containing medium for the desired duration (e.g., 48-72 hours) before harvesting.
RNA Analysis for Exon Skipping
-
RNA Extraction: Total RNA is extracted from the treated and untreated myotubes using a standard RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit with random primers.
-
RT-ddPCR (Reverse Transcription Droplet Digital PCR): This is a highly accurate method for quantifying the percentage of exon skipping.
-
Assay Design: Custom TaqMan assays are designed with probes that specifically bind to the exon-exon junction of the skipped and non-skipped dystrophin transcripts.
-
Droplet Generation: The PCR reaction mix, containing cDNA, primers, probes, and ddPCR supermix, is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: Thermal cycling is performed to amplify the target sequences within the droplets.
-
Droplet Reading and Analysis: A droplet reader measures the fluorescence of each droplet to determine the number of positive (containing the target sequence) and negative droplets. The software then calculates the absolute concentration of the skipped and non-skipped transcripts, allowing for the determination of the percentage of exon skipping.
-
Protein Analysis for Dystrophin Restoration
-
Protein Extraction: Total protein is extracted from the myotubes using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Gel Electrophoresis: A specific amount of protein lysate (e.g., 20-30 µg) is separated by size on a large-format SDS-PAGE gel (e.g., 3-8% Tris-Acetate gel) to resolve the high molecular weight dystrophin protein.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the C-terminus of the dystrophin protein. A loading control antibody (e.g., anti-vinculin or anti-α-actinin) is also used.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: The band intensities are quantified using densitometry software, and the dystrophin signal is normalized to the loading control.
-
-
Immunofluorescence:
-
Cell Fixation and Permeabilization: Myotubes grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody against dystrophin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. This allows for the visualization of dystrophin protein expression and its localization at the myotube membrane.
-
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 3. Current Outline of Exon Skipping Trials in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Casimersen's Exon Skipping Efficiency in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Casimersen, a phosphorodiamidate morpholino oligomer (PMO) designed for exon 45 skipping in Duchenne muscular dystrophy (DMD), with other PMOs. The focus is on exon skipping efficiency, supported by available clinical trial data. While direct head-to-head comparative trials are limited, this guide synthesizes data from individual studies to offer an objective overview.
Overview of PMO-Based Exon Skipping in DMD
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1] Antisense oligonucleotides, such as PMOs, are designed to bind to specific exons in the dystrophin pre-mRNA, inducing their exclusion during the splicing process. This can restore the reading frame, allowing for the production of a truncated but partially functional dystrophin protein.[1] Several PMOs have been approved for DMD, each targeting a different exon.[2]
This compound: Exon 45 Skipping Efficiency
This compound (Amondys 45) is an FDA-approved PMO for the treatment of DMD patients with mutations amenable to exon 45 skipping.[3] The pivotal clinical study for this compound is the Phase 3 ESSENCE trial (NCT02500381), a double-blind, placebo-controlled study.[3][4]
Quantitative Data from the ESSENCE Trial
The following table summarizes the key quantitative findings from an interim analysis of the ESSENCE trial, demonstrating the exon skipping efficiency and dystrophin protein restoration following treatment with this compound.
| Metric | Baseline (this compound Group) | Week 48 (this compound Group) | Week 48 (Placebo Group) | Statistical Significance (this compound vs. Placebo) |
| Mean Dystrophin Protein Level (% of normal) | 0.93% | 1.74% | 0.76% | p = 0.004 |
| Mean Change from Baseline in Dystrophin Level | N/A | 0.81% | 0.22% | p < 0.001 (within group) |
| Exon 45 Skipping | Not reported | Statistically significant increase from baseline (p < 0.001) | No significant increase from baseline (p = 0.808) | Not applicable |
| Correlation between Exon Skipping and Dystrophin Production | N/A | Spearman rank correlation = 0.635 (p < 0.001) | N/A | Not applicable |
Data sourced from interim analysis of the ESSENCE trial.[5]
Comparison with Other Approved PMOs
Direct comparative studies of the exon skipping efficiency of this compound against other PMOs like Eteplirsen (Exondys 51, for exon 51 skipping) and Golodirsen (Vyondys 53, for exon 53 skipping) in a head-to-head clinical trial are not publicly available. Each was evaluated in its own placebo-controlled trial. The following table provides a summary of the reported dystrophin production for each of these PMOs from their respective key studies to offer a qualitative comparison.
| PMO | Target Exon | Key Clinical Trial | Mean Dystrophin Level Post-Treatment (% of normal) |
| This compound | 45 | ESSENCE | 1.74% |
| Eteplirsen | 51 | Study 201/202 | ~0.93% |
| Golodirsen | 53 | ESSENCE | ~1.02% |
Note: These values are from separate studies and not from a direct comparative trial. Differences in patient populations, methodologies, and other factors may influence the results.
Experimental Protocols
The quantification of exon skipping and dystrophin production are critical endpoints in clinical trials for DMD therapies. The following are detailed methodologies for the key experiments cited.
Quantification of Exon Skipping by Droplet Digital PCR (ddPCR)
Droplet Digital PCR is a highly precise method for the absolute quantification of nucleic acids.[6]
Protocol:
-
RNA Isolation: Total RNA is extracted from muscle biopsy samples using standard methods (e.g., Trizol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using reverse transcriptase and random hexamer primers.
-
ddPCR Reaction Setup: The ddPCR reaction mixture is prepared containing cDNA template, ddPCR supermix for probes, and specific TaqMan primer/probe sets designed to detect the exon-skipped and non-skipped dystrophin transcripts.
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: The droplets undergo PCR amplification in a thermal cycler to endpoint.
-
Droplet Reading: The fluorescence of each individual droplet is measured using a droplet reader.
-
Data Analysis: The number of positive (fluorescent) and negative droplets is used to calculate the absolute concentration of the target and reference sequences, allowing for the determination of the percentage of exon skipping.[7]
Quantification of Dystrophin Protein by Western Blot
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8]
Protocol:
-
Protein Extraction: Total protein is extracted from muscle biopsy samples using a lysis buffer.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: A standardized amount of protein is loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for dystrophin.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Image Acquisition and Analysis: The signal is captured using an imaging system, and the intensity of the dystrophin band is quantified using densitometry software. The results are often normalized to a loading control protein.[8][9]
Visualizations
Mechanism of PMO-Induced Exon Skipping
Caption: Mechanism of this compound-mediated exon skipping.
Experimental Workflow for Efficacy Assessment
References
- 1. Real-world evidence of eteplirsen treatment effects in patients with Duchenne muscular dystrophy in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Antisense Oligonucleotide Chemistries for Duchenne Muscular Dystrophy: Casimersen vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Casimersen (a phosphorodiamidate morpholino oligomer or PMO), an FDA-approved antisense oligonucleotide (ASO) for Duchenne muscular dystrophy (DMD), with alternative ASO chemistries, namely 2'-O-methoxyethyl (2'-MOE) and locked nucleic acid (LNA). The information is intended to assist researchers and drug development professionals in understanding the performance, advantages, and disadvantages of these therapeutic modalities.
Introduction to Antisense Oligonucleotides in DMD
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for muscle fiber integrity.[1][2] Antisense oligonucleotides represent a therapeutic strategy that aims to restore the reading frame of the dystrophin pre-mRNA, allowing for the production of a truncated, yet partially functional, dystrophin protein.[2][3] This is achieved through a mechanism called exon skipping.[2] this compound (brand name Amondys 45) is an FDA-approved ASO for DMD patients with a confirmed mutation amenable to exon 45 skipping.[4][5]
This guide will delve into the specifics of this compound's PMO chemistry and compare it with the second-generation 2'-MOE and the third-generation LNA chemistries, focusing on efficacy, safety, and delivery based on available experimental data.
Mechanism of Action: Exon Skipping
This compound and other ASOs for DMD function by binding to a specific exon in the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from including that particular exon in the final messenger RNA (mRNA).[2][6] For DMD patients with out-of-frame mutations, skipping a specific exon can restore the reading frame, leading to the translation of a shorter but functional dystrophin protein.[2][3]
Caption: Mechanism of ASO-mediated exon skipping in DMD.
Comparative Analysis of ASO Chemistries
The efficacy, safety, and delivery of ASOs are heavily influenced by their chemical modifications. This section compares the key characteristics of PMO, 2'-MOE, and LNA chemistries.
Phosphorodiamidate Morpholino Oligomer (PMO) - this compound
This compound utilizes PMO chemistry, which features a six-membered morpholino ring instead of the typical five-membered ribose ring and uncharged phosphorodiamidate linkages.[5]
Advantages:
-
Favorable Safety Profile: PMOs are known for their excellent safety profile, with minimal off-target effects and low toxicity.[7][8] Studies with this compound have not shown the systemic toxicities associated with other ASO chemistries.[9]
-
High Nuclease Resistance: The modified backbone provides high resistance to degradation by cellular enzymes.[10]
Disadvantages:
-
Rapid Clearance: The neutral charge of PMOs leads to rapid clearance from the bloodstream via the kidneys.[7]
-
Poor Cellular Uptake: The uncharged nature can also hinder efficient uptake into target cells, potentially requiring higher doses.[10]
2'-O-Methoxyethyl (2'-MOE)
This second-generation chemistry involves the modification of the 2' position of the ribose sugar.
Advantages:
-
Enhanced Nuclease Resistance and Binding Affinity: The 2'-MOE modification increases the stability of the ASO and its binding affinity to the target RNA.[11]
-
Reduced Cytotoxicity: Compared to first-generation phosphorothioate (B77711) ASOs, 2'-MOE modifications generally exhibit lower cellular toxicity.[11]
Disadvantages:
-
Potential for Off-Target Effects: While generally safer than earlier chemistries, off-target effects can still occur.
Locked Nucleic Acid (LNA)
LNA is a third-generation chemistry where the ribose ring is "locked" in a specific conformation by a methylene (B1212753) bridge, significantly increasing its binding affinity.[12]
Advantages:
-
High Potency: LNAs exhibit very high binding affinity to their target RNA, which can translate to increased potency.[13]
-
Improved Nuclease Resistance: The locked structure provides excellent stability against nuclease degradation.
Disadvantages:
-
Hepatotoxicity: A significant concern with LNA ASOs is the potential for liver toxicity.[14]
-
Discrepancy between RNA and Protein Levels: Studies have shown that high levels of exon skipping at the RNA level do not always translate to a proportional increase in protein production, possibly due to the strong binding of LNAs interfering with translation.[12]
Performance Data
Direct head-to-head comparative studies of this compound (PMO) with 2'-MOE and LNA ASOs for exon 45 skipping in DMD are not available in the public domain. The following tables summarize available data from separate preclinical and clinical studies for each chemistry to provide a basis for comparison.
Table 1: this compound (PMO) Performance Data
| Study Phase | Model/Population | Dose | Primary Outcome | Results | Citation |
| Phase 3 (ESSENCE) | DMD patients amenable to exon 45 skipping | 30 mg/kg weekly IV infusion | Change in dystrophin protein levels from baseline at Week 48 | Statistically significant increase in dystrophin production compared to placebo.[1][15] Mean dystrophin levels increased from 0.93% of normal at baseline to 1.74% at week 48.[2] | [1][2][15] |
| Preclinical | Animal models of DMD | Not specified | Dystrophin restoration | Effective exon skipping and dystrophin restoration observed.[16] | [16] |
Table 2: Alternative ASO Chemistries Performance Data (Preclinical DMD Models)
| ASO Chemistry | Model | Target Exon | Primary Outcome | Results | Citation |
| 2'-O-Methyl PS (similar to 2'-MOE) | mdx mouse | Exon 23 | Dystrophin restoration | Systemic delivery resulted in whole-body dystrophin production, though levels were variable.[17] | [17] |
| LNA/2'OMe | mdx mouse | Exon 23 | Dystrophin restoration | AONs with 30% LNA composition showed significantly more potent exon skipping and dystrophin restoration compared to 2'OMe alone.[13] | [13] |
| LNA-FRNA & LNA-2'OMe | hDMDdel52/mdx mouse | Exon 53 | Exon skipping and dystrophin restoration | Pronounced exon skipping (up to 90%) but no observed dystrophin restoration, suggesting potential interference with translation.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ASO efficacy.
In Vitro Exon Skipping Assay
This assay is used to screen ASO candidates for their ability to induce exon skipping in patient-derived cells.
-
Cell Culture: Patient-derived myoblasts are cultured and differentiated into myotubes.
-
ASO Transfection: ASOs are delivered to the myotubes using a transfection reagent.
-
RNA Extraction and RT-PCR: After a 24-hour incubation, total RNA is extracted from the cells. Reverse transcription polymerase chain reaction (RT-PCR) is then performed to amplify the region of the dystrophin transcript containing the target exon.
-
Analysis: The PCR products are analyzed by gel electrophoresis or more quantitative methods like droplet digital PCR (ddPCR) to determine the percentage of transcripts where the target exon has been skipped.[13]
Dystrophin Protein Quantification by Western Blot
This method is used to quantify the amount of dystrophin protein produced in muscle tissue following ASO treatment.
-
Protein Extraction: Total protein is extracted from muscle biopsy samples.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: A standardized amount of protein is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Quantification: The signal from the dystrophin band is quantified and normalized to a loading control protein (e.g., α-actinin) to determine the relative amount of dystrophin.[1]
Experimental Workflow
The general workflow for the preclinical and clinical evaluation of a novel ASO therapy for DMD is outlined below.
Caption: General workflow for ASO therapy development.
Conclusion
This compound, with its PMO chemistry, offers a favorable safety profile for the treatment of DMD in patients amenable to exon 45 skipping. While it has demonstrated a statistically significant increase in dystrophin production, the levels achieved are modest.
Alternative chemistries like 2'-MOE and LNA show promise for increased potency in preclinical models. However, the potential for off-target effects with 2'-MOE and hepatotoxicity with LNA ASOs are significant considerations that require careful evaluation during drug development. Furthermore, for LNA ASOs, the translation of high exon skipping levels to functional protein production needs to be thoroughly investigated.
The choice of ASO chemistry for future therapeutic development will likely involve a balance between maximizing efficacy and ensuring a high degree of safety. Further head-to-head comparative studies are warranted to definitively establish the relative performance of these different ASO platforms for the treatment of Duchenne muscular dystrophy.
References
- 1. AMONDYS 45 (this compound), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. Exondys 51 (eteplirsen) vs Amondys 45 (this compound) | Everyone.org [everyone.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Progress and prospects in antisense oligonucleotide-mediated exon skipping therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Therapeutic RNA Manipulation for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramuscular Evaluation of Chimeric Locked Nucleic Acid/2′OMethyl-Modified Antisense Oligonucleotides for Targeted Exon 23 Skipping in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Peptide-conjugate antisense based splice-correction for Duchenne muscular dystrophy and other neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Analysis of the Safety Profiles of Casimersen and Other Duchenne Muscular Dystrophy Therapies
This guide provides an objective comparison of the safety profile of Casimersen (Amondys 45™) with other approved therapeutic alternatives for Duchenne muscular dystrophy (DMD). Data is compiled from published clinical trial results to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these treatments.
Mechanisms of Action: A Brief Overview
DMD therapies can be broadly categorized by their mechanism of action. This compound belongs to the antisense oligonucleotide (ASO) class, which aims to correct the underlying genetic defect. Other therapies, like corticosteroids, manage the downstream consequences of the disease, such as inflammation.
-
Antisense Oligonucleotides (e.g., this compound, Golodirsen, Eteplirsen): These are synthetic molecules designed to bind to specific sequences of pre-messenger RNA (pre-mRNA).[1] In DMD patients with certain mutations, this binding masks a specific exon during the mRNA splicing process.[2] This "exon skipping" allows the cellular machinery to produce a shorter but still functional version of the dystrophin protein, which is crucial for muscle cell integrity.[2][3] this compound, specifically, is designed to skip exon 45.[4][5]
-
Corticosteroids (e.g., Deflazacort, Prednisone): These drugs are not mutation-specific and act as potent anti-inflammatory agents.[6][7] In DMD, chronic muscle damage leads to persistent inflammation, which further exacerbates muscle degeneration. Corticosteroids help slow this progression by reducing the inflammatory response.[6][8]
-
Read-Through Therapy (e.g., Ataluren): This therapy is for patients whose DMD is caused by a nonsense mutation, which introduces a premature stop codon in the dystrophin gene, halting protein production. Ataluren (B1667667) enables the ribosome to read through this premature stop signal, allowing for the synthesis of a full-length, functional dystrophin protein.[9][10]
Comparative Safety Profiles from Clinical Trials
The safety of DMD therapies is evaluated in clinical trials, where adverse events (AEs) are meticulously recorded. The following table summarizes the incidence of common AEs for this compound compared to other exon-skipping therapies and the corticosteroid Deflazacort, as reported in their respective placebo-controlled studies.
| Adverse Event | This compound (Amondys 45)[11][12] | Placebo (this compound Trial)[11][12] | Golodirsen (Vyondys 53)[13] | Placebo (Golodirsen Trial)[13] | Eteplirsen (Exondys 51)[14][15] | Placebo (Eteplirsen Trial)[14][15] | Deflazacort (Emflaza)[16][17] | Placebo (Deflazacort Trial)[16][17] |
| Upper Respiratory Infection | 65% | 55% | 27% (Nasopharyngitis) | 14% | >10% | - | ≥10% | <10% |
| Cough | 33% | 26% | 27% | 19% | >10% | - | ≥10% | <10% |
| Fever (Pyrexia) | 33% | 23% | 41% | 14% | - | - | - | - |
| Headache | 32% | 19% | 41% | 10% | >10% | - | - | - |
| Vomiting | - | - | 27% | 19% | 38% | 0% | - | - |
| Joint Pain (Arthralgia) | 21% | 10% | - | - | >10% | - | - | - |
| Balance Disorder | - | - | - | - | 38% | 0% | - | - |
| Cushingoid Appearance | N/A | N/A | N/A | N/A | N/A | N/A | ≥10% | <10% |
| Weight Increased | N/A | N/A | N/A | N/A | N/A | N/A | ≥10% | <10% |
Data presented as the percentage of patients reporting the event. "-" indicates the event was not reported as a common AE in the primary safety data. "N/A" indicates the event is not characteristic of the drug class.
Key Safety Considerations:
-
This compound and other ASOs: A key safety concern for this class is the potential for kidney toxicity . While not observed in the clinical studies for this compound, kidney damage was seen in animal studies, and it has been observed with other antisense oligonucleotides.[4][18] Therefore, monitoring of kidney function is recommended for patients.[11][18] Hypersensitivity reactions , including angioedema and anaphylaxis, have also been reported and require immediate medical attention.[4][18]
-
Corticosteroids: Long-term use of corticosteroids like Deflazacort is associated with a well-documented range of side effects. These include endocrine changes such as Cushingoid appearance and adrenal suppression, increased risk of infection, elevated blood pressure, behavioral changes, and reduced bone density (osteoporosis).[17][19][20]
-
Ataluren: In real-world data from the STRIDE Registry, Ataluren has shown a favorable safety profile, with most adverse events being mild to moderate and considered unrelated to the treatment.[21][22]
Experimental Methodologies: Safety Assessment in Clinical Trials
The safety data presented above were primarily derived from randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for evaluating drug safety and efficacy.
-
This compound: The primary safety data for this compound comes from the ESSENCE study (Study 4045-301) .[5][12] This is a global, multicenter trial that enrolled male DMD patients aged 7 to 20 with a confirmed genetic mutation amenable to exon 45 skipping.[5] The study includes a 96-week double-blind, placebo-controlled period where patients receive either this compound (30 mg/kg) or a placebo via weekly intravenous infusion.[4][23] Safety is a primary endpoint, assessed through the monitoring and reporting of all adverse events, laboratory tests, and vital signs.[23][24]
-
Golodirsen: Safety was assessed in the 4053-101 study , a two-part clinical trial.[25][26] Part 1 was a 12-week, double-blind, placebo-controlled, dose-escalation period, followed by a long-term open-label evaluation in Part 2.[25][26]
-
Eteplirsen: The initial placebo-controlled safety data was generated in Study 1 , where patients were randomized to receive weekly infusions of Eteplirsen or a placebo for 24 weeks.[14][27]
-
Deflazacort: Safety was established in clinical trials comparing Deflazacort to prednisone (B1679067) and a placebo, assessing the incidence of common and serious adverse events over the treatment period.[28]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Amondys 45 (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Corticosteroids for the treatment of Duchenne muscular dystrophy: a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Pharmacological Strategies for Duchenne Muscular Dystrophy [frontiersin.org]
- 9. Molecular and Biochemical Therapeutic Strategies for Duchenne Muscular Dystrophy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. AMONDYS 45 (this compound) [amondys45.com]
- 12. neurologylive.com [neurologylive.com]
- 13. VYONDYS 53 (golodirsen) | Duchenne Muscular Dystrophy Treatment [vyondys53.com]
- 14. Sarepta Therapeutics Announces FDA Accelerated Approval of EXONDYS 51™ (eteplirsen) injection, an Exon Skipping Therapy to Treat Duchenne Muscular Dystrophy (DMD) Patients Amenable to Skipping Exon 51 | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 15. EXONDYS 51 (eteplirsen) | Treatment of Duchenne Muscular Dystrophy [exondys51.com]
- 16. Tolerability: Safety Profile | EMFLAZA® (deflazacort) [hcp.emflaza.com]
- 17. Important Safety Information | EMFLAZA® (deflazacort) [hcp.emflaza.com]
- 18. AMONDYS 45 (this compound) Side Effects and Risks [amondys45.com]
- 19. Important Safety Information - EMFLAZA® (deflazacort) [emflaza.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015–2022): 2022 interim analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. becarispublishing.com [becarispublishing.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. molinahealthcare.com [molinahealthcare.com]
- 26. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 28. Safety & Side Effects - EMFLAZA® (deflazacort) [emflaza.com]
Benchmarking Casimersen Against Next-Generation Exon Skipping Drugs for Duchenne Muscular Dystrophy
A Comparative Guide for Researchers and Drug Development Professionals
Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder, is characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Exon skipping has emerged as a promising therapeutic strategy to restore the reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin protein. Casimersen (Amondys 45™), a phosphorodiamidate morpholino oligomer (PMO), received accelerated approval from the FDA in 2021 for the treatment of DMD patients with mutations amenable to exon 45 skipping.[1][2] This guide provides a comprehensive comparison of this compound with next-generation exon skipping drugs, focusing on their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Enhancing Delivery to Muscle Tissue
This compound, like other first-generation exon-skipping drugs, is an antisense oligonucleotide that binds to a specific exon in the dystrophin pre-mRNA, causing it to be excluded during the splicing process.[1][3][4] This allows for the production of an internally truncated, but partially functional, dystrophin protein.[3][5]
Next-generation exon skipping therapies aim to improve upon the efficacy of PMOs by enhancing their delivery to muscle cells. A prominent strategy is the development of peptide-conjugated PMOs (PPMOs). These molecules attach a cell-penetrating peptide to the PMO backbone, which is designed to increase uptake by muscle tissue and lead to higher levels of exon skipping and dystrophin production.[6][7]
Comparative Efficacy: Dystrophin Production
The primary biomarker for the efficacy of exon skipping drugs is the level of dystrophin protein produced. Clinical trials for this compound and several next-generation candidates have reported dystrophin levels as a percentage of normal, as measured by Western blot.
| Drug | Target Exon | Technology | Mean Dystrophin Level (% of normal) | Clinical Trial |
| This compound | 45 | PMO | 1.74% (at 48 weeks) | ESSENCE (Phase 3)[8] |
| DYNE-251 | 51 | PPMO | 3.71% (unadjusted, at 6 months) | DELIVER (Phase 1/2)[3] |
| 8.72% (muscle content-adjusted, at 6 months) | DELIVER (Phase 1/2)[9][10] | |||
| WVE-N531 | 53 | Oligonucleotide | 7.8% (average between week 24 and 48) | FORWARD-53 (Phase 2)[11][12] |
Note: These data are from separate clinical trials and do not represent a direct head-to-head comparison.
Experimental Protocols
The quantification of exon skipping and subsequent dystrophin production are critical for evaluating the efficacy of these therapies. The following outlines the key experimental methodologies employed in clinical trials.
Dystrophin Protein Quantification: Western Blot
Western blotting is the standard method for quantifying dystrophin protein levels in muscle biopsy samples.
Methodology:
-
Protein Extraction: Total protein is extracted from muscle biopsy tissue.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: A standardized amount of total protein is separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the dystrophin protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured, and the intensity of the band corresponding to dystrophin is quantified.
-
Normalization: Dystrophin levels are typically expressed as a percentage of the level found in healthy control muscle samples.
Exon Skipping Quantification: Droplet Digital PCR (ddPCR)
Droplet Digital PCR is a highly precise method used to quantify the percentage of mRNA transcripts that have undergone the desired exon skip.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from muscle biopsy samples, and reverse transcription is performed to generate complementary DNA (cDNA).
-
ddPCR Reaction Setup: The cDNA is mixed with primers and fluorescently labeled probes specific for both the skipped and un-skipped dystrophin mRNA transcripts.
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: PCR is performed on the droplets.
-
Droplet Reading: Each droplet is analyzed for fluorescence, indicating the presence or absence of the target sequences (skipped and un-skipped transcripts).
-
Data Analysis: The number of positive and negative droplets for each target is used to calculate the absolute concentration of both skipped and un-skipped transcripts. The percentage of exon skipping is then determined.
Discussion and Future Outlook
The clinical data available to date suggests that next-generation exon skipping drugs, such as PPMOs and other novel oligonucleotide chemistries, have the potential to induce higher levels of dystrophin production compared to the first-generation PMOs like this compound. The enhanced delivery mechanisms of these newer therapies appear to be a key factor in their improved efficacy.
It is important to note that direct comparative studies are lacking, and the patient populations and methodologies in the cited trials may differ. However, the trend towards significantly higher dystrophin expression with next-generation approaches is promising. For example, the muscle content-adjusted dystrophin levels reported for DYNE-251 are substantially higher than those observed with this compound.[3][8][9][10] Similarly, the data from Wave Life Sciences' WVE-N531 trial also indicates a significant increase in dystrophin expression.[11][12]
The development of more potent and efficiently delivered exon-skipping drugs is a critical area of research in the quest for more effective treatments for Duchenne muscular dystrophy. While this compound represents an important therapeutic option for a specific subset of DMD patients, the ongoing advancements in next-generation therapies hold the promise of even greater clinical benefit. Continued research and head-to-head clinical trials will be essential to definitively establish the comparative efficacy and safety of these novel therapeutic agents.
References
- 1. Next-Generation Exon-Skipping Therapies May Change the DMD Landscape - Quest | Muscular Dystrophy Association [mdaquest.org]
- 2. Wave’s Duchenne Exon-Skipper Reverses Muscle Damage in Mid-Stage Trial - BioSpace [biospace.com]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Development of Exon Skipping Therapies for Duchenne Muscular Dystrophy: A Critical Review and a Perspective on the Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. mdaconference.org [mdaconference.org]
- 8. mdaconference.org [mdaconference.org]
- 9. Dyne’s DMD trial advances patient mobility and dystrophin expression - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. actionduchenne.org [actionduchenne.org]
- 11. Wave Life Sciences unveils Phase II data for DMD therapy, WVE-N531 - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Decoding Off-Target Effects: A Comparative Look at Casimersen for Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, understanding the potential for off-target hybridization of antisense oligonucleotides (ASOs) is paramount. This guide provides a comparative analysis of Casimersen (Amondys 45™), an approved therapy for Duchenne muscular dystrophy (DMD), focusing on the validation of in silico predictions of its off-target effects. Due to the limited publicly available data on specific off-target hybridization studies for this compound, this guide also reviews its established safety profile and introduces a potential alternative, ENTR-601-45, to provide a broader context for drug evaluation.
This compound is an antisense phosphorodiamidate morpholino oligomer designed to treat DMD in patients with mutations amenable to exon 45 skipping.[1][2] Its mechanism of action involves binding to exon 45 of the dystrophin pre-mRNA, leading to its exclusion during mRNA processing. This process allows for the production of a truncated but functional dystrophin protein.[1][2]
On-Target Efficacy of this compound
Clinical trials have demonstrated the on-target efficacy of this compound. In a key study, patients treated with this compound showed a statistically significant increase in dystrophin protein levels from baseline to week 48 compared to a placebo group. The mean dystrophin level in the this compound group increased from 0.93% of normal at baseline to 1.74% at week 48. This increase in dystrophin was accompanied by a significant increase in exon 45 skipping.
| Metric | This compound | Placebo |
| Mean Dystrophin Level (% of normal) at Baseline | 0.93% | 0.5% |
| Mean Dystrophin Level (% of normal) at Week 48 | 1.74% | 0.8% |
| Mean Change from Baseline | +0.81% | +0.3% |
Investigating Off-Target Hybridization: A Data Gap
The prediction of off-target effects through in silico models is a critical step in the development of ASO therapies. These computational methods screen for potential unintended binding sites in the transcriptome. However, experimental validation is essential to confirm these predictions.
Despite a thorough review of available literature, specific studies detailing the in silico prediction and subsequent experimental validation (e.g., using RNA-sequencing or microarrays) of this compound's off-target hybridization profile could not be identified.
This compound's Safety Profile: An Indirect Look at Off-Target Effects
While direct off-target hybridization data is lacking, the safety profile of this compound from preclinical and clinical studies provides indirect insights into its specificity.
Preclinical Findings: Animal studies are a crucial component of safety assessment. In nonclinical studies, renal toxicity was identified as the primary toxicity associated with this compound.[3] This is a known potential side effect for ASO drugs.[3]
Clinical Trial Data: In human clinical trials, this compound has been generally well-tolerated.[4][5][6] The most common adverse events reported were mild and included upper respiratory tract infections, cough, fever, and headache.[5] Importantly, no serious renal adverse reactions were reported in the clinical studies.[3]
This favorable safety profile in humans suggests that at the therapeutic dose, significant, clinically relevant off-target effects leading to adverse events are not prominent. However, it does not rule out the possibility of subtle off-target hybridization that may not manifest as immediate or severe adverse events.
A Potential Alternative: ENTR-601-45
ENTR-601-45 is a preclinical stage exon 45 skipping therapy being developed by Entrada Therapeutics.[7][8] It is a phosphorodiamidate morpholino oligomer conjugated to an Endosomal Escape Vehicle (EEV), which is designed to enhance its delivery into muscle cells.[9][10]
Preclinical Efficacy of ENTR-601-45: Preclinical studies in patient-derived cells and in a mouse model of DMD have shown that ENTR-601-45 can induce robust exon 45 skipping and restore dystrophin protein production in skeletal and cardiac muscle.[8][9][10]
Similar to this compound, there is a lack of publicly available data on the in silico prediction and experimental validation of ENTR-601-45's off-target hybridization profile. As a preclinical candidate, its safety profile in humans is yet to be determined.
Experimental Protocols: A General Framework for Validation
While specific protocols for this compound are not available, the following outlines a general workflow for validating in silico predictions of ASO off-target hybridization.
1. In Silico Prediction:
-
Objective: To identify potential off-target binding sites for the ASO sequence across the transcriptome.
-
Methodology: Utilize bioinformatics tools and algorithms (e.g., BLAST, RNAhybrid) to search for sequences with complementarity to the ASO. The search parameters should allow for a certain number of mismatches to identify potential non-perfect binding sites. The output is a list of potential off-target genes.
2. Experimental Validation using RNA-Sequencing (RNA-Seq):
-
Objective: To assess global changes in gene expression in response to ASO treatment.
-
Methodology:
-
Treat relevant cell lines or animal models with the ASO at therapeutic and supra-therapeutic concentrations.
-
Isolate total RNA from treated and untreated control samples.
-
Perform high-throughput RNA sequencing to obtain a comprehensive profile of the transcriptome.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
-
Compare the list of differentially expressed genes with the list of predicted off-targets from the in silico analysis.
-
3. Targeted Validation using Quantitative PCR (qPCR):
-
Objective: To confirm the expression changes of specific, high-priority potential off-target genes identified through RNA-Seq.
-
Methodology:
-
Design and validate qPCR primers for the selected off-target genes.
-
Perform reverse transcription qPCR (RT-qPCR) on the same RNA samples used for RNA-Seq to quantify the expression levels of the target genes.
-
Compare the relative expression levels between treated and control samples to validate the RNA-Seq findings.
-
Below is a graphical representation of this validation workflow.
References
- 1. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double-blind, placebo-controlled, dose-titration trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Safety, tolerability, and pharmacokinetics of this compound in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENTR-601-45 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. assets.entradatx.com [assets.entradatx.com]
- 10. ENTR-601-45 restores dystrophin in Duchenne muscular dystrophy models | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Safe Disposal of Casimersen in a Research Environment
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Casimersen are paramount to ensuring laboratory safety and environmental protection. This compound, an antisense oligonucleotide, requires meticulous disposal procedures due to its chemical nature and potential biological activity. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste in a laboratory setting, fostering a culture of safety and regulatory compliance.
Guiding Principle: Treat as Chemical Waste for Incineration
In the absence of explicit disposal instructions from the manufacturer for research use, and based on guidance for structurally similar compounds like morpholino oligos, this compound waste should be treated as chemical waste. The recommended method of disposal is through a licensed professional waste disposal service that utilizes a chemical incinerator equipped with an afterburner and scrubber.[1][2] This approach ensures the complete destruction of the active compound, preventing its release into the environment. Under no circumstances should this compound solutions be disposed of down the drain. [3]
Step-by-Step Disposal Procedures for this compound Waste
The following protocols are provided as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[4]
Unused or Expired this compound Solutions
-
Segregation and Labeling:
-
Collect all unused or expired this compound solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Waste Container Compatibility:
-
Use a container that is compatible with the solution. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for aqueous chemical waste.[5]
-
-
Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
Empty this compound Vials
-
Assessment:
-
Even if vials appear empty, they may contain residual amounts of the drug. Therefore, they should be managed as chemical waste.
-
-
Disposal:
-
Place the empty vials into a designated sharps or glass waste container that is destined for incineration.
-
Alternatively, if your institution's EHS policy allows, the empty vials can be placed directly into the hazardous chemical waste container with the unused solutions.
-
Contaminated Labware and Personal Protective Equipment (PPE)
-
Collection:
-
Any items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and other disposable labware, should be considered contaminated.[6]
-
Collect these materials in a dedicated, clearly labeled hazardous waste bag or container separate from regular trash.
-
-
Disposal Route:
-
This waste stream should also be disposed of via incineration through your institution's hazardous waste management program.
-
Summary of this compound Handling Information
While specific quantitative data for disposal is not available, the following table summarizes key information for laboratory personnel.
| Characteristic | Data / Information |
| Chemical Name | This compound |
| Synonym | AMONDYS 45 |
| Chemical Class | Phosphorodiamidate Morpholino Oligomer |
| Primary Disposal Method | Incineration via a licensed professional waste disposal service.[1][2] |
| Regulatory Framework | Disposal must comply with the Federal Resource Conservation and Recovery Act (RCRA) and all applicable state and local environmental regulations.[4][7] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, should be worn when handling this compound and its associated waste. |
| Spill Cleanup | In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth), place it in a suitable container for chemical waste disposal, and ventilate the area. Wash the spill site after material pickup is complete.[1] |
General Laboratory Protocol for this compound Waste Management
The management of this compound waste should be integrated into the laboratory's standard operating procedures for hazardous waste. This involves a cradle-to-grave approach, ensuring that the waste is handled safely from the point of generation to its final disposal. All personnel handling this compound must be trained on these procedures.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of waste generated during research activities involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. gene-tools.com [gene-tools.com]
- 2. gene-tools.com [gene-tools.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Casimersen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Casimersen (marketed as AMONDYS 45®). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and preparation, and disposal protocols to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of the drug—a sterile, injectable antisense oligonucleotide—necessitates adherence to stringent aseptic handling procedures and general safety precautions for handling potentially hazardous drugs. The following PPE is recommended to minimize exposure and maintain product sterility.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Powder-free, sterile chemotherapy gloves (double-gloving recommended) | Protects against dermal exposure and maintains sterility. Double gloving is a standard practice when handling hazardous drugs.[1][2][3] |
| Gown | Disposable, low-permeability gown with a solid front and long sleeves | Prevents contamination of clothing and skin.[1][3][4] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from potential splashes during preparation.[1][2][4] |
| Face Mask | Surgical mask | Protects the sterile product from respiratory droplets.[1][4][5] |
| Hair and Shoe Covers | Disposable hair and shoe covers | Reduces the risk of microbial contamination in the sterile compounding area.[1][2] |
II. Operational and Disposal Plans
The handling of this compound should be conducted in a controlled environment, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic isolator, to maintain sterility and protect the handler.[4]
Storage and Handling:
-
Store unopened vials of this compound at 2°C to 8°C (36°F to 46°F).[6]
-
Do not freeze.
-
Before preparation, allow the vials to reach room temperature.[7]
-
Gently invert each vial 2-3 times to mix; do not shake.[7]
Preparation for Administration: this compound is supplied as a single-dose vial that requires dilution before intravenous infusion.[8][9]
Table 2: this compound Preparation and Administration Parameters
| Parameter | Value/Instruction |
| Dosage | 30 mg/kg of patient body weight[6][10] |
| Diluent | 0.9% Sodium Chloride Injection, USP[6][7] |
| Final Volume | 100 to 150 mL[6][10] |
| Administration Route | Intravenous infusion[6][8] |
| Infusion Time | 35 to 60 minutes[6][7] |
| Filter | In-line 0.2 micron filter[6][7] |
Disposal:
-
This compound contains no preservatives.[6]
-
Discard any unused portion of the drug.[6]
-
Dispose of all used supplies (vials, needles, syringes, tubing, and contaminated PPE) in accordance with local regulations for biomedical waste.
III. Experimental Protocols and Methodologies
As this compound is an FDA-approved therapeutic, detailed experimental protocols are proprietary. However, the mechanism of action and clinical trial methodologies are summarized below for research and development context.
Mechanism of Action: this compound is an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) subclass. It is designed to bind to exon 45 of the dystrophin pre-mRNA, leading to the exclusion of this exon during mRNA processing. This "exon skipping" is intended to allow for the production of an internally truncated but functional dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have a genetic mutation amenable to this skipping.
Clinical Trial Adverse Reactions: The following table summarizes adverse reactions observed in a clinical trial, which can inform safety monitoring in a research setting.
Table 3: Adverse Reactions from a Placebo-Controlled Study
| Adverse Reaction | This compound (%) | Placebo (%) |
| Upper respiratory tract infections | 65 | 55 |
| Cough | 33 | 26 |
| Pyrexia (Fever) | 33 | 23 |
| Headache | 32 | 19 |
| Arthralgia (Joint pain) | 21 | 10 |
| Oropharyngeal pain | 21 | 7 |
Data from a double-blind, placebo-controlled study. Adverse reactions occurred in at least 20% of patients treated with this compound and at a rate at least 5% greater than placebo.
IV. Workflow and Pathway Visualizations
This compound Handling Workflow: The following diagram illustrates the procedural flow for the safe handling and preparation of this compound.
Caption: A flowchart illustrating the key steps for the safe handling and preparation of this compound.
Disclaimer: This information is intended for research and professional use. Always consult the full prescribing information and institutional safety guidelines before handling any pharmaceutical product.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Compounding sterile products during a personal protective equipment shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Amondys 45 (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. amondys45.com [amondys45.com]
- 10. This compound (AMONDYS 45™): An Antisense Oligonucleotide for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
